Imidocarb Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXMTYSQKIKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27885-92-3 (Parent) | |
| Record name | Imidocarb hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30201240 | |
| Record name | Imidocarb hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5318-76-3 | |
| Record name | Imidocarb hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Imidocarb Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Imidocarb hydrochloride, a crucial antiprotozoal agent in veterinary medicine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and practical applications of this compound, grounded in authoritative scientific data.
Core Chemical and Physical Properties
Imidocarb hydrochloride is the dihydrochloride salt of Imidocarb. Understanding its fundamental properties is the first step in its effective application and research.
| Property | Value | Source |
| Chemical Name | Imidocarb hydrochloride | ECHEMI[1] |
| IUPAC Name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride | PubChem[2] |
| CAS Number | 5318-76-3 | ECHEMI, PubChem[1][2] |
| Molecular Formula | C₁₉H₂₂Cl₂N₆O | PubChem[2] |
| Molecular Weight | 421.3 g/mol | PubChem[2] |
It is important to distinguish the hydrochloride salt from the parent compound, Imidocarb, and its other forms, as their molecular weights differ.
| Compound Form | CAS Number | Molecular Formula | Molecular Weight |
| Imidocarb (base) | 27885-92-3[3][4] | C₁₉H₂₀N₆O[3][4] | 348.4 g/mol [3][4] |
| Imidocarb dihydrochloride | 5318-76-3[1][2] | C₁₉H₂₂Cl₂N₆O[2] | 421.32 g/mol [5] |
| Imidocarb dihydrochloride monohydrate | Not specified | C₁₉H₂₄Cl₂N₆O₂[6] | 439.34 g/mol [6][7] |
Mechanism of Action: A Dual-Pronged Antiparasitic Strategy
Imidocarb hydrochloride's efficacy as an antiprotozoal agent stems from its ability to disrupt essential cellular processes within the parasite. It is a diamidine derivative that primarily targets DNA replication and polyamine synthesis.[8] This dual mechanism ensures a potent and lasting effect against susceptible parasites, most notably Babesia and Ehrlichia species.[8]
The proposed mechanism involves the drug binding to the parasite's DNA, which interferes with its replication and transcription processes. This disruption of nucleic acid metabolism is a critical factor in its therapeutic effect. Additionally, Imidocarb is understood to interfere with the synthesis of polyamines, which are crucial for cell growth and proliferation.
Caption: Mechanism of action of Imidocarb hydrochloride against protozoan parasites.
Clinical Applications and Efficacy
Imidocarb hydrochloride is predominantly used in veterinary medicine for the treatment and prevention of tick-borne protozoal infections.[8] Its primary applications include the management of babesiosis in cattle and dogs.[8]
Clinical studies have demonstrated its high efficacy. For instance, in calves experimentally infected with Babesia bovis, a single intramuscular dose of 3 mg/kg was sufficient to eliminate parasitemia within 72 hours and prevent relapse for over four weeks.[8] It is also used for treating anaplasmosis, with reports suggesting it can be curative in a single dose if administered early in the infection.[1]
While highly effective, it's important to note that the use of Imidocarb can be associated with transient cholinergic side effects, such as salivation and diarrhea, which are dose-dependent.[8]
Experimental Protocols: Quantifying Imidocarb in Biological Samples
A crucial aspect of research and development involving Imidocarb hydrochloride is the ability to accurately measure its concentration in biological matrices. Below is a generalized workflow for a high-performance liquid chromatography (HPLC) method for this purpose.
Caption: General workflow for the quantification of Imidocarb in biological samples.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect blood samples and process to obtain plasma.
-
Spike plasma samples with a known concentration of an internal standard.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the samples to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
-
Concentration and Reconstitution:
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
-
-
Detection and Quantification:
-
Detect the analyte using a UV detector at a specific wavelength or a mass spectrometer for higher sensitivity and specificity.
-
Construct a standard curve using known concentrations of Imidocarb hydrochloride to quantify the concentration in the unknown samples.
-
Conclusion
Imidocarb hydrochloride remains a cornerstone in the management of protozoal diseases in veterinary medicine. Its well-characterized chemical properties and potent mechanism of action make it an effective therapeutic agent. For researchers and drug development professionals, a thorough understanding of its CAS number, molecular weight, and analytical methodologies is essential for ongoing research, quality control, and the development of new formulations or applications.
References
-
National Center for Biotechnology Information. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem. [Link]
-
National Center for Biotechnology Information. Imidocarb | C19H20N6O | CID 21389 - PubChem. [Link]
-
Highland (Shandong) Pharmaceutical Technology Co.Ltd. Imidocarb dihydrochloride CAS5318-76-3, 27885-92-3, Imidocarb 2HCl, Veterinary raw materials. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Imidocarb dihydrochloride CAS5318-76-3, 27885-92-3, Imidocarb 2HCl, Veterinary raw materials - Highland (Shandong) Pharmaceutical Technology Co.Ltd. [highlandpharmachem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Solubility of Imidocarb Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Drug Efficacy
In the realm of pharmaceutical sciences, the journey of a drug from a promising molecule to an effective therapeutic agent is paved with intricate challenges. Among the most fundamental of these is solubility. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process largely dictated by its ability to dissolve in physiological fluids. Imidocarb hydrochloride, a potent antiprotozoal agent, is no exception. Its efficacy in treating and preventing parasitic diseases in veterinary medicine is intrinsically linked to its solubility characteristics. This guide provides a comprehensive exploration of the solubility of imidocarb hydrochloride, offering a deep dive into its behavior in various solvents, the factors influencing its dissolution, and standardized methodologies for its assessment. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of formulating and utilizing this important therapeutic compound.
Imidocarb Hydrochloride: A Physicochemical Overview
Imidocarb hydrochloride is the dihydrochloride salt of imidocarb, a carbanilide derivative with the chemical name N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride.[1] The addition of hydrochloride moieties enhances the aqueous solubility of the parent compound, a common strategy in pharmaceutical development to improve the bioavailability of weakly basic drugs.
Key Physicochemical Properties:
-
Molecular Formula: C₁₉H₂₂Cl₂N₆O[1]
-
Molecular Weight: 421.32 g/mol [1]
-
Appearance: White or almost white crystalline powder.
-
pKa: The parent compound, imidocarb, has a predicted pKa of 13.81±0.70, indicating it is a weak base.[1] This high pKa suggests that imidocarb hydrochloride will exist predominantly in its protonated, more soluble form in physiological pH ranges.
Solubility Profile of Imidocarb Hydrochloride: A Multi-Solvent Perspective
The solubility of a drug is not a singular value but rather a profile that varies significantly with the solvent system and environmental conditions. Understanding this profile is paramount for everything from early-stage in vitro assays to the development of stable, bioavailable dosage forms.
Aqueous and Buffered Solubility
The solubility of imidocarb hydrochloride in pure water is limited. However, its solubility sees a marked increase in buffered aqueous solutions, a phenomenon of critical importance for its in vivo behavior.
-
Water: The aqueous solubility of imidocarb hydrochloride is reported to be 0.169 mg/mL.[1] This relatively low solubility in a neutral aqueous environment underscores the importance of formulation strategies to enhance dissolution.
-
Phosphate-Buffered Saline (PBS) at pH 7.2: In a buffered system that mimics physiological pH, the solubility of the related salt, imidocarb dipropionate, increases significantly to approximately 10 mg/mL.[2] This highlights the crucial role of pH in modulating the solubility of this weakly basic compound. The buffering capacity of PBS helps maintain a pH where the ionized form of imidocarb, which is more soluble, predominates.
Organic Solvent Solubility
Organic solvents are frequently employed in the initial stages of drug discovery and for the preparation of stock solutions for in vitro experiments. The solubility of imidocarb in these solvents is variable.
Table 1: Solubility of Imidocarb Salts in Various Solvents
| Solvent | Imidocarb Salt | Approximate Solubility | Reference |
| Water | Hydrochloride | 0.169 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Dipropionate | ~10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Dipropionate | ~39 mg/mL | [1] |
| Ethanol | Dipropionate | ~1 mg/mL | [1] |
| Methanol | Hydrochloride | Slightly soluble, increases with heat | [1] |
It is important to note that much of the publicly available quantitative solubility data for organic solvents pertains to the dipropionate salt of imidocarb. While this provides a valuable indication, slight variations may exist for the hydrochloride salt.
Factors Influencing the Solubility of Imidocarb Hydrochloride
The solubility of imidocarb hydrochloride is not static but is dynamically influenced by several key physicochemical factors. A thorough understanding of these factors is essential for predicting and controlling its behavior in various applications.
The Profound Impact of pH
As a salt of a weak base, the solubility of imidocarb hydrochloride is highly dependent on the pH of the aqueous medium. In acidic environments, the equilibrium shifts towards the protonated (ionized) form of the imidocarb molecule. This ionized form is significantly more water-soluble than the non-ionized form. As the pH increases and becomes more alkaline, the proportion of the less soluble, non-ionized form increases, leading to a decrease in overall solubility. This pH-dependent solubility is a critical consideration for oral drug development, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.
The Role of Temperature
A Validated Protocol for Determining the pH-Solubility Profile of Imidocarb Hydrochloride
To ensure scientific rigor and generate reliable data, a standardized and self-validating protocol for determining the pH-solubility profile is indispensable. The following methodology is based on established best practices, such as those outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[3]
Principle of the Shake-Flask Method
The equilibrium solubility is determined by adding an excess of the solid drug to a series of buffered solutions at different pH values. The resulting suspensions are agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved drug.
Materials and Equipment
-
Imidocarb Hydrochloride (analytical standard)
-
Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)
-
Calibrated pH meter
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the pH-solubility profile of imidocarb hydrochloride.
Caption: Experimental workflow for determining the pH-solubility profile of Imidocarb Hydrochloride.
Detailed Step-by-Step Methodology
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[3] Ensure all buffers are prepared with high-purity water and the pH is accurately measured at the experimental temperature.
-
Drug Addition: Add an excess amount of imidocarb hydrochloride to each buffer solution in sealed vials. The excess solid should be clearly visible to ensure that saturation is achieved.
-
Equilibration: Place the vials in a constant temperature shaker bath, typically set at 37 ± 1 °C to mimic physiological conditions.[3] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at various time points (e.g., 2, 4, 8, 24, and 48 hours) in a preliminary experiment to confirm that the concentration of the dissolved drug has reached a plateau.[3]
-
Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Quantification by HPLC: Analyze the filtered samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is a common and effective technique for the quantification of imidocarb.[4][5][6] A typical method might involve a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[4] The detection wavelength is typically set at or near the UV maximum of imidocarb, which is around 260 nm.[4]
-
Data Analysis and Reporting: Construct a calibration curve using standard solutions of imidocarb hydrochloride of known concentrations. Use this curve to determine the concentration of imidocarb in the filtered samples. The results should be reported in mg/mL. Plot the mean solubility (from at least triplicate determinations) against the corresponding pH to generate the pH-solubility profile.
Safety and Handling of Imidocarb Hydrochloride
As with any active pharmaceutical ingredient, proper safety precautions must be observed when handling imidocarb hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion and Future Perspectives
The solubility of imidocarb hydrochloride is a multifaceted property that is fundamental to its development and therapeutic application. While this guide has synthesized the currently available data and provided a robust framework for its experimental determination, there remains a need for more comprehensive, publicly available quantitative data, particularly regarding its pH-solubility profile and temperature-dependent solubility. Such data would be invaluable for the development of novel formulations, including controlled-release systems and alternative delivery routes, ultimately enhancing the therapeutic potential of this vital veterinary drug. As analytical techniques continue to advance, we can anticipate a more refined understanding of the solubility behavior of imidocarb hydrochloride, paving the way for more effective and reliable treatments for parasitic diseases.
References
-
ResearchGate. Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. Available from: [Link]
-
World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. WHO Technical Report Series, No. 1019. Geneva; 2019. Available from: [Link]
-
Patil, S., et al. Stability indicating RP-HPLC method for the quantitative estimation of imidocarb dipropionate. World Journal of Pharmaceutical Research. 2022;11(5):1478-1491. Available from: [Link]
-
Patil, S., et al. RP-HPLC method for imidocarb dipropionate in injection form. GSC Biological and Pharmaceutical Sciences. 2022;20(3):245-253. Available from: [Link]
Sources
The Antiprotozoal Activity Spectrum of Imidocarb Hydrochloride: A Technical Guide for Researchers
Abstract
Imidocarb, a carbanilide derivative available as hydrochloride or more commonly dipropionate salt, is a potent antiprotozoal agent with a significant history of use in veterinary medicine.[1][2][3][4] This technical guide provides an in-depth exploration of the antiprotozoal activity spectrum of imidocarb, its molecular mechanisms of action, and established experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a comprehensive resource for understanding and leveraging the therapeutic potential of this compound. We will delve into its efficacy against key protozoan parasites, including Babesia, Anaplasma, Trypanosoma, and emerging evidence of its activity against Leishmania. Furthermore, this guide presents detailed methodologies for in vitro and in vivo assessments, aiming to equip researchers with the practical knowledge required for robust scientific investigation.
Introduction: The Chemical and Pharmacological Profile of Imidocarb
Imidocarb is a urea derivative, chemically identified as N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[3] It is most frequently utilized in its dipropionate salt form due to its stability and formulation characteristics.[5][6][7][8][9] The primary application of imidocarb is in the treatment and prophylaxis of protozoal infections in a range of animals, including cattle, horses, dogs, and sheep.[4][10]
The pharmacokinetic profile of imidocarb is characterized by rapid absorption after parenteral administration (intramuscular or subcutaneous), wide distribution in tissues, and slow elimination.[11] Therapeutic concentrations in the bloodstream are typically achieved within 18-24 hours and can be maintained for an extended period of 4 to 6 weeks, a significant advantage for both therapeutic and prophylactic regimens.[12] The primary organs of accumulation and subsequent excretion are the kidneys and liver.[12][13]
The Antiprotozoal Spectrum of Imidocarb
Imidocarb exhibits a broad spectrum of activity against several clinically significant protozoan parasites. Its efficacy is most pronounced against apicomplexan parasites of the genera Babesia and other tick-borne pathogens.
Babesiosis: A Primary Indication
Imidocarb is a first-line treatment for babesiosis, a tick-borne disease affecting a wide range of domestic and wild animals.[14] Its efficacy has been demonstrated against numerous Babesia species:
-
Babesia bovis and Babesia bigemina in Cattle: Imidocarb is highly effective in treating and preventing bovine babesiosis.[15][16] An IC50 value of 87 μg/mL has been reported for its activity against B. bovis.[8][17]
-
Babesia caballi in Horses: High-dose regimens of imidocarb dipropionate have been shown to clear persistent B. caballi infections in horses, eliminating the risk of transmission.[18][19]
-
Babesia ovis in Sheep: A dosage of 1.2 mg/kg of imidocarb dipropionate has proven effective in controlling fatal B. ovis infections in sheep, although a second dose may be required to manage recrudescence.[20][21]
-
Babesia equi in Donkeys: Studies in experimentally infected donkeys have shown that imidocarb can clear B. equi from the bloodstream, though recrudescence can occur.[22]
-
Canine Babesiosis: Imidocarb is used to treat babesiosis in dogs, caused by various Babesia species.[14] However, its efficacy against smaller Babesia species, like the Babesia microti-like piroplasm, can be limited, with clinical relapses being common.[23]
Anaplasmosis
Imidocarb is also indicated for the treatment of anaplasmosis, a tick-borne disease caused by bacteria of the genus Anaplasma. While technically a bacterium and not a protozoan, its treatment is often discussed alongside protozoal infections due to co-transmission by ticks. Imidocarb dipropionate has been used for the chemosterilization of Anaplasma marginale in carrier cattle.[1][24] Combined therapy with doxycycline has been shown to be effective in treating canine anaplasmosis and restoring immune competence.
Trypanosomiasis
Emerging research has highlighted the potential of imidocarb as a therapeutic agent against trypanosomiasis.
-
Trypanosoma evansi : In vitro studies have demonstrated the efficacy of imidocarb dipropionate against T. evansi, the causative agent of "Surra," with an IC50 of 2.73 µM.[25] In vivo experiments in mice showed that a dose of 20 mg/kg prolonged survival.[25]
-
Trypanosoma brucei : Imidocarb has shown curative effects in mice infected with T. brucei, the parasite responsible for African trypanosomiasis.[26] A dosage of 24 mg/kg administered subcutaneously for two consecutive days was curative in experimentally infected rats.[27][28]
-
Trypanosoma vivax : In experimentally infected cattle, imidocarb dipropionate at a dose of 4.8 mg/kg resulted in relapse, suggesting lower efficacy compared to other trypanocidal drugs like diminazene diaceturate and isometamidium chloride for this particular species.[29]
Leishmaniasis
Preliminary studies suggest a potential role for imidocarb in the treatment of leishmaniasis. In a study on BALB/c mice experimentally infected with Leishmania (Leishmania) amazonensis, treatment with imidocarb resulted in a reduction in parasite burden, lower specific IgG levels, and a decrease in the vacuolar area in macrophages.[30][31] This indicates a potential leishmanicidal activity that warrants further investigation.[30]
Molecular Mechanism of Action
The precise molecular mechanism of action of imidocarb is not fully elucidated but is believed to be multifactorial, targeting essential parasite metabolic pathways.
The primary proposed mechanisms are:
-
Interference with Polyamine Synthesis and/or Utilization: Polyamines are crucial for cell growth, differentiation, and proliferation. Imidocarb is thought to disrupt the production or function of these essential polycations within the parasite.[10][12]
-
Inhibition of Inositol Uptake: Imidocarb may prevent the parasite from taking up inositol from the host erythrocyte.[10][12] Inositol is a vital precursor for the synthesis of phosphatidylinositol and its phosphorylated derivatives, which are critical for various signaling pathways.
An additional mechanism that has been proposed is the inhibition of acetylcholinesterase, leading to anticholinergic effects.[3] Furthermore, imidocarb has been shown to possess anti-inflammatory properties by up-regulating the production of interleukin-10 (IL-10) and inhibiting tumor necrosis factor-alpha (TNF-α) production by macrophages.[32]
Caption: Proposed mechanisms of action of Imidocarb.
Quantitative Data Summary
| Parameter | Organism | Value | Reference |
| IC50 | Babesia bovis | 87 µg/mL | [8][17] |
| IC50 | Trypanosoma evansi | 2.73 µM | [25] |
| Therapeutic Dose (Sheep) | Babesia ovis | 1.2 mg/kg | [20][21] |
| Therapeutic Dose (Horses) | Babesia caballi | 4.0 mg/kg (four times at 72h intervals) | [18] |
| Therapeutic Dose (Rats) | Trypanosoma brucei | 24 mg/kg (subcutaneously for 2 days) | [27][28] |
| Therapeutic Dose (Mice) | Trypanosoma evansi | 20 mg/kg | [25] |
| Prophylactic Dose (Lambs) | Babesia ovis | 2.4 mg/kg | [20] |
Experimental Protocols
In Vitro Susceptibility Assay for Trypanosoma evansi
This protocol is adapted from the methodology described for determining the in vitro efficacy of imidocarb dipropionate against T. evansi.[25]
Objective: To determine the 50% inhibitory concentration (IC50) of imidocarb hydrochloride against T. evansi.
Materials:
-
Trypanosoma evansi culture
-
HMI-9 medium
-
Imidocarb hydrochloride stock solution (in sterile distilled water or DMSO)
-
96-well microtiter plates
-
Resazurin solution
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Parasite Culture: Maintain T. evansi in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Dilution: Prepare a serial dilution of the imidocarb hydrochloride stock solution in HMI-9 medium in a 96-well plate.
-
Parasite Seeding: Add a suspension of T. evansi to each well to achieve a final concentration of 2 x 10^5 trypomastigotes/mL. Include wells with parasites only (negative control) and medium only (background control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 24 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration and determine the IC50 value using a suitable software package.
Caption: In vitro susceptibility assay workflow.
In Vivo Efficacy Model for Babesiosis in Lambs
This protocol is based on the experimental design for evaluating the therapeutic and prophylactic efficacy of imidocarb dipropionate against Babesia ovis in lambs.[20]
Objective: To assess the therapeutic and prophylactic efficacy of imidocarb hydrochloride in a lamb model of B. ovis infection.
Animal Model:
-
Splenectomized lambs (6 months old) to ensure susceptibility to infection.
Procedure:
-
Acclimatization: Acclimatize the lambs to the experimental conditions for at least one week.
-
Group Allocation: Randomly divide the lambs into treatment and control groups.
-
Infection: Inoculate all lambs intravenously with B. ovis-infected erythrocytes.
-
Treatment Regimens:
-
Therapeutic Group: Administer imidocarb hydrochloride (e.g., 1.2 mg/kg body weight) upon the onset of clinical signs of babesiosis.
-
Prophylactic Groups: Administer imidocarb hydrochloride (e.g., 2.4 mg/kg body weight) at different time points (e.g., 1, 2, 3, and 4 weeks) before experimental infection.
-
Control Group: Leave untreated.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs (fever, anemia, etc.).
-
Collect blood samples regularly to determine parasitemia levels by microscopic examination of stained blood smears or by PCR.
-
Monitor hematological parameters (e.g., packed cell volume).
-
-
Data Analysis: Compare the clinical outcomes, parasitemia levels, and survival rates between the different groups to evaluate the efficacy of the treatment.
Caption: In vivo efficacy model workflow for babesiosis.
Conclusion
Imidocarb hydrochloride remains a cornerstone in the management of several protozoal diseases in veterinary medicine, with a well-established spectrum of activity against Babesia and Anaplasma. The expanding body of research on its efficacy against Trypanosoma and Leishmania suggests new avenues for its therapeutic application. A deeper understanding of its molecular mechanisms of action will be crucial for optimizing its use, managing potential resistance, and exploring its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to conduct rigorous evaluations of imidocarb and other novel antiprotozoal compounds. Continued investigation into the pharmacology and spectrum of this versatile drug is essential for advancing the fight against parasitic diseases.
References
- Zintl, A., et al. (2007). Therapeutic and prophylactic efficacy of imidocarb dipropionate on experimental Babesia ovis infection of lambs. PubMed.
- Schwint, O. N., et al. (2009). Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential. PubMed Central.
- Gupta, S., et al. (2025). Shifting Paradigms: Imidocarb dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals. PubMed.
- Nwoha, R. I. O., & Omamegbe, J. O. (2015). Comparative Therapeutic Efficacy of Imidocarb Di-Propionate and Diminazene Aceturate in Rats Experimentally Infected with Trypanosoma brucei. Science Alert.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Imidocarb Dipropionate: Mechanism and Efficacy.
- Florin-Christensen, M., et al. (2021). Efficacy of long-acting oxytetracycline and imidocarb dipropionate for the chemosterilization of Anaplasma marginale in experimentally infected carrier cattle in Argentina. PubMed.
- Bacchi, C. J., et al. (1981). Curative effects of the antipiroplasms amicarbalide and imidocarb on Trypanosoma brucei infection in mice. PubMed.
- Nwoha, R. I. O., & Omamegbe, J. O. (2015). Comparative Therapeutic Efficacy of Imidocarb Di-Propionate and Diminazene Aceturate in Rats Experimentally Infected with Trypanosoma brucei. Science Alert.
- Uslu, M., & Canbar, R. (2022). Imidocarb dipropionate in the treatment of Anaplasma marginale in cattle: Effects on enzymes of the antioxidant, cholinergic, and adenosinergic systems. OUCI.
- Miró, G., et al. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. NIH.
- VCA Animal Hospitals. Imidocarb dipropionate.
- Mad Barn. (2009). Imidocarb dipropionate clears persistent Babesia caballi infection with elimination of transmission potential. Research Bank.
- ChemicalBook. (2023). Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions.
- da Silva, A. S., et al. (2018). Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle. PubMed.
- McHardy, N., et al. (1986). Efficacy, toxicity and metabolism of imidocarb dipropionate in the treatment of Babesia ovis infection in sheep. PubMed.
- Abdullah, A. S., & Baggot, J. D. (1983). Pharmacokinetics of imidocarb in normal dogs and goats. PubMed.
- BrampVet Care. (2024). Imidocarb Dipropionate.
- Rodrigues, A. A., et al. (2006). Effect of imidocarb and levamisole on the experimental infection of BALB/c mice by Leishmania (Leishmania) amazonensis. PubMed.
- MedKoo Biosciences. Imidocarb HCl | CAS# 5318-76-3 (2HCl) | ANTIPROTOZOAL.
- MedEx. Imidocarb (Veterinary).
- Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. ResearchGate.
- Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. PubMed.
- Puccini, S., et al. (2013). Immune Competence Restoration after Therapy with Imidocarb Dipropionate and Doxycycline in Dogs Naturally Infected with Anaplasma. m-hikari.com.
- Zhang, H., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PMC - PubMed Central.
- Wikipedia. Imidocarb.
- MedchemExpress.com. Imidocarb | Anti-protozoan agent.
- Rodrigues, A. A., et al. (2006). Effect of imidocarb and levamisole on the experimental infection of BALB/c mice by Leishmania (Leishmania) amazonensis. ResearchGate.
- NIH. (2026). Imidocarb. PubChem.
- Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. ResearchGate.
- Li, J., et al. (2014). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. ResearchGate.
- FAO. IMIDOCARB DIPROPIONATE.
- NIH. (2026). Imidocarb Dipropionate. PubChem.
- Selleckchem. Imidocarb dipropionate | Anti-infection chemical.
- Abdullah, A. S., & Baggot, J. D. (1983). Pharmacokinetics of imidocarb in normal dogs and goats. Semantic Scholar.
- Kumar, S., et al. (2003). In-vivo therapeutic efficacy trial with artemisinin derivative, buparvaquone and imidocarb dipropionate against Babesia equi infection in donkeys. PubMed.
- Nishimura, T., et al. (2003). Imidocarb, a potent anti-protozoan drug, up-regulates interleukin-10 production by murine macrophages. PubMed.
- Santa Cruz Biotechnology. (2026). Imidocarb dipropionate.
- MedChemExpress. Imidocarb dipropionate | Anti-protozoan agent.
- Creative Animodel. In vivo Efficacy Testing.
- Biosynth. (2026). Imidocarb dipropionate.
- Rogers, K. S., & Gaunt, S. D. (1990). A comparison of the efficacy of imidocarb dipropionate and tetracycline hydrochloride in the treatment of canine ehrlichiosis. PubMed.
Sources
- 1. Imidocarb dipropionate in the treatment of Anaplasma marginale in cattle: Effects on enzymes of the antioxidant, cholin… [ouci.dntb.gov.ua]
- 2. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 3. Imidocarb - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidocarb Dipropionate | C25H32N6O5 | CID 9983292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biosynth.com [biosynth.com]
- 10. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. fao.org [fao.org]
- 14. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 15. researchgate.net [researchgate.net]
- 16. The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. madbarn.com [madbarn.com]
- 20. Therapeutic and prophylactic efficacy of imidocarb dipropionate on experimental Babesia ovis infection of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy, toxicity and metabolism of imidocarb dipropionate in the treatment of Babesia ovis infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In-vivo therapeutic efficacy trial with artemisinin derivative, buparvaquone and imidocarb dipropionate against Babesia equi infection in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of long-acting oxytetracycline and imidocarb dipropionate for the chemosterilization of Anaplasma marginale in experimentally infected carrier cattle in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Shifting Paradigms: Imidocarb dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Curative effects of the antipiroplasms amicarbalide and imidocarb on Trypanosoma brucei infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scialert.net [scialert.net]
- 28. scialert.net [scialert.net]
- 29. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of imidocarb and levamisole on the experimental infection of BALB/c mice by Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Imidocarb, a potent anti-protozoan drug, up-regulates interleukin-10 production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Protector: An In-depth Technical Guide to the Discovery and History of Imidocarb
Abstract
Imidocarb, a cornerstone in veterinary medicine for the control of protozoal diseases, represents a significant achievement in targeted chemotherapeutic design. This technical guide provides a comprehensive exploration of the discovery and historical development of this potent carbanilide derivative. We will dissect the scientific journey from the initial screening of aromatic diamidines by researchers at the Wellcome Research Laboratories to the strategic chemical synthesis and formulation of Imidocarb dipropionate. This document details the causality behind key experimental choices, elucidates its complex mechanism of action, and presents a chronological account of its preclinical and clinical validation. Through detailed protocols, data-driven tables, and explanatory diagrams, this guide offers researchers, scientists, and drug development professionals a deep, field-proven perspective on the enduring legacy and scientific integrity of Imidocarb as a therapeutic agent.
The Quest for a Piroplasm-Killer: Discovery and Origins
The story of Imidocarb begins in the mid-20th century, a period of intensive research into chemotherapeutic agents to combat tropical diseases. A significant focus was placed on parasitic infections in livestock, which caused substantial economic losses worldwide. Researchers at the Wellcome Research Laboratories , a division of Burroughs Wellcome & Co., were at the forefront of investigating aromatic diamidine compounds, a class of molecules known for their antiprotozoal properties.
The internal designation BW4A65 was assigned to a promising new molecule: N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[1] This compound, which would come to be known as Imidocarb, emerged from a systematic drug discovery program aimed at developing a potent and long-acting agent against piroplasms, particularly Babesia species. The core structure, a carbanilide derivative, was strategically designed to interact with parasitic cellular processes.[2][3] Early research, conducted in the late 1960s and early 1970s, demonstrated its high efficacy in clearing parasites from infected animals.[4]
The Rationale for a Dipropionate Salt
A critical step in the development of Imidocarb was the selection of its salt form. The base molecule, while active, presented challenges in terms of solubility and stability in an aqueous solution suitable for injection. The decision to formulate Imidocarb as a dipropionate salt was a deliberate act of pharmaceutical chemistry. Propionate, a short-chain fatty acid, offered several advantages:
-
Enhanced Solubility: It improved the solubility of the parent compound in water, allowing for the creation of a stable injectable formulation.
-
Buffering Capacity: Propionic acid is used to buffer the commercial injectable solution to a pH of approximately 4.5, which is crucial for the stability of the active molecule.
-
Pharmacokinetic Modulation: The dipropionate salt form can influence the absorption and release kinetics of the drug at the injection site, contributing to its characteristic long duration of action.
This strategic choice transformed a promising chemical entity into a viable and effective veterinary drug, marketed under the trade name Imizol®.
Unraveling the Mechanism of Action: A Dual-Pronged Attack
The efficacy of Imidocarb stems from a multifaceted mechanism of action that targets the parasite's fundamental biology, while its primary side effects in the host are attributable to a separate pharmacological activity.
Primary Antiprotozoal Action: DNA Interaction and Metabolic Interference
Imidocarb's primary mode of action against Babesia and other susceptible protozoa is believed to be twofold:
-
DNA Binding and Unwinding: The diamidine groups of the Imidocarb molecule are thought to bind to the AT-rich regions of the parasite's DNA. This interaction is believed to cause the unwinding of the DNA helix, thereby interfering with DNA replication and transcription. This effectively halts the parasite's ability to multiply within the host's red blood cells.[5][6] While parasitic infection itself can cause DNA damage in the host cells, studies have shown that treatment with Imidocarb helps to reduce this damage.[3][7]
-
Metabolic Disruption: There is strong evidence to suggest that Imidocarb disrupts critical metabolic pathways within the parasite. It is thought to interfere with the parasite's uptake and utilization of polyamines and inositol .[2][5] Polyamines are essential for cell growth and differentiation, while inositol is a vital component of cell membranes. By blocking these pathways, Imidocarb starves the parasite of essential nutrients, leading to its death.
Caption: Imidocarb's dual antiprotozoal mechanism of action.
Host Interaction: Anticholinesterase Activity and Side Effects
Separate from its effect on the parasite, Imidocarb exhibits anticholinesterase activity in the host animal.[8] It inhibits the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve endings, resulting in characteristic cholinergic side effects.[4][8] These are the most commonly observed adverse reactions and include:
-
Nasal drip[9]
These effects are typically transient and can be managed with atropine, an anticholinergic agent.[4] This host-specific activity is a critical consideration in determining the drug's therapeutic index and safety profile.
From Laboratory to Field: Preclinical and Clinical Validation
The development of Imidocarb was underpinned by a series of rigorous preclinical and clinical studies that established its efficacy and safety profile across various target animal species.
Early Preclinical Efficacy Studies
Initial studies in the 1970s focused on experimentally induced infections in splenectomized animals, which are highly susceptible to babesiosis. These studies were crucial for establishing dose-efficacy relationships and demonstrating the drug's potent activity.
| Study Subject | Pathogen | Dose Regimen (as dihydrochloride) | Key Outcome | Reference |
| Splenectomized Calves | Babesia bigemina | 1-2 mg/kg | Rapid clearance of parasitemia; prevention of clinical disease. | Hashemi-Fesharki, 1975 |
| Splenectomized Lambs | Babesia ovis | 1 mg/kg | Effective in controlling and treating acute babesiosis. | Hashemi-Fesharki, 1977 |
| Dogs | Babesia canis | 6 mg/kg (as dipropionate) | Provided prophylactic protection for up to 4 weeks post-treatment. | G. Uilenberg et al., 1981 |
These foundational studies proved that Imidocarb was highly effective not only for therapy but also for prophylaxis, a key advantage for managing tick-borne diseases in endemic areas.
Clinical Use and Confirmation of Efficacy
Following its introduction into veterinary practice, Imidocarb became the subject of numerous field trials and clinical studies that confirmed its utility. A significant body of research has focused on its ability to achieve sterile cure, meaning the complete elimination of parasites from the host. This is particularly important for preventing the international movement of carrier animals.[10][11]
Studies using sensitive molecular techniques like PCR have demonstrated that high-dose regimens of Imidocarb dipropionate can clear persistent Babesia caballi infections in horses, leading to a reversion to seronegative status.[10] This ability to eliminate the carrier state is a testament to the drug's potent and sustained activity.
The Chemistry of a Cure: Synthesis and Formulation Protocols
The chemical synthesis of Imidocarb is a multi-step process that has been refined over the years for efficiency and scalability. The following protocols are based on established methods described in the patent literature.
Experimental Protocol: Synthesis of Imidocarb Base
This protocol outlines a common pathway starting from 3-aminobenzonitrile.
Objective: To synthesize 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb base).
Step 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea
-
In a suitable reaction vessel, dissolve 3-aminobenzonitrile in an appropriate organic solvent (e.g., dichloromethane) containing an organic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to proceed at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water. The solid product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 1,3-Bis-(3-cyano-phenyl)-urea.
Step 2: Cyclization to Imidocarb Base
-
Combine the 1,3-Bis-(3-cyano-phenyl)-urea from Step 1 with a catalytic amount of sulfur in ethylenediamine.
-
Heat the mixture to approximately 80-85°C and stir for 6-8 hours.
-
Cool the reaction mass to 0-5°C and add cold water to precipitate the product.
-
Heat the suspension to 60-65°C to improve particle size, then cool back to room temperature and stir for 1-2 hours.
-
Filter the solid product, wash extensively with water, and dry under vacuum to obtain the Imidocarb base.
Caption: Simplified workflow for the synthesis of Imidocarb base.
Experimental Protocol: Preparation of Imidocarb Dipropionate Injectable Solution
Objective: To formulate the Imidocarb base into a stable, injectable dipropionate salt solution.
-
In a sterile vessel, add the calculated amount of Imidocarb base to sterile Water for Injection (WFI). Stir to create a suspension.
-
Gently heat the suspension to 30-40°C.
-
Slowly add a molar excess of propionic acid while stirring continuously. The suspension will dissolve as the dipropionate salt is formed.
-
Continue stirring until a clear solution is obtained.
-
Adjust the final volume with WFI to achieve the target concentration (typically 120 mg/mL of Imidocarb dipropionate).
-
Perform sterile filtration of the final solution through a 0.22 µm filter into sterile vials.
Conclusion and Future Perspectives
From its rational design in the laboratories of Burroughs Wellcome to its status as a critical veterinary therapeutic, the history of Imidocarb is a testament to the power of targeted drug discovery. Its unique dual mechanism of action against parasitic DNA and metabolism ensures high efficacy, while its formulation as a dipropionate salt provides the long-acting, stable profile required for effective field use. While the anticholinesterase activity necessitates careful administration, it remains a well-understood and manageable aspect of its safety profile.
The emergence of drug resistance in some Babesia species presents a future challenge.[12] This underscores the need for continued research into its precise molecular interactions and for the development of new therapeutic strategies, potentially involving Imidocarb in combination therapies. Nevertheless, after more than five decades of use, Imidocarb remains an indispensable tool in the global fight against protozoal diseases in animals, a legacy built on a solid foundation of chemical innovation and rigorous scientific validation.
References
-
World Health Organization. (n.d.). Imidocarb. JECFA. Retrieved from [Link]
-
Panghal, R., Rana, R., & Kumar, V. (2009). EFFECTS OF IMIDOCARB ON CHOLINESTERASE ACTIVITY AND GROSSLY. CABI Digital Library. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb Dipropionate. Retrieved from [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Retrieved from [Link]
-
Uslu, M. (2022). Imidocarb Use In Animals. ResearchGate. Retrieved from [Link]
-
Urie, J. H., et al. (2009). Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Weingart, C., et al. (2024). Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany. ResearchGate. Retrieved from [Link]
-
Sevinç, F., et al. (2022). Effect of Imidocarb on DNA Damage in Sheep with Babesiosis. Kafkas Üniversitesi Veteriner Fakültesi Dergisi. Retrieved from [Link]
- Hashemi-Fesharki, R. (1975). Studies on imidocarb dihydrochloride in experimental Babesia bigemina infection in calves. The British Veterinary Journal, 131(6), 666–672.
- Hashemi-Fesharki, R. (1977). Studies on imidocarb dihydrochloride in experimental Babesia ovis infection in splenectomized lambs. The British Veterinary Journal, 133(6), 609–614.
-
RxList. (2021). Antiprotozoal Agents: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Wise, L. N., et al. (2013). Efficacy of imidocarb dipropionate in eliminating Theileria equi from experimentally infected horses. Veterinary Parasitology. Retrieved from [Link]
- G. Uilenberg, P. A. Verdiesen, D. Zwart. (1981). Imidocarb: a chemoprophylactic experiment with Babesia canis. Veterinary Quarterly, 3(3), 118-123.
-
European Medicines Agency. (n.d.). CVMP Summary Report Imidocarb (extension to sheep) 3. Retrieved from [Link]
-
PubChem. (n.d.). Carbanilide. National Institutes of Health. Retrieved from [Link]
-
Birkenheuer, A. J., et al. (2024). Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany. Ticks and Tick-borne Diseases. Retrieved from [Link]
Sources
- 1. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 2. Adverse effects of imidocarb dipropionate (Imizol®) in a dog | Semantic Scholar [semanticscholar.org]
- 3. p Effect of Imidocarb on DNA Damage in Sheep with Babesiosis | AVESİS [avesis.yyu.edu.tr]
- 4. interchemie.com [interchemie.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. vcahospitals.com [vcahospitals.com]
- 10. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antiprotozoal drug | Uses, Types & Side Effects | Britannica [britannica.com]
Imidocarb hydrochloride stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of Imidocarb
Authored by: Gemini, Senior Application Scientist
Abstract
Imidocarb, a carbanilide derivative, is a critical antiprotozoal agent in veterinary medicine for treating and preventing diseases like babesiosis and anaplasmosis.[1][2][3] Typically formulated as a dipropionate or hydrochloride salt for parenteral administration, its chemical stability is paramount to ensuring therapeutic efficacy, safety, and compliance with regulatory standards.[4][5] This technical guide provides a comprehensive analysis of the stability profile of Imidocarb, detailing its degradation pathways under various stress conditions. We will explore the mechanistic underpinnings of its degradation, present validated analytical methodologies for its assessment, and offer field-proven insights for researchers and drug development professionals.
Physicochemical Profile and Intrinsic Stability
Imidocarb is a urea derivative, chemically identified as N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[6] The molecule is basic, water-soluble, and typically formulated as an injectable aqueous solution.[4]
Under recommended storage conditions, Imidocarb is a chemically stable compound.[4][7] However, like any active pharmaceutical ingredient (API), it is susceptible to degradation when exposed to environmental stressors such as pH extremes, oxidizing agents, light, and heat. Understanding its behavior under such "forced degradation" conditions is a regulatory requirement and essential for developing robust formulations and stability-indicating analytical methods.[8]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C19H20N6O | [2] |
| Molecular Weight | 348.4 g/mol | [2] |
| Form | Dihydrochloride or Dipropionate salt | [3][5] |
| Solubility | Soluble in water and methanol | [9] |
| Melting Point | 350°C (with decomposition) | [6] |
Forced Degradation Studies: Unveiling Susceptibilities
Forced degradation studies are designed to intentionally degrade the API to generate potential degradation products and identify the likely degradation pathways.[8] This is crucial for developing specific, stability-indicating analytical methods capable of separating the intact drug from its impurities and degradants.
Recent studies have systematically evaluated the stability of Imidocarb dipropionate (IMD) under conditions stipulated by the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Hydrolytic Degradation
Hydrolysis is a primary pathway for drug degradation. Imidocarb's stability was assessed under acidic, basic, and neutral aqueous conditions.
-
Acidic Conditions (e.g., 1M HCl): Imidocarb shows relative stability under acidic conditions, with only minor degradation observed after exposure.[11][12]
-
Basic Conditions (e.g., 1M NaOH): The molecule is highly susceptible to basic hydrolysis. Significant degradation occurs rapidly upon exposure to alkaline conditions, indicating this is a critical parameter to control in formulation and storage.[11][12] This sensitivity is likely due to the hydrolysis of the central urea linkage.
-
Neutral Conditions (Water): The drug demonstrates good stability in neutral aqueous solutions.[11]
Oxidative Degradation
Oxidation can be a significant degradation pathway, often mediated by atmospheric oxygen or residual peroxides in excipients.
-
Oxidative Stress (e.g., 1-3% H₂O₂): Imidocarb is susceptible to oxidation, leading to the formation of several degradation products.[10][12] The imidazole moieties are potential sites for oxidation, possibly leading to the formation of N-oxide species or other related compounds.[4]
Thermal and Photolytic Degradation
-
Thermal Stress (e.g., 60-80°C): Long-term and accelerated stability tests show that Imidocarb is relatively stable at elevated temperatures, with no significant changes in key parameters after 10 days at 60°C.[13][14] This suggests good thermal stability for typical storage and handling.
-
Photostability: When exposed to high-intensity UV light, Imidocarb in solution can undergo photodegradation.[11][15] This necessitates protection from light for liquid formulations and during storage of the API.
Summary of Forced Degradation Results
The following table summarizes typical findings from forced degradation studies on Imidocarb dipropionate.
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 1M HCl | 60 min | ~6.5% | Minor peaks | [12] |
| Base Hydrolysis | 1M NaOH | 30 min | ~21.75% | Multiple major peaks | [12] |
| Oxidation | 1% H₂O₂ | 30 min | ~8.76% | Multiple peaks | [12] |
| Thermal | Heat (Dry) | - | Minimal | - | [11] |
| Photolytic | UV Light | - | Moderate | - | [11] |
Degradation Pathways and Mechanisms
Based on the structure of Imidocarb and the results of forced degradation studies, two primary degradation pathways can be postulated: hydrolysis of the urea bridge and oxidation of the imidazole rings.
Hydrolytic Pathway (Base-Catalyzed)
The central urea linkage is the most probable site for hydrolysis, especially under basic conditions. This would cleave the molecule, yielding 3-(4,5-dihydro-1H-imidazol-2-yl)aniline or related compounds.
Caption: Postulated hydrolytic degradation pathway for Imidocarb.
Oxidative Pathway
The nitrogen atoms within the imidazole rings are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for nitrogen-containing heterocyclic compounds.[4][15]
Caption: Postulated oxidative degradation pathway for Imidocarb.
Stability-Indicating Analytical Methodologies
To accurately quantify Imidocarb in the presence of its degradation products, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[10][11][16]
Recommended HPLC Method
A robust Reverse-Phase HPLC (RP-HPLC) method is effective for separating Imidocarb from its degradants. The following protocol is synthesized from validated methods reported in the literature.[11][12]
Experimental Protocol: Stability-Indicating RP-HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size). A cyano column has also been shown to be effective.[10][16]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer and an organic solvent. A common composition is 0.2% Trifluoroacetic acid (TFA) in water and Acetonitrile (ACN) in a ratio of 80:20 (v/v).[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm or 254 nm, where Imidocarb exhibits significant absorbance.[10][11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 40°C.[17]
-
Diluent: A mixture of water and acetonitrile (1:1 v/v) is suitable for sample and standard preparation.[12]
Rationale for Method Choices:
-
RP-HPLC with a C18 column is the gold standard for separating moderately polar to non-polar compounds like Imidocarb and its potential degradation products.
-
An acidic mobile phase (TFA) ensures good peak shape for the basic Imidocarb molecule by suppressing the ionization of silanol groups on the stationary phase.
-
PDA detection is highly advantageous as it allows for peak purity analysis, confirming that the main drug peak is not co-eluting with any degradants.
Analytical Method Validation Workflow
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
Caption: Workflow for validating a stability-indicating analytical method.
Conclusion
Imidocarb is a robust molecule that exhibits good thermal stability. However, it is susceptible to degradation under specific conditions, most notably base-catalyzed hydrolysis and oxidation . The primary degradation pathways likely involve the cleavage of the central urea bridge and modification of the imidazole rings.
For professionals in drug development and quality control, it is imperative to:
-
Protect Imidocarb formulations, particularly aqueous solutions, from exposure to alkaline environments and light.
-
Employ a fully validated, stability-indicating RP-HPLC method to ensure accurate quantification and purity assessment throughout the product lifecycle.
-
Characterize any significant degradation products to evaluate their potential impact on safety and efficacy.
This guide provides the foundational knowledge and practical methodologies to effectively manage the stability challenges associated with Imidocarb, ensuring the continued delivery of a safe and effective veterinary therapeutic.
References
-
Fengchen Group Co., Ltd. (2020). Stability test of Imidocarb dipropionate. Expert Advices Group. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). IMIDOCARB DIPROPIONATE. [Link]
-
Fengchen Group Co., Ltd. (2020). imidocarb dipropionate long term stability test. Expert Advices Group. [Link]
-
Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET - Imidocarb Dipropionate Injectable Sol. [Link]
-
Sedik, G. A., Naguib, D. M., Morsy, F. A., & Zaazaa, H. E. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Journal of AOAC International, 103(4), 980-988. [Link]
-
Patil, S., et al. (2022). Stability indicating rp-hplc method for the quantitative estimation of imidocarb dipropionate in injection dosage form. World Journal of Pharmaceutical Research, 11(5), 1478-1491. [Link]
-
ResearchGate. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. [Link]
-
Veeprho. (n.d.). Imidocarb Impurities and Related Compound. [Link]
-
Semantic Scholar. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. [Link]
-
Semantic Scholar. (n.d.). Validation of analytical methods for the determination of imidocarb in tissues and milk of cattle, sheep and goats. [Link]
-
World Journal of Pharmaceutical Research. (2022). stability indicating rp-hplc method for the quantitative estimation of imidocarb dipropionate. [Link]
-
ResearchGate. (n.d.). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). fao fnp 41/15 imidocarb dipropionate. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Wang, J., et al. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Foods, 12(1), 127. [Link]
-
CABI Digital Library. (n.d.). P 99 deteRMination of iMidoCaRB Residues in MiLK By iMMunoBiosensoR. [Link]
-
Coldham, N. G., et al. (1995). Imidocarb Depletion From Cattle Liver and Mechanism of Retention in Isolated Bovine Hepatocytes. Drug Metabolism and Disposition, 23(7), 697-701. [Link]
-
MDPI. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. [Link]
-
ResearchGate. (n.d.). Depletion and bioavailability of imidocarb residues in sheep and goat tissues. [Link]
-
PubMed. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. [Link]
-
Aliu, Y. O., et al. (1977). Absorption, distribution, and excretion of imidocarb dipropionate in sheep. American Journal of Veterinary Research, 38(12), 2001-2007. [Link]
-
CABI Digital Library. (n.d.). Turkish Journal of Agriculture - Food Science and Technology Effect of Imidocarb Application on Oxidative DNA Damage Caused by A. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidocarb. PubChem Compound Database. [Link]
- Google Patents. (n.d.).
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. [Link]
-
PubMed Central. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. [Link]
-
PubMed. (2002). Depletion and bioavailability of imidocarb residues in sheep and goat tissues. [Link]
-
Farmchemie. (n.d.). IMIDOCARB - LH. [Link]
Sources
- 1. Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. interchemie.com [interchemie.com]
- 4. veeprho.com [veeprho.com]
- 5. CN102924380A - Preparation method of imidocarb - Google Patents [patents.google.com]
- 6. Buy Imidocarb hydrochloride | 5318-76-3 [smolecule.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fao.org [fao.org]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. RP-HPLC method for imidocarb dipropionate in injection form [wisdomlib.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Stability test of Imidocarb dipropionate - Expert Advices Group Co., Ltd - Fengchen [fengchengroup.com]
- 14. imidocarb dipropionate long term stability test - Expert Advices Group Co., Ltd - Fengchen [fengchengroup.com]
- 15. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Differences Between Imidocarb Hydrochloride and Imidocarb Dipropionate
Preamble: Beyond the Name - A Tale of Two Salts
In the field of veterinary medicine and parasitology, Imidocarb stands as a cornerstone for the treatment of protozoal diseases, most notably babesiosis and anaplasmosis in a range of animals.[1] This carbanilide derivative's efficacy is undisputed. However, for the researcher, the formulation chemist, and the drug development professional, the distinction between its common salt forms—Imidocarb hydrochloride and Imidocarb dipropionate—is of paramount importance. The choice of the counter-ion is not a trivial matter of nomenclature; it is a critical decision that dictates the compound's physicochemical properties, its formulation strategy, its pharmacokinetic profile, and ultimately, its clinical utility.
This guide moves beyond a surface-level comparison to provide a detailed technical analysis of these two salts. We will dissect their structural and chemical differences, explore the resulting impact on their behavior in biological systems, and outline the practical considerations for their formulation and analysis. The narrative is structured to explain the causality behind these differences, offering insights grounded in chemical principles and field-proven applications.
Part 1: Molecular Architecture and Physicochemical Consequences
The active therapeutic agent is the Imidocarb molecule itself. The salt form is created by reacting the basic Imidocarb free base with an appropriate acid—hydrochloric acid or propionic acid. This fundamental choice creates two distinct chemical entities with significantly different properties.
Chemical Structure and Salt Formation
Imidocarb is a symmetrical urea derivative, N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[2] The basicity arises from the nitrogen atoms within the dihydro-imidazolyl groups, which are protonated during salt formation.
-
Imidocarb Hydrochloride (C₁₉H₂₀N₆O · 2HCl): Formed by reacting the Imidocarb base with two equivalents of hydrochloric acid.
-
Imidocarb Dipropionate (C₁₉H₂₀N₆O · 2C₃H₆O₂): Formed by reacting the Imidocarb base with two equivalents of propionic acid.[3][4]
The structural difference lies entirely in the counter-ion: the small, inorganic chloride anion (Cl⁻) versus the larger, organic propionate anion (CH₃CH₂COO⁻).
Caption: Salt formation pathway of Imidocarb.
Comparative Physicochemical Properties
The choice of counter-ion directly modulates the salt's physical properties, which in turn govern its handling, formulation, and biological absorption. The dipropionate salt is the form used in virtually all commercial veterinary formulations, a decision directly linked to its superior physicochemical characteristics for creating a stable, injectable solution.[5]
| Property | Imidocarb Hydrochloride | Imidocarb Dipropionate | Causality and Significance |
| Molecular Formula | C₁₉H₂₂Cl₂N₆O | C₂₅H₃₂N₆O₅[4] | The addition of two propionate molecules significantly increases the molecular weight and organic character. |
| Molecular Weight | 421.33 g/mol | 496.56 g/mol [6] | Impacts molar calculations for dosing and standard preparation. |
| Appearance | White to almost white crystalline powder[7] | Off-white to pale cream powder[5] | Minor difference, but relevant for raw material identification. |
| Melting Point | ~350°C[8] | ~205°C[3] | The different crystal lattice energies of the salts lead to a significant difference in melting points. |
| Aqueous Solubility | Limited (0.169 mg/mL in pure water)[7] | Highly soluble (74% m/V in water)[5][8] | CRITICAL DIFFERENCE . The propionate counter-ion dramatically enhances water solubility, which is essential for developing high-concentration injectable solutions (e.g., 120 mg/mL).[9] |
| Organic Solvent Solubility | Slightly soluble in methanol.[7] | Soluble in methanol; ~1 mg/mL in ethanol, DMSO.[7][10] | The organic nature of the propionate ion improves solubility in organic solvents compared to the hydrochloride salt. |
| Stability | Data less available; generally stable. | Stable in aqueous solution, especially when buffered to pH 4.5.[5] Long-term stability demonstrated.[11][12] | The dipropionate salt's stability in solution is a key factor for its use in commercial liquid dosage forms with a practical shelf-life.[13] |
Expertise & Experience Insight: The dramatic difference in aqueous solubility is the single most important factor driving the use of the dipropionate salt. To create a commercial 12% (120 mg/mL) injectable solution like Imizol®, high water solubility is non-negotiable.[14] Achieving this concentration with the hydrochloride salt would be impossible, necessitating much larger injection volumes, which is impractical and poorly tolerated in animals. The choice of dipropionate is a deliberate act of formulation science to enable a low-volume, high-potency parenteral product.
Part 2: Pharmacological and Toxicological Profiles: A Tale of a Single Moiety
Once dissolved and administered, both salts release the same active Imidocarb cation into the systemic circulation. Therefore, their fundamental mechanism of action and intrinsic toxicity are identical. The observable differences arise from the pharmacokinetics—how the formulation, dictated by the salt, delivers the active molecule to its site of action.
Mechanism of Action
Imidocarb exerts its antiprotozoal effect through a multi-pronged attack on the parasite's essential cellular processes. The active moiety, regardless of the initial salt form, is responsible for this activity.[15]
-
Inhibition of Polyamines: It is thought to interfere with the production or utilization of polyamines, which are critical for parasitic cell division and proliferation.[16][17]
-
Inositol Deprivation: The drug may prevent the parasite from taking up inositol from the host's red blood cells, disrupting a key metabolic pathway.[17]
-
Anticholinesterase Activity: Imidocarb also acts as an acetylcholinesterase inhibitor.[2][18] This is not its primary antiprotozoal mechanism but is responsible for the characteristic cholinergic side effects observed in cases of overdose.[16][19]
Caption: Imidocarb's primary antiprotozoal mechanisms.
Pharmacokinetics: The Dipropionate Advantage in Practice
Pharmacokinetic data in the literature predominantly refers to Imidocarb dipropionate, as it is the clinically administered form. It is characterized by rapid absorption after injection, wide distribution, and a very long elimination half-life, which contributes to its prophylactic activity.[17][20]
-
Absorption: Following intramuscular (IM) or subcutaneous (SC) injection, the highly soluble dipropionate salt is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 4 hours.[5][20] The bioavailability after IM injection in swine is high, at approximately 87%.[20]
-
Distribution: Imidocarb binds extensively to plasma and tissue proteins.[5][13] This sequestration into tissues, particularly the liver and kidneys, acts as a reservoir, contributing to its long duration of action.[5][17] It is this persistence in tissues that allows for prophylactic use with treatments spaced weeks apart.
-
Metabolism: The drug undergoes very little metabolic conversion, with the parent compound being the primary active and excreted substance.[5][21]
-
Excretion: Elimination is slow and occurs via both urine and feces.[5][21] The long half-life means residues can be detected in tissues for an extended period.[22]
Trustworthiness Insight: The choice of the dipropionate salt is self-validating through its pharmacokinetic profile. Its high solubility ensures complete and rapid absorption from the injection site, leading to predictable plasma concentrations and reliable therapeutic outcomes. A less soluble form like the hydrochloride would likely have erratic and incomplete absorption, leading to therapeutic failures or unpredictable toxicity.
Toxicity Profile
The toxic effects of Imidocarb are directly related to its anticholinesterase activity and are dose-dependent.[23] Signs of toxicity are consistent with cholinergic stimulation and are the same regardless of the salt form used.[19]
-
Common Signs: Salivation, nasal discharge, tremors, ataxia, diarrhea, and dyspnea.[16][24]
-
Target Organs: The primary target organs for toxicity are the liver and kidneys, with evidence of hepatocellular necrosis and renal tubular necrosis at high doses.[19][24]
-
Safety Margin: Imidocarb has a narrow therapeutic index, meaning the therapeutic dose is not far from a toxic dose, and careful dosing is critical.[1]
Part 3: Analytical and Formulation Imperatives
The distinct properties of the hydrochloride and dipropionate salts also influence how they are formulated and analytically measured.
Formulation Considerations
As established, Imidocarb dipropionate is the salt of choice for parenteral formulations.
-
Commercial Formulation: A typical commercial product is an aqueous solution containing 120 mg/mL of Imidocarb dipropionate, buffered to an acidic pH of around 4.5 with propionic acid to ensure stability.[5]
-
Route of Administration: It is approved for intramuscular or subcutaneous injection.[9] Intravenous administration is contraindicated due to the risk of severe cholinergic side effects.[16]
Analytical Methodologies
Accurate quantification of Imidocarb in biological matrices is essential for pharmacokinetic studies, residue monitoring, and forensic analysis. The choice of method must account for the compound's chemical nature.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a robust and widely used method.[25][26] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[27]
-
Analytical Challenges:
-
Thermal Instability: Imidocarb is prone to thermal degradation, making Gas Chromatography (GC) unsuitable.[27]
-
Ionic State: In solution, Imidocarb exists as mono- and dicationic species, which can complicate mass spectrometric analysis but also offers unique ions for monitoring (e.g., dicationic m/z 175).[27]
-
Experimental Protocol: Quantification of Imidocarb in Bovine Liver via HPLC-DAD
This protocol is a representative workflow for residue analysis, a critical component of drug development and food safety.
-
Homogenization: Homogenize 5 g of bovine liver tissue with a suitable buffer.
-
Extraction:
-
Add an extraction solvent (e.g., a mixture of acetone and chloroform or hexane/isoamyl alcohol).[28]
-
Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a weak cation-exchange SPE cartridge.
-
Load the extracted sample onto the cartridge. Imidocarb will be retained.
-
Wash the cartridge with a non-eluting solvent (e.g., methanol) to remove interferences.
-
Elute the Imidocarb with an acidic methanolic solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[25]
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and acetonitrile.[25][26]
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 260 nm.[25]
-
Quantification: Compare the peak area of the sample to a calibration curve prepared from Imidocarb dipropionate reference standards.
-
Caption: Workflow for Imidocarb residue analysis in tissue.
Conclusion: A Case Study in Rational Drug Formulation
The comparison of Imidocarb hydrochloride and Imidocarb dipropionate serves as a powerful illustration of the role of salt selection in drug development. While both deliver the same therapeutically active molecule, their paths from chemical powder to clinical effect are vastly different.
-
The Core Difference: The primary distinction is physicochemical. The dipropionate salt's vastly superior aqueous solubility and solution stability make it the only viable candidate for a high-concentration, commercially practical injectable product.
-
The Consequence: This solubility advantage directly translates into a reliable pharmacokinetic profile, characterized by rapid and complete absorption, which underpins its consistent therapeutic and prophylactic efficacy.
-
The Takeaway for Scientists: For researchers, understanding these differences is crucial. When preparing standards for analytical methods or designing in vitro experiments, the choice of salt form matters. For drug developers, this case emphasizes that the active pharmaceutical ingredient (API) is only part of the story; successful formulation, driven by a deep understanding of physicochemical properties, is what transforms a promising molecule into a life-saving medicine. The dominance of Imidocarb dipropionate in the veterinary market is not an accident but a clear outcome of rational scientific design.
References
-
VCA Animal Hospitals. (n.d.). Imidocarb Dipropionate. Retrieved from [Link][29]
-
MedEx. (n.d.). Imidocarb (Veterinary). Retrieved from [Link][16]
-
BrampVet Care. (2024, October 21). Imidocarb Dipropionate. Retrieved from [Link][30]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Imidocarb Dipropionate: Mechanism and Efficacy. Retrieved from [Link][17]
-
INCHEM. (n.d.). Imidocarb (WHO Food Additives Series 41). Retrieved from [Link][19]
-
MacNeil, J.D. (n.d.). IMIDOCARB DIPROPIONATE. Retrieved from [Link][5]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. Bulletin of Veterinary Pharmacology and Toxicology Association, 13(2), 120-131. Retrieved from [Link][1]
-
FAO. (n.d.). IMIDOCARB DIPROPIONATE. Retrieved from [Link][31]
-
Fengchen Group. (2020, December 1). Stability test of Imidocarb dipropionate. Retrieved from [Link][11]
-
Fengchen Group. (2020, December 4). imidocarb dipropionate long term stability test. Retrieved from [Link][12]
-
Lehner, A. F., et al. (2011). Evaluation of Mass Spectrometric Methods for Detection of the Anti-Protozoal Drug Imidocarb. Journal of Analytical Toxicology, 35(4), 199-204. Retrieved from [Link][27]
-
EMEA. (1998). Imidocarb Summary Report (2). Retrieved from [Link][21]
-
Nebbia, C., et al. (2001). Validation of analytical methods for the determination of imidocarb in tissues and milk of cattle, sheep and goats. Analytica Chimica Acta, 433(2), 203-211. Retrieved from [Link][28]
-
Park, J., et al. (2013). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. Biomedical Reports, 1(2), 89-92. Retrieved from [Link][25]
-
Patil, S. S., et al. (2022). RP-HPLC method for imidocarb dipropionate in injection form. World Journal of Pharmaceutical Research, 11(5), 1478-1492. Retrieved from [Link][26]
-
Adams, L. G., et al. (1980). A study of the toxicity of imidocarb dipropionate in cattle. Research in Veterinary Science, 28(2), 172-177. Retrieved from [Link][24]
-
World Journal of Pharmaceutical Research. (2022). STABILITY INDICATING RP-HPLC METHOD FOR THE QUANTITATIVE ESTIMATION OF IMIDOCARB DIPROPIONATE. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (n.d.). Imidocarb. PubChem Compound Summary for CID 21389. Retrieved from [Link].[15]
-
Li, Y., et al. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Foods, 11(2), 223. Retrieved from [Link][33]
-
Wang, Y., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Frontiers in Veterinary Science, 9, 894580. Retrieved from [Link][34]
-
Belloli, C., et al. (2002). Pharmacokinetics of imidocarb dipropionate in horses after intramuscular administration. Equine Veterinary Journal, 34(6), 625-629. Retrieved from [Link][22]
-
Goudah, A., et al. (2014). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 404-407. Retrieved from [Link][20]
-
Goudah, A. (2014). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link][35]
-
FDA. (n.d.). FOI Summary for Original Approval of NADA 141-071. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). Imidocarb Dipropionate. PubChem Compound Summary for CID 9983292. Retrieved from [Link].[4]
-
Pharmaffiliates. (n.d.). Imidocarb Dihydrochloride Impurities. Retrieved from [Link][36]
-
Scribd. (n.d.). 41 11 Imidocarb Dipropionate. Retrieved from [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidocarb - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Imidocarb Dipropionate | C25H32N6O5 | CID 9983292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. biosynth.com [biosynth.com]
- 7. Buy Imidocarb hydrochloride | 5318-76-3 [smolecule.com]
- 8. scribd.com [scribd.com]
- 9. 21 CFR § 522.1156 - Imidocarb solution. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stability test of Imidocarb dipropionate - Expert Advices Group Co., Ltd - Fengchen [fengchengroup.com]
- 12. imidocarb dipropionate long term stability test - Expert Advices Group Co., Ltd - Fengchen [fengchengroup.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 15. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 17. nbinno.com [nbinno.com]
- 18. Imidocarb - Wikiwand [wikiwand.com]
- 19. 922. Imidocarb (WHO Food Additives Series 41) [inchem.org]
- 20. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Pharmacokinetics of imidocarb dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WHO | JECFA [apps.who.int]
- 24. A study of the toxicity of imidocarb dipropionate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. RP-HPLC method for imidocarb dipropionate in injection form [wisdomlib.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Validation of analytical methods for the determination of imidocarb in tissues and milk of cattle, sheep and goats | Semantic Scholar [semanticscholar.org]
- 29. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 30. bramptonveterinarian.com [bramptonveterinarian.com]
- 31. fao.org [fao.org]
- 32. wisdomlib.org [wisdomlib.org]
- 33. Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. pharmaffiliates.com [pharmaffiliates.com]
- 37. interchemie.com [interchemie.com]
Methodological & Application
Imidocarb hydrochloride dosage calculation for in vivo studies
Application Notes and Protocols
Topic: Imidocarb Hydrochloride Dosage Calculation for In Vivo Studies
For: Researchers, scientists, and drug development professionals.
Guide to the Accurate Dosing of Imidocarb for Preclinical Research
Introduction: The Critical Role of Precision in Imidocarb Dosing
Imidocarb is a carbanilide derivative widely recognized in veterinary medicine as a potent antiprotozoal agent.[1][2] It is primarily used for the treatment and prophylaxis of infections caused by Babesia and Anaplasma species in a range of animals, including cattle, horses, sheep, and dogs.[3][4] The efficacy of imidocarb hinges on achieving therapeutic concentrations at the site of infection without inducing significant host toxicity. Its therapeutic index is narrow, meaning the margin between an effective dose and a toxic dose is small.[3] Therefore, meticulous dosage calculation is not merely a procedural step but a fundamental requirement for the scientific validity and ethical integrity of any in vivo study.
This guide provides a comprehensive framework for researchers, grounded in pharmacological principles and established methodologies. It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reproducible and reliable data.
Core Pharmacology: Understanding Imidocarb's Biological Activity
A robust dosing strategy is built upon a solid understanding of the drug's interaction with both the target parasite and the host animal.
1.1. Mechanism of Action
Imidocarb's antiprotozoal effect is multifaceted. The primary mechanism is believed to involve the disruption of polyamine synthesis and/or utilization within the parasite.[3][5] Polyamines are essential for cellular proliferation and differentiation, and their disruption is catastrophic for the rapidly dividing parasite. An alternative proposed mechanism is that imidocarb prevents the parasite from importing inositol, a vital component for cell signaling and membrane integrity, into the host erythrocyte.[5]
Crucially, imidocarb also exhibits anticholinesterase activity, inhibiting the enzyme acetylcholinesterase.[1][2] This secondary action is responsible for the common cholinergic side effects observed and underscores the need for careful dose titration and animal monitoring.[2]
1.2. Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of imidocarb dictates its dosing regimen, including the route of administration and frequency.
-
Absorption: Following subcutaneous (SC) or intramuscular (IM) injection, imidocarb is rapidly absorbed, with peak plasma concentrations typically observed within 1 to 4 hours.[6][7][8] Intravenous (IV) administration is strongly contraindicated due to the risk of severe adverse reactions.[9][10]
-
Distribution: The drug is widely distributed throughout the body and exhibits significant protein binding.[6] It has a tendency to be sequestered and retained in tissues, particularly the liver and kidneys, for extended periods.[6][11] This long half-life contributes to its effectiveness as both a therapeutic and prophylactic agent.[8]
-
Metabolism & Excretion: Imidocarb undergoes minimal metabolism.[6] Excretion is slow and occurs via both urine and feces.[6]
The Dosing Protocol: A Step-by-Step Methodology
Accurate dosage calculation is a systematic process that minimizes error and ensures reproducibility. The following protocol is a validated workflow for preclinical studies.
Workflow for Imidocarb Dosage Calculation
Caption: Workflow for accurate imidocarb dosage calculation.
Step 1: Determine the Recommended Dose Rate (mg/kg) The dose rate is species- and indication-dependent. A thorough literature review is essential.[12] The table below summarizes commonly cited therapeutic dosages. It is critical to note that most published data and commercial formulations use imidocarb dipropionate . If using imidocarb hydrochloride, dose adjustments based on the molecular weight of the active imidocarb moiety may be necessary.
| Species | Indication | Imidocarb Dipropionate Dose Rate (mg/kg) | Route | Frequency | References |
| Cattle | Babesiosis | 1.0 - 1.2 mg/kg | SC, IM | Single dose | [6][9] |
| Anaplasmosis | 2.5 - 3.0 mg/kg | SC, IM | Single dose | [6][7][9] | |
| Dogs | Babesiosis (B. canis) | 6.0 - 6.6 mg/kg | SC, IM | Two doses, 14 days apart | [10][13] |
| Ehrlichiosis | 5.0 - 6.0 mg/kg | SC, IM | Two doses, 14 days apart | [14][15] | |
| Sheep | Babesiosis | 1.2 mg/kg | IM | Single dose, repeat in 14 days if needed | [6] |
| Horses | Babesia caballi | 2.0 - 2.4 mg/kg | IM | Two doses, 24-72 hours apart | [9][11] |
| Theileria equi | 3.5 - 4.0 mg/kg | IM | Four doses at 72-hour intervals | [9] |
Step 2: Confirm Drug Concentration and Salt Form Commercial imidocarb solutions are typically available as a 12% injectable solution, which translates to 120 mg/mL of imidocarb dipropionate.[9][14] Always verify the concentration on the vial. As the user specified imidocarb hydrochloride, it is crucial to understand the difference. The active component is imidocarb, but the salt form affects the molecular weight and thus the amount of active drug per milligram of the compound.
If your dose rate is based on the dipropionate salt but you are using the hydrochloride salt, a conversion is required to ensure you are administering an equivalent amount of the active imidocarb base. Consult with a pharmacologist or veterinarian to ensure accurate conversion.
Step 3: Accurately Weigh the Animal Use a recently calibrated scale to obtain the animal's body weight in kilograms (kg). This is the most critical variable in the calculation.
Step 4: Calculate the Total Mass of Drug Required Use the following formula:
Total Mass (mg) = Animal's Weight (kg) × Dose Rate (mg/kg)
Example: To treat a 15 kg dog for babesiosis at a dose rate of 6.6 mg/kg:
Total Mass (mg) = 15 kg × 6.6 mg/kg = 99 mg
Step 5: Calculate the Volume to Administer Use the following formula:
Volume to Administer (mL) = Total Mass Required (mg) / Concentration of Solution (mg/mL)
Example (cont.): Using a 120 mg/mL imidocarb dipropionate solution:
Volume to Administer (mL) = 99 mg / 120 mg/mL = 0.825 mL
Step 6: Prepare and Administer the Dose Using sterile technique, draw up the calculated volume into an appropriately sized syringe. Double-check the calculated volume before administration. Administer via the subcutaneous (SC) or intramuscular (IM) route as specified by your protocol.[6] The SC route is often preferred to minimize injection site reactions.[6] Record all details of the administration in your study log.
Safety, Monitoring, and Ethical Considerations
Adherence to safety protocols and ethical guidelines is paramount in all in vivo research.[17]
3.1. Recognizing and Managing Adverse Effects Due to its anticholinesterase activity, imidocarb can cause cholinergic side effects.[2][10] Researchers must be prepared to observe and manage these effects.
-
Common Signs: Salivation, nasal drip, vomiting, diarrhea, restlessness, and pain at the injection site.[10][13]
-
Severe Signs: Muscle tremors, ataxia, convulsions, and anaphylactoid reactions.[2][9]
-
Management: Cholinergic signs can often be alleviated by the administration of atropine sulfate.[9][13] Animals showing severe signs require immediate veterinary intervention.
Toxicity studies in cattle have shown that high doses (≥20 mg/kg) can lead to renal tubular necrosis and hepatocellular necrosis.[18][19] This highlights the narrow therapeutic window and the importance of avoiding overdoses.
3.2. Ethical Conduct in Animal Studies (The 3Rs) All research must be designed to uphold the highest ethical standards, following the principles of Replacement, Reduction, and Refinement.[17]
-
Replacement: Use non-animal models (in vitro assays, computational modeling) whenever possible to answer research questions.[17]
-
Reduction: Design studies with appropriate statistical power to use the minimum number of animals necessary to obtain valid results.[20]
-
Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate administration techniques, providing analgesia for painful procedures, and establishing clear humane endpoints.[17]
Preclinical Study Design Logic
Sources
- 1. Imidocarb - Wikipedia [en.wikipedia.org]
- 2. 922. Imidocarb (WHO Food Additives Series 41) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 5. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. fao.org [fao.org]
- 7. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchemie.com [interchemie.com]
- 10. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 11. Pharmacokinetics of imidocarb dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 13. vet-ebooks.com [vet-ebooks.com]
- 14. intracin.com [intracin.com]
- 15. vapco.net [vapco.net]
- 16. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. A study of the toxicity of imidocarb dipropionate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Preparation and Validation of Imidocarb Hydrochloride Stock Solutions for Preclinical Assays
An Application Note from the Desk of a Senior Application Scientist
Abstract
This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, validation, and storage of Imidocarb hydrochloride stock solutions for use in a variety of research assays. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles underpinning solvent selection, quality control, and handling to ensure experimental reproducibility and data integrity. We present detailed, field-proven protocols for creating both aqueous and organic solvent-based stocks, complete with validation methods and troubleshooting advice.
Scientific Background
Physicochemical Properties of Imidocarb Hydrochloride
Imidocarb is a carbanilide derivative, widely recognized in veterinary medicine as a potent antiprotozoal agent.[1][2] For laboratory use, it is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility. Understanding its fundamental properties is a prerequisite for its proper handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride | PubChem[3] |
| Molecular Formula | C₁₉H₂₂Cl₂N₆O | PubChem[3] |
| Molecular Weight | 421.3 g/mol | PubChem[3] |
| Appearance | White to off-white solid/powder | MedChemExpress[4] |
| Melting Point | 350 °C (decomposes) | ECHEMI[5] |
Mechanism of Action
Imidocarb's efficacy, particularly against hemoprotozoans like Babesia and Anaplasma, is attributed to a multi-faceted mechanism that disrupts essential parasite biochemistry.[6][7][8] The primary proposed mechanisms are:
-
Inhibition of Polyamines: The drug is thought to interfere with the production or utilization of polyamines within the parasite, which are critical for cell growth and proliferation.[9][10]
-
Disruption of Inositol Transport: Imidocarb may prevent the transport of inositol into erythrocytes that are infected with the parasite.[9][10] Inositol is a vital precursor for various signaling molecules and membrane components.
-
Anticholinesterase Activity: Imidocarb also exhibits anticholinergic properties by inhibiting acetylcholinesterase.[1][10] While this contributes to its toxicological profile, its role in the direct anti-parasitic effect is less defined.
This complex mechanism underscores the importance of precise concentration delivery in assays to elicit the desired biological response without introducing confounding off-target effects.
Critical Considerations for Stock Solution Preparation
The reliability of any assay begins with the quality of the reagents. The preparation of a dependable Imidocarb hydrochloride stock solution is not merely a matter of dissolving a powder; it requires careful consideration of the solvent system and subsequent handling to preserve the compound's integrity.
Choosing the Right Solvent: A Decision Framework
The choice between an aqueous solvent (e.g., sterile, purified water) and an organic solvent (e.g., Dimethyl Sulfoxide, DMSO) is the most critical decision in this process. It is dictated by the required stock concentration and the tolerance of the downstream assay system.
-
Aqueous Solvents (Water, PBS): Imidocarb as a hydrochloride salt is readily soluble in water.[11] This is the preferred solvent for direct use in most enzymatic and biochemical assays where organic solvents could interfere. However, achieving very high concentrations (>20 mM) may be difficult, and long-term stability of aqueous solutions is a concern; it is recommended not to store aqueous solutions for more than a day unless stability data is available.[12]
-
Organic Solvents (DMSO): For cell-based assays, high-concentration stocks (e.g., 10-50 mM) are often prepared in DMSO to minimize the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[4] While effective, the final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid artifacts.
Caption: Decision workflow for selecting the appropriate solvent.
Safety and Handling Precautions
Imidocarb hydrochloride is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Materials and Equipment
Reagents and Chemicals
-
Imidocarb Hydrochloride (Purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%
-
Purified, Sterile Water (e.g., Milli-Q or equivalent, WFI grade)
-
0.22 µm Syringe Filters (Sterile, compatible with the chosen solvent, e.g., PVDF or PES for aqueous, PTFE for DMSO)
Equipment and Consumables
-
Analytical Balance (readable to at least 0.1 mg)
-
Vortex Mixer
-
Sonicator (optional, for enhancing dissolution)
-
Sterile Conical Tubes (e.g., 15 mL or 50 mL)
-
Sterile Syringes
-
Sterile, Cryogenic Vials for Aliquoting
-
UV-Vis Spectrophotometer and Quartz Cuvettes
Step-by-Step Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock Solution
This protocol is ideal for assays where an organic solvent is undesirable.
-
Calculation:
-
Determine the required mass of Imidocarb hydrochloride (MW: 421.3 g/mol ).
-
For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 421.3 g/mol = 0.04213 g = 42.13 mg.
-
-
-
Weighing:
-
Tare a sterile 15 mL conical tube on the analytical balance.
-
Carefully weigh 42.13 mg of Imidocarb hydrochloride powder directly into the tube. Record the exact mass.
-
-
Dissolution:
-
Add approximately 8 mL of sterile purified water to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once dissolved, add sterile water to bring the final volume to exactly 10.0 mL.
-
-
Sterilization and Storage:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Dispense the solution into sterile, labeled cryogenic vials in appropriate aliquot volumes (e.g., 100 µL or 500 µL).
-
Crucial Insight: Aliquoting is essential to prevent contamination and degradation from repeated freeze-thaw cycles.[14]
-
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[4][14]
-
Protocol B: Preparation of a 50 mM DMSO Stock Solution
This protocol is designed for creating a high-concentration stock for cell-based assays.
-
Calculation:
-
For 5 mL of a 50 mM solution:
-
Mass (g) = 50 mmol/L * 0.005 L * 421.3 g/mol = 0.1053 g = 105.3 mg.
-
-
-
Weighing:
-
Tare a sterile 15 mL conical tube.
-
Weigh 105.3 mg of Imidocarb hydrochloride powder into the tube. Record the exact mass.
-
-
Dissolution:
-
Add approximately 4 mL of anhydrous DMSO to the tube.
-
Expert Tip: DMSO is hygroscopic. Use a freshly opened bottle or an anhydrous grade to ensure maximum solvating power.[4]
-
Vortex vigorously. The dissolution may require more energy than in water. Brief sonication is highly effective here.
-
Once fully dissolved, add DMSO to bring the final volume to exactly 5.0 mL.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm sterile PTFE syringe filter into a sterile container.
-
Dispense into sterile, labeled cryogenic vials (e.g., 50 µL aliquots).
-
Store tightly sealed at -80°C for up to 6 months.[4][14] Avoid storing DMSO stocks at -20°C, as the freezing point of DMSO is ~18.5°C, and repeated freeze-thaw cycles can introduce water and compromise compound stability.
-
Quality Control and Validation of Stock Solutions
A protocol is only as good as its validation. To ensure trustworthiness, the concentration and purity of the stock solution should be verified.
Caption: General workflow for stock solution preparation and QC.
Concentration Verification by UV-Vis Spectrophotometry
A rapid and accessible method for concentration verification is UV-Vis spectrophotometry. While less specific than HPLC, it provides a good measure of confidence. The related compound, Imidocarb propionate, has reported absorbance maxima (λmax) at 220 and 260 nm.[12] HPLC methods also frequently use detection at or near 260 nm.[15][16]
-
Prepare a Dilution: Make a precise, high-fold dilution of your stock solution (e.g., 1:1000) into the same solvent used for the stock. This brings the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure Absorbance: Blank the spectrophotometer with the pure solvent. Measure the absorbance of the diluted sample at 260 nm.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (usually 1 cm), and c is the concentration. The molar absorptivity (ε) for Imidocarb hydrochloride at 260 nm would need to be determined empirically by creating a standard curve with a reference standard or obtained from a certificate of analysis.
Stability and Storage Summary
Proper storage is paramount to maintaining the efficacy of the compound over time.
| Parameter | Aqueous Stock (in Water) | DMSO Stock |
| Recommended Temp. | -80°C | -80°C |
| Long-Term Stability | Up to 6 months (data-dependent) | Up to 6 months[4][14] |
| Short-Term Stability | 1 month at -20°C[4][14] | 1 month at -20°C[4][14] |
| Freeze-Thaw Cycles | Minimize; avoid if possible | Minimize; avoid if possible[14] |
| Special Notes | Prepare fresh if possible. | Keep tightly sealed to prevent water absorption. |
Application Example: Dilution for an In Vitro Anti-parasitic Assay
To use the high-concentration stock in a cell-based assay, a serial dilution is performed to create a range of working concentrations.
Scenario: You have a 50 mM DMSO stock and need to treat Babesia-infected erythrocytes in a 96-well plate with final concentrations ranging from 1 µM to 100 µM. The final assay volume is 200 µL, and the final DMSO concentration must not exceed 0.2%.
-
Highest Working Concentration: The highest final concentration is 100 µM (0.1 mM). To maintain a 0.2% DMSO concentration (a 1:500 dilution), the intermediate stock added to the well must be 500 times more concentrated: 100 µM * 500 = 50,000 µM = 50 mM. In this case, you can add 0.4 µL of your 50 mM stock directly to 199.6 µL of medium in the well.
-
Creating an Intermediate Dilution Plate: A more practical approach is to first create an intermediate stock.
-
Dilute the 50 mM stock 1:100 in culture medium to create a 500 µM intermediate stock. (e.g., 2 µL of 50 mM stock + 198 µL medium).
-
Perform a serial dilution (e.g., 1:3 or 1:5) from this 500 µM stock across a separate 96-well plate.
-
Add a fixed volume from each well of the intermediate plate to your final assay plate. This method ensures consistent DMSO concentration across all treatment groups.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Powder won't dissolve | Insufficient solvent volume; poor solvent quality (e.g., wet DMSO); low temperature. | Verify calculations. Use gentle warming (37°C) and/or sonication. Use fresh, anhydrous DMSO. |
| Precipitate forms after freezing | Compound has exceeded its solubility limit at low temperature. | Prepare a less concentrated stock. Before use, warm the vial to room temperature and vortex thoroughly to ensure redissolution. |
| Inconsistent assay results | Degradation from multiple freeze-thaw cycles; contamination. | Use a fresh aliquot for each experiment. Ensure aseptic technique and sterile filtration were performed correctly. |
| Cell toxicity observed in controls | Final DMSO concentration is too high. | Recalculate dilutions to ensure the final DMSO concentration is non-toxic for your cell type (typically <0.5%). |
References
- European Agency for the Evaluation of Medicinal Products. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Imidocarb Hydrochloride. PubChem. [Link]
-
Wikipedia. (n.d.). Imidocarb. [Link]
-
PharmaCompass. (n.d.). Imidocarb. [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. ResearchGate. [Link]
-
MedEx. (n.d.). Imidocarb (Veterinary). [Link]
-
Sedik, G. A., Naguib, D. M., Morsy, F. A., & Zaazaa, H. E. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Journal of AOAC International. [Link]
-
Sedik, G. A., Naguib, D. M., & Zaazaa, H. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Semantic Scholar. [Link]
-
Mad Barn. (n.d.). Imidocarb Dipropionate for Horses. Equine Research Database. [Link]
-
World Journal of Pharmaceutical Research. (2024). RP-HPLC method for imidocarb dipropionate in injection form. [Link]
-
Mealey, R. H., & Buyse, M. (2006). Evaluation of Mass Spectrometric Methods for Detection of the Anti-Protozoal Drug Imidocarb. Journal of analytical toxicology. [Link]
-
FAO. (n.d.). Imidocarb dipropionate. [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb dipropionate. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidocarb. PubChem. [Link]
-
DailyMed. (n.d.). IMIZOL- imidocarb dipropionate injection, solution. [Link]
-
Miró, G., et al. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. Parasites & vectors. [Link]
-
FAO. (n.d.). IMIDOCARB DIPROPIONATE. [Link]
-
Kuttler, K. L., & Johnson, L. W. (1975). The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus). Research in veterinary science. [Link]
-
Zhang, Y., et al. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Foods. [Link]
-
Interchemie. (n.d.). Imochem-120. [Link]
-
CP Lab Safety. (n.d.). Imidocarb Dipropionate, min 98% (HPLC)(T), 100 grams. [Link]
-
CABI Digital Library. (n.d.). Determination of imidocarb residues in milk by immunobiosensor. [Link]
-
Park, J. A., et al. (2014). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. ResearchGate. [Link]
-
Fengchen Group Co., Ltd. (2020). imidocarb dipropionate long term stability test. [Link]
- Google Patents. (n.d.).
-
World Journal of Pharmaceutical Research. (n.d.). stability indicating rp-hplc method for the quantitative estimation of imidocarb dipropionate. [Link]
-
ResearchGate. (n.d.). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. [Link]
- Google Patents. (n.d.).
Sources
- 1. Imidocarb - Wikipedia [en.wikipedia.org]
- 2. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 7. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 11. fao.org [fao.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merck.com [merck.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fao.org [fao.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidocarb in the Treatment of Laboratory Animal Babesiosis
Introduction
Babesiosis, a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia, poses a significant challenge in both veterinary and human medicine. In the research setting, laboratory animal models of babesiosis, particularly using species like Babesia microti in mice, are indispensable for studying parasite biology, host immune responses, and for the preclinical evaluation of novel therapeutics.[1][2] Imidocarb, a carbanilide diamidine, is a widely used antiprotozoal agent for treating babesiosis in various animals, including cattle, horses, and dogs.[3][4] Its dipropionate salt, imidocarb dipropionate, is the common formulation used in veterinary medicine.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of imidocarb for treating babesiosis in laboratory animal models. The focus is on providing not just protocols, but also the scientific rationale behind experimental design choices to ensure reproducible and reliable outcomes.
Mechanism of Action
Imidocarb's efficacy against Babesia is primarily attributed to its ability to disrupt critical parasite metabolic processes. While the exact mechanism is not fully elucidated, two primary modes of action have been proposed. First, it is thought to interfere with the parasite's synthesis or utilization of polyamines, which are essential for cell growth and replication. Second, imidocarb may block the transport of inositol into the parasite-infected erythrocyte, depriving the parasite of a crucial component for its signaling pathways and membrane development.[7] This dual-pronged attack leads to the eventual death of the parasite.
Pharmacokinetics and Considerations in Laboratory Animals
Understanding the pharmacokinetic profile of imidocarb is critical for designing effective treatment regimens. Studies in various species have shown that imidocarb is poorly absorbed orally, necessitating parenteral administration.[8] Following subcutaneous or intramuscular injection, it is absorbed into the bloodstream and distributed to various tissues.
-
Absorption and Distribution: After subcutaneous injection in rats, imidocarb is effectively distributed, with the highest concentrations found in the kidney and liver.[8] It exhibits significant protein binding in the blood.[8]
-
Metabolism and Excretion: Elimination is relatively slow, occurring through both urine and feces.[8] The half-life varies significantly between species; for instance, it is approximately 3.5 hours in dogs but over 30 hours in cattle, highlighting the importance of species-specific dose optimization.[9]
-
Narrow Therapeutic Index: Imidocarb has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that can cause toxic side effects.[3] Therefore, precise dose calculation based on body weight is crucial.
Application Notes: Rationale and Experimental Design
Drug Formulation and Preparation
Imidocarb dipropionate is typically available as a sterile aqueous solution for injection (e.g., 120 mg/mL).[10][11]
-
Supplier: Procure from a reputable veterinary or chemical supplier (e.g., Imizol®).
-
Dilution: The commercial solution may need to be diluted with sterile saline or water for injection to achieve the precise low doses required for small laboratory animals like mice. Perform dilutions aseptically.
-
Storage: Store the stock solution according to the manufacturer's instructions, typically refrigerated and protected from light.[12] Use diluted solutions promptly.
Animal Model Selection
The choice of animal model is fundamental to the research question.
-
Babesia microti in Mice: This is the most common model for studying human babesiosis.[1][2]
-
Immunocompetent Mice (e.g., BALB/c): These models are suitable for testing drugs intended to work in concert with a functional immune system. The infection is typically self-limiting.
-
Immunodeficient Mice (e.g., SCID, Rag-/-): These mice develop a persistent, high-level parasitemia, making them ideal for evaluating the radical curative capacity of a drug, as they cannot clear the parasite on their own.[1][13]
-
Dosage and Administration Route
-
Route of Administration: The subcutaneous (SC) route is generally preferred over intramuscular (IM) injection for small rodents to minimize tissue irritation and ensure consistent absorption.[8] Intravenous (IV) administration is strongly discouraged due to the risk of severe adverse reactions.[14]
-
Dosage Selection: Dosage for laboratory rodents has not been standardized to the same extent as for domestic animals. Dosages used in dogs (e.g., 5 to 6.6 mg/kg) or sheep (1.2 mg/kg) can serve as a starting point for dose-finding studies.[15][16][17][18] A pilot study to determine the minimum effective dose and the maximum tolerated dose is highly recommended.
Monitoring Treatment Efficacy
A multi-faceted approach is essential for accurately assessing treatment efficacy.
-
Parasitemia: This is the primary endpoint. It is determined by microscopic examination of Giemsa-stained thin blood smears collected from the tail vein. Parasitemia is expressed as the percentage of infected red blood cells (% iRBCs).
-
Clinical Signs: Monitor animals daily for signs of illness such as lethargy, ruffled fur, anemia (pale paws and ears), and weight loss.
-
Hematology: Anemia is a hallmark of babesiosis. Packed cell volume (PCV) or hematocrit measurements provide a quantitative measure of disease severity and recovery.[17]
-
Quantitative PCR (qPCR): For highly sensitive detection, especially for confirming parasite clearance and detecting low-level persistent infections, qPCR on whole blood is the gold standard.[19]
Management of Adverse Effects
Imidocarb's adverse effects are primarily due to its anticholinesterase activity, leading to cholinergic signs.[7][14]
-
Common Signs: Salivation, drooling, nasal drip, vomiting, diarrhea, and muscle tremors are the most frequently observed side effects.[5][6][11] Pain at the injection site can also occur.[15]
-
Severe Toxicity: At high doses, severe reactions such as respiratory distress, tachycardia, and convulsions can occur.[7][20] Organ damage, particularly to the kidneys and lungs, has been reported in cases of overdose.[14][20]
-
Mitigation: To minimize cholinergic side effects, premedication with a parasympatholytic agent like atropine sulfate (e.g., 0.05 mg/kg, SC) can be considered, administered 15-30 minutes prior to imidocarb treatment.[15]
Experimental Protocols
Protocol 1: Therapeutic Efficacy of Imidocarb in a Mouse Model of B. microti Infection
This protocol outlines a typical study to evaluate the therapeutic (curative) potential of imidocarb.
Materials:
-
Babesia microti-infected donor mice
-
Experimental mice (e.g., 6-8 week old BALB/c or SCID mice)
-
Imidocarb dipropionate solution
-
Sterile saline for dilution
-
Atropine sulfate (optional)
-
Blood collection supplies (lancets, micro-hematocrit tubes)
-
Microscope slides, Giemsa stain
Procedure:
-
Acclimatization: Acclimatize experimental mice for at least 7 days before the start of the experiment.
-
Infection: Infect mice via intraperitoneal (IP) injection with 1 x 10^7 B. microti-infected red blood cells.
-
Group Allocation: Randomly assign mice to treatment and control groups (n=5-8 per group is typical).
-
Group A: Infected, Untreated Control
-
Group B: Infected, Vehicle Control (saline)
-
Group C: Infected, Imidocarb Treatment (e.g., 5 mg/kg)
-
-
Parasitemia Monitoring: Beginning on Day 3 post-infection (PI), prepare Giemsa-stained blood smears daily to monitor the rise in parasitemia.
-
Treatment Initiation: Initiate treatment when parasitemia reaches a predetermined level (e.g., 1-5%). Administer the calculated dose of imidocarb subcutaneously. A common regimen involves two doses given 14 days apart.[11][12]
-
Post-Treatment Monitoring: Continue to monitor parasitemia, clinical signs, and body weight daily for the first week post-treatment, then every 2-3 days for up to 30-60 days to check for recrudescence (relapse of infection).[16]
Protocol 2: Prophylactic Efficacy of Imidocarb Against B. microti Challenge
This protocol assesses the ability of imidocarb to prevent infection.
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Prophylactic Treatment: Administer a single dose of imidocarb (e.g., 6 mg/kg, SC) to the treatment group.[17][18] Control groups receive vehicle.
-
Infectious Challenge: At a specified time after treatment (e.g., 1, 2, or 4 weeks), challenge all mice with an infectious dose of B. microti as described above.[16]
-
Monitoring: Monitor all mice for the development of parasitemia and clinical signs for at least 21 days post-challenge.
-
Endpoint Analysis: The primary endpoint is the prevention of patent infection. Compare the percentage of infected mice in each group.
Data Presentation
Tables for Quick Reference
Table 1: Example Dosage Regimens for Imidocarb Dipropionate
| Animal Species | Indication | Dosage | Route | Dosing Schedule | Reference(s) |
| Dog | Babesiosis (Treatment) | 6.6 mg/kg | IM or SC | One dose, repeat in 2-3 weeks | [15] |
| Horse | B. caballi (Treatment) | 4.0 mg/kg | IM | Four doses at 72-hour intervals | [19] |
| Sheep | Babesiosis (Treatment) | 1.2 mg/kg | IM or SC | One dose, repeat if recrudescence occurs | [16][21] |
| Cattle | Babesiosis (Prophylaxis) | 2.5 mg/kg | SC | One dose provides ~4 weeks of protection | [7] |
| Mouse (Proposed) | Babesiosis (Treatment) | 5-10 mg/kg | SC | Initiate dose-finding studies in this range | N/A |
Table 2: Common Adverse Effects and Management Strategies
| Adverse Effect | Clinical Signs | Probable Cause | Recommended Action |
| Mild Cholinergic Effects | Salivation, nasal drip, brief vomiting/diarrhea | Anticholinesterase activity | Monitor closely. Usually transient and self-resolving.[5][15] |
| Injection Site Reaction | Swelling, pain | Local tissue irritation | Use SC route; rotate injection sites. Usually resolves in a few days.[15] |
| Severe Cholinergic Crisis | Muscle tremors, restlessness, dyspnea, tachycardia | Overdose / high sensitivity | Immediate veterinary intervention. Administer atropine sulfate as an antidote. |
| Organ Toxicity | Pulmonary edema, renal failure | Severe overdose | Supportive care. IV administration is not recommended.[14][20] |
Visualizations
Experimental and Mechanistic Diagrams
Caption: Fig 1. Workflow for a therapeutic efficacy study.
Sources
- 1. Radical cure of experimental babesiosis in immunodeficient mice using a combination of an endochin-like quinolone and atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Babesia microti Infection Inhibits Melanoma Growth by Activating Macrophages in Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 6. bramptonveterinarian.com [bramptonveterinarian.com]
- 7. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. fao.org [fao.org]
- 9. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intracin.com [intracin.com]
- 11. interchemie.com [interchemie.com]
- 12. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 13. Treatment of Human Babesiosis: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. vet-ebooks.com [vet-ebooks.com]
- 16. Therapeutic and prophylactic efficacy of imidocarb dipropionate on experimental Babesia ovis infection of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidocarb: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adverse effects of imidocarb dipropionate (Imizol) in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Imidocarb Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Hemoparasitic Diseases
Tick-borne hemoparasitic diseases, such as babesiosis and anaplasmosis, pose a significant threat to livestock health and productivity worldwide, leading to substantial economic losses. Imidocarb hydrochloride, a carbanilide derivative, is a widely used chemotherapeutic agent for the treatment and prophylaxis of these infections in animals.[1][2] Its efficacy stems from its potent activity against intraerythrocytic protozoa and rickettsial organisms.[3][4] Understanding the in vitro efficacy of imidocarb is crucial for drug screening, resistance monitoring, and the development of new therapeutic strategies. This guide provides a comprehensive overview and detailed protocols for assessing the in vitro efficacy of imidocarb hydrochloride against Babesia and Anaplasma species.
Scientific Foundation: Mechanism of Action of Imidocarb Hydrochloride
Imidocarb hydrochloride's primary mechanism of action is multifaceted, contributing to its effectiveness against a range of hemoparasites. It is understood to function as an anticholinergic agent by inhibiting acetylcholinesterase.[5] This interference with the nervous system of the host can create an unfavorable environment for the parasite. Furthermore, imidocarb is thought to disrupt the parasite's ability to synthesize essential polyamines by interfering with the uptake of inositol into infected erythrocytes. Polyamines are critical for cell growth and proliferation, and their inhibition leads to parasite death. This dual-pronged attack underscores the drug's potency.
Beyond its direct antiparasitic effects, imidocarb has also been shown to possess immunomodulatory properties. Studies have indicated that it can up-regulate the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, by macrophages.[6] This suggests that part of its therapeutic benefit may arise from modulating the host's immune response to the infection.
Part 1: In Vitro Efficacy Testing Against Babesia species
The continuous in vitro cultivation of Babesia species, particularly Babesia bovis, within bovine erythrocytes has been well-established and provides a robust platform for drug susceptibility testing.[6][7][8] The microaerophilous stationary phase (MASP) culture system is a widely adopted method for this purpose.[6]
Core Principle of the Babesia Efficacy Assay
The in vitro efficacy assay for imidocarb against Babesia relies on the continuous culture of the parasite in erythrocytes. The assay measures the inhibition of parasite proliferation in the presence of varying concentrations of the drug. Efficacy is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% compared to a drug-free control.
Visualization of the Babesia Efficacy Assay Workflow
Caption: Workflow for in vitro efficacy testing of Imidocarb against Babesia.
Detailed Protocols for Babesia Efficacy Assays
This protocol is foundational for maintaining a continuous supply of parasites for drug screening assays.
Materials:
-
Babesia bovis-infected bovine erythrocytes
-
Uninfected bovine erythrocytes
-
Culture medium (e.g., M199 with 40% bovine serum or a serum-free medium like VP-SFM)[9][10][11]
-
Gentamicin and Amphotericin B
-
96-well culture plates
-
Incubator with controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Prepare Complete Culture Medium: Supplement the basal medium with 40% heat-inactivated bovine serum (or other specified supplements for serum-free media) and antibiotics (e.g., 50 µg/mL gentamicin, 2.5 µg/mL amphotericin B).
-
Initiate Culture: Start the culture with a 1% percentage of parasitized erythrocytes (PPE) in a 10% hematocrit suspension in the complete culture medium.[9]
-
Incubation: Incubate the culture plates at 37°C in a humidified incubator with a microaerophilous atmosphere (5% CO2, 5% O2, 90% N2).
-
Maintain Culture: Monitor the PPE daily by preparing thin blood smears and staining with Giemsa. Subculture the parasites every 2-3 days by diluting the infected erythrocytes with fresh, uninfected erythrocytes and fresh medium to maintain a low PPE (1-2%) for continuous growth.
This high-throughput method is sensitive and reproducible for screening antibabesial agents.[12][13]
Materials:
-
Continuous culture of Babesia bovis (as described in Protocol 1)
-
Imidocarb hydrochloride stock solution
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)[13]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of complete culture medium to each well.
-
Prepare serial dilutions of imidocarb hydrochloride in the medium and add 50 µL to the respective wells. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Add 100 µL of the B. bovis culture (adjusted to a starting PPE of 0.5-1% and a final hematocrit of 2.5-5%) to each well.[13][14]
-
-
Incubation: Incubate the plate for 72-96 hours under the same conditions as the continuous culture.
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing a 2x concentration of SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-4 hours to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells.
-
Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = [1 - (Fluorescence of treated well / Fluorescence of positive control well)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Data Presentation: Expected IC50 Values
| Drug | Babesia Species | Reported IC50 Range | Reference(s) |
| Imidocarb dipropionate | Babesia bovis | 8.7 x 10⁻⁷ g/mL | [15] |
| Imidocarb dipropionate | Babesia bovis | ~117.3 nM | [16][17] |
| Diminazene aceturate | Babesia bovis | ~400-408 nM | [12] |
Part 2: In Vitro Efficacy Testing Against Anaplasma marginale
While continuous in vitro culture of Anaplasma marginale in erythrocytes is more challenging than for Babesia, short-term culture systems are suitable for drug efficacy studies.[10][18] These assays are critical for evaluating drugs like imidocarb, which is also used to treat anaplasmosis.[7][15]
Core Principle of the Anaplasma Efficacy Assay
Similar to the Babesia assay, the in vitro efficacy of imidocarb against Anaplasma marginale is determined by its ability to inhibit the replication of the rickettsia within bovine erythrocytes in a short-term culture. Due to the slower growth rate of Anaplasma, these assays typically run for a longer duration. Quantification can be achieved through microscopic evaluation of Giemsa-stained smears or by molecular methods such as quantitative PCR (qPCR).
Visualization of the Anaplasma Efficacy Assay Workflow
Caption: Workflow for in vitro efficacy testing of Imidocarb against Anaplasma.
Detailed Protocol for Anaplasma Efficacy Assay
This protocol outlines a method for assessing imidocarb efficacy against A. marginale in an erythrocyte culture system.
Materials:
-
Anaplasma marginale-infected bovine erythrocytes
-
Uninfected bovine erythrocytes
-
Culture medium (e.g., RPMI 1640 or Glasgow's MEM supplemented with 20-40% fetal bovine serum)[12]
-
Imidocarb hydrochloride stock solution
-
24- or 48-well culture plates
-
Incubator at 37°C with a low oxygen atmosphere
-
Giemsa stain
-
Microscope
-
(Optional for qPCR) DNA extraction kit, SYBR Green qPCR master mix, primers for an A. marginale target gene (e.g., msp5), real-time PCR instrument
Procedure:
-
Culture Initiation:
-
Prepare a suspension of infected erythrocytes in complete culture medium at a starting parasitemia of 1-3.5% and a hematocrit of 10%.[10]
-
Distribute the culture into the wells of a 24- or 48-well plate.
-
-
Drug Addition: Add serial dilutions of imidocarb hydrochloride to the wells. Include drug-free control wells.
-
Incubation: Incubate the plates at 37°C under a low oxygen atmosphere for up to 11 days. The medium should be changed every 24-48 hours by gentle aspiration and replacement.[10]
-
Quantification by Microscopy:
-
At regular intervals (e.g., every 2-3 days), prepare thin blood smears from each well.
-
Stain the smears with Giemsa and examine under a microscope.
-
Determine the percentage of parasitized erythrocytes by counting at least 1,000 erythrocytes.
-
-
(Optional) Quantification by qPCR:
-
At each time point, harvest a small aliquot of the culture from each well.
-
Extract total DNA from the samples.
-
Perform qPCR using primers specific for an A. marginale gene to quantify the amount of rickettsial DNA.
-
-
Data Analysis:
-
Calculate the fold-increase in parasitemia in the control wells over the incubation period.
-
Calculate the percent inhibition of growth for each drug concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key to ensuring the trustworthiness of the results are the following integrated controls:
-
Negative Controls: Wells containing uninfected erythrocytes are essential to establish the baseline for fluorescence or background in qPCR assays.
-
Positive (No-Drug) Controls: These wells are crucial for confirming the viability and proliferation of the parasites under the established culture conditions and serve as the benchmark for calculating percent inhibition.
-
Reference Drug Controls: Including a drug with a known IC50, such as diminazene aceturate for Babesia, can validate the assay's performance and ensure consistency between experiments.
-
Dose-Response Curve: A clear dose-dependent inhibition of parasite growth is a strong indicator of a valid assay and a specific drug effect.
By incorporating these controls, researchers can have high confidence in the accuracy and reproducibility of their in vitro efficacy data for imidocarb hydrochloride.
References
-
Davis, W. C., Talmadge, J. E., Parish, S. M., Johnson, M. I., & Vibber, S. D. (1978). Synthesis of DNA and protein by Anaplasma marginale in bovine erythrocytes during short-term culture. Infection and Immunity, 22(2), 597–602. [Link]
-
Bork, S., Yokoyama, N., Ikehara, Y., Kumar, S., Inoue, N., & Xuan, X. (2005). Evaluation of a fluorescence-based method for antibabesial drug screening. Antimicrobial Agents and Chemotherapy, 49(7), 2751–2755. [Link]
-
Wikipedia. (n.d.). Imidocarb. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Davis, W. C., Talmadge, J. E., Parish, S. M., Johnson, M. I., & Vibber, S. D. (1978). Synthesis of DNA and protein by Anaplasma marginale in bovine erythrocytes during short-term culture. PubMed. [Link]
-
Kocan, K. M., de la Fuente, J., Blouin, E. F., & Garcia-Garcia, J. C. (2002). Applications of a cell culture system for studying the interaction of Anaplasma marginale with tick cells. Cambridge University Press & Assessment. [Link]
-
Bautista-Garfias, C. R., Mosqueda, J., Alvarez, A., & Ramos, J. A. (2021). Establishment of Babesia bovis In Vitro Culture Using Medium Free of Animal Products. Pathogens, 10(6), 770. [Link]
-
Munderloh, U. G., & Kurtti, T. J. (1997). In vitro cultivation of Anaplasma marginale in bovine erythrocytes co-cultured with endothelial cells. Veterinary Parasitology, 73(1-2), 43–52. [Link]
-
Kessler, R. H., & Ristic, M. (1979). In vitro cultivation of Anaplasma marginale: growth pattern and morphologic appearance. American Journal of Veterinary Research, 40(12), 1774–1776. [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. ResearchGate. [Link]
-
Roby, T. O., & Mazzola, V. (1972). Elimination of the carrier state of bovine anaplasmosis with imidocarb. CABI Digital Library. [Link]
-
Mazzola, V., & Kuttler, K. L. (1980). Anaplasma marginale in bovine erythrocyte cultures. PubMed. [Link]
-
PubChem. (n.d.). Imidocarb. National Center for Biotechnology Information. [Link]
-
Camacho, A. T., Pallas, E., Gestal, J. J., Guitian, F. J., Olmeda, A. S., & Telford, S. R., 3rd. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. Parasites & Vectors, 10(1), 145. [Link]
-
Barreto, C., Ardila, A., Areiza, A., Lopera, J., & Cardona, W. (2024). Identification of Anaplasma marginale adhesins for bovine erythrocytes using phage display. Frontiers in Cellular and Infection Microbiology, 14, 1380961. [Link]
-
Nishimura, M., Inokuma, H., Onishi, T., & Xuan, X. (2003). Imidocarb, a potent anti-protozoan drug, up-regulates interleukin-10 production by murine macrophages. Biochemical and Biophysical Research Communications, 309(2), 414–418. [Link]
-
Li, D., Wang, Z., Zhang, N., Yang, Z., Zhang, J., & Li, J. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Frontiers in Veterinary Science, 9, 928956. [Link]
-
McHardy, N., Woollon, R. M., Clampitt, R. B., James, J. A., & Crawley, R. J. (1986). Efficacy, toxicity and metabolism of imidocarb dipropionate in the treatment of Babesia ovis infection in sheep. Research in Veterinary Science, 41(1), 14–20. [Link]
-
Reinbold, J. B., Coetzee, J. F., Hollis, L. C., Nickell, J. S., & Riegel, C. N. (2010). Detection of Anaplasma marginale and A. phagocytophilum in Bovine Peripheral Blood Samples by Duplex Real-Time Reverse Transcriptase PCR Assay. Journal of Clinical Microbiology, 48(7), 2424–2432. [Link]
-
Kuttler, K. L. (1975). The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus). PubMed. [Link]
-
El-Ashmawy, W. R., El-Bahy, N. M., & Al-Saeed, M. H. (2014). Effect of Imidocarb dipropionate on the immune response to Foot and Mouth Disease vaccine in healthy and anaplasmosis-infected calves. Veterinary World, 7(3), 138-142. [Link]
-
de Souza, J. C., de Oliveira, T. M., de Faria, A. M., & de Oliveira, L. G. (2012). Real time polymerase chain reaction to diagnose Anaplasma marginale in cattle and deer (Ozotoceros bezoarticus leucogaster) of the Brazilian Pantanal. Revista Brasileira de Parasitologia Veterinária, 21(2), 125–130. [Link]
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(4), 415–418. [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Interchemie. [Link]
-
Schwint, O. N., Ueti, M. W., Palmer, G. H., Kappmeyer, L. S., Hines, M. T., Cordes, R. T., ... & Scoles, G. A. (2009). Imidocarb dipropionate clears persistent Babesia caballi infection with elimination of transmission potential. Antimicrobial Agents and Chemotherapy, 53(10), 4327–4332. [Link]
-
Coetzee, J. F., Schmidt, P. L., & Apley, M. D. (2005). Comparison of the efficacy of enrofloxacin, imidocarb, and oxytetracycline for clearance of persistent Anaplasma marginale infections in cattle. ResearchGate. [Link]
-
Silva, M. G., Florin-Christensen, M., Suarez, C. E., & Schnittger, L. (2023). Enhanced Anti-Babesia Efficacy of Buparvaquone and Imidocarb When Combined with ELQ-316 In Vitro Culture of Babesia bigemina. Pathogens, 12(11), 1307. [Link]
-
Uslu, M., & Canbar, R. (2022). IMIDOCARB USE IN ANIMALS. Bulletin of the Veterinary Pharmacology and Toxicology Association, 13(2), 120-131. [Link]
-
Schwint, O. N., Ueti, M. W., Palmer, G. H., Kappmeyer, L. S., Hines, M. T., Cordes, R. T., ... & Scoles, G. A. (2009). Imidocarb dipropionate clears persistent Babesia caballi infection with elimination of transmission potential. PubMed. [Link]
-
Silva, M. G., Suarez, C. E., Florin-Christensen, M., & Schnittger, L. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology, 15, 1407548. [Link]
-
Bhatia, R., Gautam, A., Gautam, S. K., Mehta, D., Kumar, V., Raghava, G. P. S., & Varshney, G. C. (2014). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 58(5), 2984–2988. [Link]
-
Holman, P. J., Frerichs, W. M., Chieves, L., & Wagner, G. G. (1994). Culture of Babesia bovis in a continuous flow bioreactor. Journal of Clinical Microbiology, 32(12), 2913–2917. [Link]
-
Silva, M. G., Suarez, C. E., Florin-Christensen, M., & Schnittger, L. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology, 15, 1407548. [Link]
-
Silva, M. G., Suarez, C. E., Florin-Christensen, M., & Schnittger, L. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. ResearchGate. [Link]
-
Frerichs, W. M., & Holbrook, A. A. (1981). Imidocarb and Parvaquone in the Treatment of Piroplasmosis (Babesia Equi) in Equids. Veterinary Record, 108(1), 8–11. [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. Veterinary Pharmacology and Toxicology Association Bulletin, 13(2), 120-131. [Link]
-
Baldani, C. D., Machado, R. Z., & Botteon, P. T. L. (2016). Imidocarb dipropionate in the treatment of Anaplasma marginale in cattle: Effects on enzymes of the antioxidant, cholinergic, and adenosinergic systems. Microbial Pathogenesis, 97, 226–230. [Link]
-
Abraham, A., Kumar, S., & Vydyam, P. (2018). Continuous in vitro propagation of Babesia microti. ResearchGate. [Link]
-
OUCI. (n.d.). Imidocarb dipropionate in the treatment of Anaplasma marginale in cattle: Effects on enzymes of the antioxidant, cholinergic, and adenosinergic systems. OUCI. [Link]
-
Li, J., Liu, Z., Guan, G., & Luo, J. (2023). Establishment of Continuous In Vitro Culture of Babesia gibsoni by Using VP-SFM Medium with Low-Concentration Serum. Microbiology Spectrum, 11(3), e04664-22. [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. I. The effects of a single treatment. PubMed. [Link]
Sources
- 1. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni » Submission » IMIDOCARB USE IN ANIMALS [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Imidocarb - Wikipedia [en.wikipedia.org]
- 4. Imidocarb, a potent anti-protozoan drug, up-regulates interleukin-10 production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidocarb and parvaquone in the treatment of piroplasmosis (Babesia equi) in equids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of a cell culture system for studying the interaction of Anaplasma marginale with tick cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaplasma marginale in bovine erythrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cultivation of Anaplasma marginale in bovine erythrocytes co-cultured with endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of DNA and protein by Anaplasma marginale in bovine erythrocytes during short-term culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of DNA and protein by Anaplasma marginale in bovine erythrocytes during short-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Real time polymerase chain reaction to diagnose Anaplasma marginale in cattle and deer (Ozotoceros bezoarticus leucogaster) of the Brazilian Pantanal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Imidocarb Dipropionate in Veterinary Medicine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Imidocarb Dipropionate, a potent antiprotozoal agent for the treatment and prophylaxis of several tick-borne diseases in cattle and dogs. This document delves into the pharmacology of Imidocarb, detailed administration protocols, and the scientific rationale underpinning its clinical application.
Introduction to Imidocarb Dipropionate
Imidocarb, a carbanilide derivative, is a cornerstone in the management of protozoal infections such as babesiosis and anaplasmosis in various animal species.[1][2] Its dipropionate salt is the commonly used formulation in veterinary medicine.[3] The efficacy of Imidocarb lies in its ability to eliminate parasites from the bloodstream, offering both therapeutic and prophylactic benefits.[1]
Mechanism of Action
The precise mechanism of action of Imidocarb is not fully elucidated but is understood to be twofold.[4] Firstly, it is believed to interfere with the synthesis or utilization of polyamines by the parasite.[4] Polyamines are essential for cell growth and proliferation, and their disruption leads to the parasite's death. Secondly, Imidocarb may prevent the entry of inositol into erythrocytes, the host cells for Babesia species.[4] Inositol is a crucial component of the parasite's cell signaling pathways and membrane biogenesis. By blocking its uptake, Imidocarb effectively starves the parasite of a vital nutrient.
Furthermore, Imidocarb exhibits anticholinesterase activity, which is responsible for some of its observed side effects.[3] This inhibition of acetylcholinesterase can lead to cholinergic signs such as salivation, lacrimation, and gastrointestinal hypermotility.[3]
Caption: Mechanism of action of Imidocarb Dipropionate.
Application in Cattle
In cattle, Imidocarb Dipropionate is primarily indicated for the treatment and prevention of babesiosis (Redwater fever) caused by Babesia bovis and Babesia bigemina, and anaplasmosis caused by Anaplasma marginale.[1][5]
Pharmacokinetics in Cattle
Following subcutaneous administration, Imidocarb is well absorbed.[6] Peak blood concentrations are typically observed within 1 to 4 hours.[6] The drug is characterized by a long elimination half-life, which contributes to its prophylactic efficacy.[7] Studies have shown a half-life of 31.77 hours in cattle plasma.[7] Imidocarb is extensively bound to plasma and tissue proteins, leading to its persistence in the body.[6] Excretion occurs via both urine and feces.[6]
Dosage and Administration
The recommended dosages for Imidocarb Dipropionate (12% m/v solution) in cattle are summarized in the table below. The subcutaneous route is generally preferred.[6]
| Indication | Dosage (mg/kg body weight) | Dosage (ml/100 kg body weight) | Administration Notes |
| Babesiosis (Treatment) | 1.2 mg/kg | 1.0 ml | A single dose is usually sufficient.[4] |
| Anaplasmosis (Treatment) | 3.0 mg/kg | 2.5 ml | A single dose.[4] |
| Mixed Infections (Babesiosis & Anaplasmosis) | 3.0 mg/kg | 2.5 ml | A single dose.[4] |
| Babesiosis (Prophylaxis) | 3.0 mg/kg | 2.5 ml | Provides protection for up to 4 weeks.[4] |
Step-by-Step Administration Protocol
-
Accurate Dosing: Determine the body weight of the animal as accurately as possible to ensure correct dosage.
-
Aseptic Technique: Use a sterile needle and syringe for each injection. Clean the injection site with a suitable antiseptic.
-
Route of Administration: Administer via subcutaneous (SC) or intramuscular (IM) injection. The SC route is preferred.[6]
-
Injection Site: For SC injection, the loose skin of the neck or behind the shoulder is a suitable site. For IM injection, the neck muscles are recommended.
-
Volume per Site: If a large volume is to be administered, it should be divided and injected at multiple sites.
-
Post-Injection Monitoring: Observe the animal for any adverse reactions following administration.
Adverse Effects and Management
The most common side effects are related to the anticholinesterase activity of Imidocarb and include salivation, nasal drip, and mild restlessness.[3] These are usually transient. In case of severe cholinergic signs, atropine sulfate can be administered as an antidote.[8]
-
Atropine Sulfate Dosage: 0.03 to 0.06 mg/kg body weight by subcutaneous injection.[9]
Withdrawal Periods
It is crucial to adhere to the specified withdrawal periods to prevent drug residues in food products.
-
Meat: 213 days
-
Milk: 21 days
Application in Dogs
Imidocarb Dipropionate is the drug of choice for the treatment of canine babesiosis caused by Babesia canis and Babesia gibsoni.[8]
Pharmacokinetics in Dogs
After intravenous administration in dogs, Imidocarb has a plasma half-life of approximately 207 minutes.[10] Around 80% of the dose is eliminated within 8 hours.[10] The drug distributes to various tissues, with the highest concentrations found in the liver and kidneys.[6]
Dosage and Administration
The standard therapeutic regimen for canine babesiosis is as follows:
| Indication | Dosage (mg/kg body weight) | Administration Notes |
| Canine Babesiosis (Treatment) | 6.6 mg/kg | Administer via subcutaneous or intramuscular injection. Repeat the dose in 2 weeks for a total of two treatments.[3] |
Step-by-Step Administration Protocol
-
Pre-medication (Optional): To mitigate cholinergic side effects, pre-treatment with atropine sulfate (0.04 mg/kg SC) may be considered, especially in animals with pre-existing conditions.[8]
-
Accurate Dosing: Calculate the dose based on the dog's precise body weight.
-
Aseptic Technique: Use a sterile needle and syringe.
-
Route of Administration: Subcutaneous (SC) or intramuscular (IM) injection. The SC route is often preferred to minimize pain at the injection site.
-
Injection Site: For SC injection, the loose skin over the back is a suitable location. For IM injection, the lumbar muscles can be used.
-
Post-Injection Monitoring: Closely monitor the dog for adverse reactions, particularly within the first hour after injection.
Adverse Effects and Management
Pain at the injection site is a common reaction.[3] Cholinergic side effects such as salivation, vomiting, and diarrhea may also occur.[3]
-
Atropine Sulfate Dosage: In case of severe cholinergic signs, administer atropine sulfate at a dose of 0.01–0.04 mg/kg.[11]
Contraindications and Precautions
-
Intravenous administration is strictly prohibited. [3]
-
Use with caution in dogs with impaired pulmonary, hepatic, or renal function.[3]
-
Do not use concurrently with other cholinesterase-inhibiting drugs or pesticides.[3]
-
The safety of Imidocarb has not been established in puppies, pregnant, or lactating bitches.[3]
Diagnostic and Treatment Workflow for Canine Babesiosis
Caption: Diagnostic and treatment workflow for canine babesiosis.
References
-
Abdullah, A. S., & Baggot, J. D. (1983). Pharmacokinetics of imidocarb in normal dogs and goats. Journal of Veterinary Pharmacology and Therapeutics, 6(3), 195-199. [Link]
-
Uilenberg, G., Verdiesen, P. A., & Zwart, D. (1981). Use of imidocarb dipropionate to treat babesiosis in dogs. Chemoprophylaxis trial. Revue d'Elevage et de Medecine Veterinaire des Pays Tropicaux, 34(2), 159-163. [Link]
-
European Agency for the Evaluation of Medicinal Products. (1998). Imidocarb Dipropionate Summary Report. [Link]
-
DailyMed. (2023). Imizol (imidocarb dipropionate) injection, solution. [Link]
-
Patarroyo, J. H., Ribeiro, M. F., & Vargas, M. I. (1982). Effect of imidocarb dipropionate in Brazilian anaplasmosis and babesiosis. Tropical Animal Health and Production, 14(4), 234. [Link]
-
Uilenberg, G., Verdiesen, P. A., & Zwart, D. (1981). Imidocarb: a chemoprophylactic experiment with Babesia canis. The Veterinary Quarterly, 3(3), 118-123. [Link]
-
Martinescu, G., et al. (2016). Benefits and risks of using imidocarb dipropionate in canine babesiosis. Romanian Journal of Veterinary Medicine & Pharmacology, 2(2), 23-28. [Link]
-
Solano-Gallego, L., et al. (2017). Efficacy, Safety and Tolerance of Imidocarb Dipropionate Versus Atovaquone or Buparvaquone Plus Azithromycin Used to Treat Sick Dogs Naturally Infected With the Babesia Microti-Like Piroplasm. Parasites & Vectors, 10(1), 123. [Link]
-
Liu, Y., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PloS one, 17(6), e0270130. [Link]
-
Brandão, L. P., et al. (2003). Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with imidocarb dipropionate. Veterinary Parasitology, 114(4), 253-265. [Link]
-
Stewart, C. G., et al. (2001). A preliminary investigation on the use of imidocarb dipropionate in the prophylaxis of anaplasmosis and babesiosis. The West Indian medical journal, 50(Suppl 7), 46. [Link]
-
MSD Veterinary Manual. (2019). Babesiosis in Animals. [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni, 13(2), 120-131. [Link]
-
ResearchGate. (n.d.). Diagnostic algorithm for canine babesiosis. [Link]
-
Bivatec Ltd. (2023). Bovine Babesiosis in Cattle: Causes, Symptoms, Diagnosis, and Treatment. [Link]
-
ResearchGate. (2019). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. [Link]
-
Kumar, V., et al. (2013). EFFECTS OF IMIDOCARB ON CHOLINESTERASE ACTIVITY AND GROSSLY. Haryana Vet, 52(1), 49-51. [Link]
-
ResearchGate. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. [Link]
-
DergiPark. (2022). IMIDOCARB USE IN ANIMALS. [Link]
-
Vetscraft. (n.d.). Atropine for Animals - Dog, Cat, Horse, Pig, Cattle, Sheep & Goat. [Link]
-
Biogal Labs. (n.d.). Diagnosis of Canine Babesiosis. [Link]
-
MedEx. (n.d.). Atropine Sulphate (Veterinary). [Link]
-
European Medicines Agency. (1997). Atropine Summary Report. [Link]
-
SciELO. (2015). Chemoprophylaxis for babesiosis and anaplasmosis in cattle: case report. [Link]
-
Beijer, K., et al. (2022). The Etiology, Incidence, Pathogenesis, Diagnostics, and Treatment of Canine Babesiosis Caused by Babesia gibsoni Infection. Pathogens, 11(3), 345. [Link]
-
VCA Animal Hospitals. (n.d.). Babesiosis in Dogs. [Link]
-
Semantic Scholar. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. [Link]
-
Vetlexicon. (n.d.). Imidocarb in Dogs (Canis). [Link]
-
Al-saad, K. M., et al. (2019). Diagnostic Tools for the Identification of Babesia sp. in Persistently Infected Cattle. Journal of Dairy and Veterinary Sciences, 12(4), 555844. [Link]
-
SciSpace. (2016). Clinical management of an outbreak of Babesiosis in a herd of cattle: a Case Report. [Link]
-
Clinician's Brief. (n.d.). Therapeutics Snapshot: Atropine. [Link]
-
World Organisation for Animal Health. (2021). Bovine babesiosis. [Link]
-
MedEx. (n.d.). Imidocarb (Veterinary). [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb dipropionate. [Link]
-
Frerichs, W. M., et al. (1977). Effect of Imidocarb Dipropionate and Hemicastration on Spermatogenesis in Pony Stallions. American journal of veterinary research, 38(1), 139-141. [Link]
-
Smith, C. D., & Snyderman, R. (1988). Modulation of inositol phospholipid metabolism by polyamines. The Journal of biological chemistry, 263(15), 7244-7249. [Link]
-
Gonzalez-Canga, A., et al. (2009). Pharmacokinetics of Imidocarb Dipropionate in Horses After Intramuscular Administration. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 329-334. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni » Submission » IMIDOCARB USE IN ANIMALS [dergipark.org.tr]
- 3. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 4. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Effect of imidocarb dipropionate in Brazilian anaplasmosis and babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Pharmacokinetics of imidocarb in normal dogs and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
Application Notes & Protocols for the Development of Feline Models of Cytauxzoonosis for Preclinical Evaluation of Imidocarb Dipropionate
Abstract
Cytauxzoonosis, a frequently fatal tick-borne disease caused by the apicomplexan parasite Cytauxzoon felis, poses a significant threat to domestic cats (Felis catus), particularly in the Americas.[1][2][3] The rapid progression of the disease necessitates the development of effective therapeutic agents.[4] Historically, treatment outcomes have been poor, though recent advancements with combination therapies have improved survival rates.[1][5] Imidocarb dipropionate, an antiprotozoal agent, has been utilized for the treatment of cytauxzoonosis, although its efficacy compared to the current standard of care is a subject of ongoing research.[5][6][7][8][9] To rigorously evaluate the therapeutic potential of imidocarb and other novel compounds, a well-defined and reproducible animal model of cytauxzoonosis is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of a feline model of acute cytauxzoonosis and detailed protocols for the subsequent evaluation of imidocarb dipropionate.
Introduction: The Pathogenesis of Cytauxzoon felis and the Need for a Standardized Model
Cytauxzoon felis has a complex life cycle involving a tick vector, primarily the lone star tick (Amblyomma americanum), and a felid host.[2][10][11] The natural reservoir host is the bobcat (Lynx rufus), which typically experiences a subclinical infection and serves as a persistent carrier.[2][10] In domestic cats, however, the infection takes a much more severe course.[4][12]
Following a tick bite, sporozoites infect mononuclear phagocytes, leading to the development of large schizonts within these cells.[10][13] This tissue phase is responsible for the severe clinical signs of the disease, as the enlarged schizont-laden cells occlude small blood vessels, leading to widespread tissue ischemia and necrosis.[1][13] Subsequently, merozoites are released from the ruptured schizonts and infect erythrocytes, marking the erythrocytic phase of the infection.[10][13]
The acute and often fatal nature of cytauxzoonosis in domestic cats underscores the urgent need for effective treatments.[12] While a combination of atovaquone and azithromycin is currently considered the standard of care with a survival rate of around 60%, imidocarb dipropionate remains an alternative therapeutic option.[5][14][15] To accurately assess the efficacy of imidocarb and develop improved treatment strategies, a standardized and ethically sound feline model of cytauxzoonosis is essential. The lack of an in vitro culture system for C. felis further emphasizes the importance of in vivo models for therapeutic research.[16][17][18]
Experimental Workflow for Cytauxzoonosis Model Development and Imidocarb Efficacy Studies
Caption: Experimental workflow for developing a feline cytauxzoonosis model and evaluating imidocarb efficacy.
Development of the Feline Cytauxzoonosis Model
Ethical Considerations
All animal studies must be conducted in strict accordance with institutional and national guidelines for animal welfare.[19] An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the commencement of any experiments.[20] This protocol should detail efforts to minimize animal distress, including the use of analgesics and humane endpoints.[19][20][21]
Animal Selection and Housing
-
Species and Breed: Domestic shorthair cats are commonly used.
-
Source: Obtain specific pathogen-free (SPF) cats to avoid confounding effects of other infectious agents.
-
Age and Weight: Young adult cats (6-12 months old) are typically used.
-
Health Status: All cats should be in good health, free of ecto- and endoparasites, and test negative for common feline pathogens.
-
Acclimation: A minimum of a 14-day acclimation period is required to allow the cats to adjust to the housing conditions.
-
Housing: Cats should be housed individually to prevent cat-to-cat transmission, which does not occur without a vector, but allows for accurate monitoring of individual food and water intake and clinical signs.[1]
Experimental Infection Protocol
Experimental infection can be induced by the parenteral injection of tissue homogenates from acutely infected cats.[1]
Protocol 1: Inoculum Preparation and Experimental Infection
-
Source of C. felis: Utilize cryopreserved stabilates of a well-characterized C. felis strain. The source of the parasite is critical, as different strains may exhibit varying virulence.
-
Inoculum Preparation: Thaw the stabilate rapidly in a 37°C water bath. Dilute the stabilate in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Inoculation: Anesthetize or sedate the cat according to the approved IACUC protocol. Administer the inoculum via intravenous (IV) or subcutaneous (SC) injection. The IV route generally leads to a more predictable onset of clinical signs.
-
Dose: The infectious dose should be carefully titrated to induce acute cytauxzoonosis without being immediately lethal, allowing for a therapeutic window to evaluate the test compound.
Monitoring of Infection Progression
Close monitoring is crucial to track the progression of the disease and determine the appropriate time for therapeutic intervention.
Table 1: Parameters for Monitoring Infection Progression
| Parameter | Frequency | Method/Observations |
| Clinical Signs | Daily | Rectal temperature, appetite, activity level, presence of icterus, dyspnea, and lethargy.[1] |
| Body Weight | Daily | |
| Hematology | Every 2-3 days | Complete blood count (CBC) to assess for anemia, thrombocytopenia, and leukopenia.[15] |
| Parasitemia | Every 2-3 days | Microscopy: Giemsa-stained peripheral blood smears to identify piroplasms in erythrocytes.[1][15] qPCR: Quantitative PCR on whole blood to detect and quantify C. felis DNA, which is the most sensitive method.[12][14] |
Imidocarb Dipropionate Efficacy Studies
Imidocarb Dipropionate: Mechanism of Action and Formulation
Imidocarb dipropionate is a carbanilide derivative with antiprotozoal activity.[22][23][24] Its proposed mechanisms of action include interference with the production or utilization of polyamines and preventing the entry of inositol into parasitized erythrocytes.[25] It also exhibits anticholinesterase activity.[26][27] Imidocarb is typically administered via intramuscular (IM) or subcutaneous (SC) injection.[8][9][28]
Study Design and Group Allocation
-
Randomization: Once cats develop clinical signs of acute cytauxzoonosis (e.g., fever, lethargy, and detectable parasitemia), they should be randomly allocated to treatment and control groups.
-
Control Groups:
-
Treatment Group: Administer imidocarb dipropionate at the predetermined dose.
Imidocarb Administration Protocol
Protocol 2: Administration of Imidocarb Dipropionate
-
Dosage: A commonly cited dose for imidocarb dipropionate in cats is 2-5 mg/kg.[6][14] Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
Route of Administration: Intramuscular (IM) injection is a common route.[6][29]
-
Frequency: Imidocarb is often administered as two injections, 7-14 days apart.[6][22][29]
-
Pre-medication: Due to its anticholinergic side effects, pre-medication with atropine sulfate (0.04 mg/kg, SC) may be considered to mitigate adverse reactions such as salivation, vomiting, and diarrhea.[6][8][29]
Assessment of Therapeutic Efficacy
Table 2: Efficacy Endpoints for Imidocarb Studies
| Endpoint | Measurement |
| Survival Rate | Percentage of cats surviving the acute phase of the disease. |
| Parasite Clearance | Reduction in parasitemia as determined by microscopy and qPCR. |
| Clinical Improvement | Amelioration of clinical signs (e.g., reduction in fever, improved appetite and activity). |
| Hematological Recovery | Normalization of red blood cell count, platelet count, and white blood cell count. |
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To understand the relationship between drug exposure and therapeutic effect, plasma samples should be collected at various time points post-administration for pharmacokinetic analysis.
Protocol 3: Plasma Sample Collection for PK Analysis
-
Blood Collection: Collect whole blood in EDTA tubes at pre-determined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify imidocarb concentrations in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
The resulting pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and half-life) can then be correlated with the observed pharmacodynamic outcomes (e.g., parasite clearance and clinical improvement) to establish a PK/PD relationship.[30]
Data Presentation and Interpretation
All quantitative data should be summarized in tables and figures. Statistical analysis, such as survival curve analysis (Kaplan-Meier) and comparison of parasitemia levels between groups, should be performed to determine the statistical significance of the findings.
Conclusion
The development of a robust and reproducible feline model of cytauxzoonosis is a critical step in the preclinical evaluation of therapeutic agents like imidocarb dipropionate. The protocols and guidelines presented here provide a framework for conducting these studies in a scientifically rigorous and ethically responsible manner. By carefully standardizing the animal model and employing comprehensive monitoring and assessment techniques, researchers can obtain reliable data to inform the clinical development of novel treatments for this devastating feline disease.
References
-
Cytauxzoonosis in Cats - Circulatory System - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [Link]
-
Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx. (n.d.). MedEx. [Link]
-
Cytauxzoonosis - Companion Animal Parasite Council. (2025, October 3). Companion Animal Parasite Council. [Link]
-
Life cycle of Cytauxzoon felis. The acute tissue stage of disease (the... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Administration of Diminazene Aceturate or Imidocarb Dipropionate for Treatment of Cytauxzoonosis in Cats - PubMed. (1999, August 15). PubMed. [Link]
-
Feline Cytauxzoonosis - College of Veterinary Medicine | Mississippi State University. (n.d.). College of Veterinary Medicine | Mississippi State University. [Link]
-
Cytauxzoonosis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Efficacy of atovaquone and azithromycin or imidocarb dipropionate in cats with acute cytauxzoonosis - PubMed. (n.d.). PubMed. [Link]
-
Comparative Efficacy of Imidocarb Dipropionate and Doxycycline, Clindamycin, Metronidazole Combination for the Treatment of Cytauxzoonosis in Domestic Cats - ARCC Journals. (n.d.). ARCC Journals. [Link]
-
Therapeutic efficacy of imidocarb on feline cytauxzoonosis: A case study. (n.d.). The Pharma Innovation. [Link]
-
Imidocarb dipropionate | VCA Animal Hospitals. (n.d.). VCA Animal Hospitals. [Link]
-
Feline Cytauxzoonosis - College of Veterinary Medicine. (n.d.). College of Veterinary Medicine. [Link]
-
Two Tales of Cytauxzoon felis Infections in Domestic Cats - PMC - PubMed Central. (n.d.). PubMed. [Link]
-
Cytauxzoonosis in cats: ABCD guidelines on prevention and management - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
Cytauxzoonosis: Diagnosis and treatment of an emerging disease - PMC - PubMed Central. (n.d.). PubMed. [Link]
-
Cytauxzoonosis in Cats | Today's Veterinary Practice. (2020, August 5). Today's Veterinary Practice. [Link]
-
Cytauxzoonosis in Cats - Veterinary Partner - VIN. (2023, August 3). Veterinary Partner - VIN. [Link]
-
Understanding the Lifecycle of Deadly Parasite | Morris Animal Foundation. (n.d.). Morris Animal Foundation. [Link]
-
Imidocarb - Wikipedia. (n.d.). Wikipedia. [Link]
-
The Establishment of a Novel In Vitro System for Culturing Cytauxzoon felis - MDPI. (2024, July 4). MDPI. [Link]
-
Imidocarb Dipropionate - BrampVet Care. (2024, October 21). BrampVet Care. [Link]
-
The Establishment of a Novel In Vitro System for Culturing Cytauxzoon felis - ResearchGate. (2024, July 1). ResearchGate. [Link]
-
IMIDOCARB DIPROPIONATE. (n.d.). FAO. [Link]
-
Cytauxzoon felis: An Overview - PMC - PubMed Central. (2023, January 13). PubMed. [Link]
-
Imizol® (IMIDOCARB DIPROPIONATE) - DailyMed. (n.d.). DailyMed. [Link]
-
The Ethics of Innovation: Ethical Decision-Making and Review for Field Studies and Projects Targeting Dogs and Cats - MDPI. (2021, December 17). MDPI. [Link]
-
(PDF) Imidocarb Use In Animals - ResearchGate. (n.d.). ResearchGate. [Link]
-
Considerations for Infectious Disease Research Studies Using Animals - PMC - NIH. (n.d.). PubMed. [Link]
-
Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - ResearchGate. (2025, August 5). ResearchGate. [Link]
-
Exploring the Gaps in Practical Ethical Guidance for Animal Welfare Considerations of Field Interventions and Innovations Targeting Dogs and Cats - MDPI. (n.d.). MDPI. [Link]
-
(PDF) Cytauxzoon felis: An Overview - ResearchGate. (2023, January 9). ResearchGate. [Link]
-
Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC - PubMed Central. (2022, June 24). PubMed. [Link]
-
Ethical considerations regarding animal experimentation - PMC - NIH. (n.d.). PubMed. [Link]
-
Determination of antiprotozoal drug mechanisms by metabolomics approaches - PMC. (n.d.). PubMed. [Link]
-
The ethics of research involving animals. (n.d.). Nuffield Council on Bioethics. [Link]
-
Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles - PMC - NIH. (2020, December 15). PubMed. [Link]
-
Process of in vitro evaluation for potential antiprotozoal activity; LC - ResearchGate. (n.d.). ResearchGate. [Link]
-
Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. (n.d.). MDPI. [Link]
Sources
- 1. Cytauxzoonosis in Cats - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 2. Cytauxzoonosis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Two Tales of Cytauxzoon felis Infections in Domestic Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of atovaquone and azithromycin or imidocarb dipropionate in cats with acute cytauxzoonosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of diminazene aceturate or imidocarb dipropionate for treatment of cytauxzoonosis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Imidocarb Dipropionate and Doxycycline, Clindamycin, Metronidazole Combination for the Treatment of Cytauxzoonosis in Domestic Cats [arccjournals.com]
- 8. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 9. bramptonveterinarian.com [bramptonveterinarian.com]
- 10. capcvet.org [capcvet.org]
- 11. researchgate.net [researchgate.net]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. vetmed.msstate.edu [vetmed.msstate.edu]
- 14. vetmed.illinois.edu [vetmed.illinois.edu]
- 15. Cytauxzoonosis: Diagnosis and treatment of an emerging disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. morrisanimalfoundation.org [morrisanimalfoundation.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations for Infectious Disease Research Studies Using Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 26. Imidocarb - Wikipedia [en.wikipedia.org]
- 27. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 28. fao.org [fao.org]
- 29. veterinarypaper.com [veterinarypaper.com]
- 30. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Imidocarb Hydrochloride Efficacy Against Drug-Resistant Parasites
Introduction: The Challenge of Imidocarb Resistance in Veterinary Parasitology
Imidocarb, a carbanilide derivative, has long been a cornerstone for the treatment and prophylaxis of protozoal diseases in livestock, notably babesiosis and anaplasmosis.[1] Its efficacy has been pivotal in managing these tick-borne infections that pose significant economic and welfare threats to the cattle, horse, and canine populations.[2] However, the emergence of drug-resistant parasite strains presents a formidable challenge to effective disease control, necessitating robust and standardized methods for monitoring drug efficacy.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the efficacy of Imidocarb hydrochloride against susceptible and potentially resistant parasite strains. We will delve into the mechanistic underpinnings of Imidocarb's action, provide detailed protocols for both in vitro and in vivo efficacy testing, and offer insights into the interpretation of results.
Mechanism of Action: A Multifaceted Approach
The precise mechanism of action of Imidocarb is not fully elucidated but is believed to be multifaceted, contributing to its potent antiprotozoal activity. The primary proposed mechanisms include:
-
Interference with Polyamines: Imidocarb is thought to disrupt the production or utilization of polyamines by the parasite.[5][6] Polyamines are essential for cell growth and replication, and their inhibition leads to parasite death.
-
Inhibition of Inositol Uptake: The drug may prevent the parasite from taking up inositol from the host erythrocyte.[5][6] Inositol is a crucial component of second messenger signaling pathways vital for parasite survival.
-
Anticholinesterase Activity: Imidocarb also exhibits anticholinergic properties by inhibiting acetylcholinesterase.[7] While the direct impact of this on the intraerythrocytic parasite is unclear, it contributes to the overall pharmacological profile and potential host toxicity.[5]
Understanding these mechanisms is crucial for interpreting resistance data, as mutations in the pathways targeted by the drug are likely to be the primary drivers of reduced susceptibility.
In Vitro Efficacy Testing: Determining Parasite Susceptibility
In vitro cultivation of parasites such as Babesia and Theileria allows for the direct assessment of drug efficacy and the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50).
Experimental Workflow for In Vitro Susceptibility Assay
Caption: Workflow for in vitro Imidocarb susceptibility testing.
Detailed Protocol: In Vitro IC50 Determination for Babesia bovis
This protocol is adapted from methodologies described for Babesia and Theileria species.[8][9]
I. Materials and Reagents:
-
Babesia bovis culture (or other target parasite)
-
Bovine erythrocytes
-
Culture medium (e.g., M199, supplemented with 40% bovine serum)
-
Imidocarb hydrochloride (analytical grade)
-
Solvent for Imidocarb (e.g., sterile distilled water or DMSO)
-
96-well microtiter plates
-
Giemsa stain
-
Microscope with oil immersion lens
-
Flow cytometer (optional, for high-throughput analysis)
-
Humidified incubator with a gas mixture (e.g., 5% CO2, 5% O2, 90% N2)
II. Step-by-Step Procedure:
-
Parasite Culture Maintenance:
-
Maintain a continuous in vitro culture of the target parasite strain in bovine erythrocytes.
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
-
Maintain parasitemia within a range of 1-5% by adding fresh erythrocytes and culture medium as needed.
-
-
Preparation of Imidocarb Stock and Dilutions:
-
Prepare a stock solution of Imidocarb hydrochloride in a suitable solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations to be tested (e.g., 0.1 nM to 1000 nM).
-
Include a drug-free control (medium with solvent only) and a negative control (uninfected erythrocytes).
-
-
Assay Setup:
-
Adjust the parasitemia of the culture to a starting level of 0.5-1%.
-
Dispense 100 µL of the parasitized erythrocyte suspension into each well of a 96-well plate.
-
Add 100 µL of the appropriate Imidocarb dilution to each well in triplicate.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with the appropriate gas mixture for 72-96 hours.
-
-
Measurement of Parasitemia:
-
At desired time points (e.g., 48 and 72 hours), prepare thin blood smears from each well.
-
Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes (PPE) by counting at least 1000 erythrocytes under oil immersion.
-
Alternatively, parasitemia can be quantified using flow cytometry with a fluorescent DNA-binding dye.
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
-
Plot the percent inhibition against the log of the Imidocarb concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation: In Vitro Susceptibility
| Parasite Strain | Imidocarb IC50 (nM) [95% CI] | Resistance Factor (vs. Susceptible Strain) |
| Susceptible (e.g., USDA Florida Strain) | 25.5 [22.1 - 29.4] | 1.0 |
| Field Isolate A | 58.2 [51.5 - 65.8] | 2.3 |
| Field Isolate B (Suspected Resistant) | 150.7 [135.9 - 167.1] | 5.9 |
In Vivo Efficacy Assessment: The Gold Standard
In vivo studies in the target animal species are the definitive method for evaluating the clinical efficacy of Imidocarb against resistant parasites. These studies are complex and require strict adherence to ethical guidelines for animal research.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo Imidocarb efficacy study.
Detailed Protocol: In Vivo Efficacy in a Bovine Model of Babesiosis
I. Animals and Housing:
-
Use healthy, parasite-naive calves (e.g., Holstein-Friesian, 3-6 months old). Splenectomized calves are often used to ensure a consistent and patent parasitemia.
-
House animals in tick-proof facilities to prevent accidental transmission of other pathogens.
-
Allow for an acclimatization period of at least 14 days before the start of the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
II. Experimental Design:
-
Group 1 (Susceptible Strain Control): Inoculated with a known Imidocarb-susceptible strain of Babesia bovis and treated with Imidocarb.
-
Group 2 (Resistant Strain Test): Inoculated with the suspected Imidocarb-resistant strain of Babesia bovis and treated with Imidocarb.
-
Group 3 (Infected Untreated Control): Inoculated with the susceptible or resistant strain and left untreated (or treated with a placebo). This group is crucial for characterizing the course of infection but may require early termination and rescue treatment based on ethical considerations.
-
Each group should contain a statistically appropriate number of animals.
III. Procedure:
-
Inoculation: Inoculate calves intravenously or intramuscularly with a standardized dose of parasitized erythrocytes.
-
Pre-Treatment Monitoring:
-
Begin daily monitoring for the onset of parasitemia via microscopic examination of blood smears.
-
Record clinical signs daily, including rectal temperature, heart rate, respiratory rate, and general demeanor.
-
Collect blood samples for hematology (Packed Cell Volume - PCV, hemoglobin).
-
-
Treatment:
-
Post-Treatment Monitoring:
-
Continue daily monitoring of parasitemia and clinical signs for at least 14 days post-treatment.
-
Monitor for parasite clearance (the time it takes for parasitemia to become undetectable).
-
Continue monitoring for an extended period (e.g., up to 60 days) to detect any relapse of infection, which is a key indicator of resistance.[4]
-
-
Efficacy Endpoints:
-
Primary: Clearance of parasitemia and resolution of clinical signs.
-
Secondary: Time to parasite clearance, maximum parasitemia reached post-treatment, and prevention of relapse.
-
Data Presentation: In Vivo Efficacy
| Group | Parasite Strain | Treatment | Time to Parasite Clearance (Days) | Relapse Rate (%) | Clinical Outcome |
| 1 | Susceptible | Imidocarb (3.0 mg/kg) | 2-3 | 0 | Full recovery |
| 2 | Resistant | Imidocarb (3.0 mg/kg) | >7 or incomplete clearance | 80 | Initial improvement followed by relapse |
| 3 | Susceptible | Untreated | N/A | N/A | Severe disease, required rescue treatment |
Conclusion and Future Directions
The protocols outlined in these application notes provide a standardized framework for assessing the efficacy of Imidocarb hydrochloride against drug-resistant parasites. Consistent and reproducible data is essential for understanding the prevalence of resistance, guiding treatment decisions in the field, and supporting the development of novel antiprotozoal agents. The emergence of resistance necessitates a continued effort in surveillance and research. Molecular techniques to identify genetic markers of resistance will be invaluable in complementing these phenotypic assays, ultimately leading to more effective and sustainable control strategies for these important veterinary pathogens.
References
-
Title: Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC Source: PubMed Central URL: [Link]
-
Title: Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection Source: PubMed URL: [Link]
-
Title: Imidocarb - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh Source: MedEx URL: [Link]
-
Title: Theileria equi isolates vary in susceptibility to imidocarb dipropionate but demonstrate uniform in vitro susceptibility to a bumped kinase inhibitor - PMC Source: PubMed Central URL: [Link]
-
Title: Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection Source: Semantic Scholar URL: [Link]
-
Title: IMIDOCARB DIPROPIONATE Source: Fao.org URL: [Link]
-
Title: The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus) Source: PubMed URL: [Link]
-
Title: Tolerance to imidocarb induced experimentally in tick-transmitted Babesia argentina Source: PubMed URL: [Link]
-
Title: (PDF) The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments Source: ResearchGate URL: [Link]
-
Title: (PDF) Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection Source: ResearchGate URL: [Link]
-
Title: In vitro susceptibility of T. equi isolates to BKI compound 1294. Each... Source: ResearchGate URL: [Link]
-
Title: What Is Imidocarb Dipropionate And Why Is It Important? Source: Shandong Hope Biotech Co., Ltd URL: [Link]
-
Title: (PDF) Imidocarb Use In Animals Source: ResearchGate URL: [Link]
-
Title: Comparative efficacy of imidocarb dipropionate with additive in naturally infected cattle against bovine babesiosis Source: PubMed URL: [Link]
-
Title: Imidocarb | C19H20N6O | CID 21389 Source: PubChem - NIH URL: [Link]
-
Title: Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential Source: PubMed Central URL: [Link]
-
Title: In vitro activity of ponazuril against Theileria equi | Request PDF Source: ResearchGate URL: [Link]
-
Title: Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany Source: PubMed URL: [Link]
-
Title: (PDF) Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany Source: ResearchGate URL: [Link]
-
Title: Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with imidocarb dipropionate Source: PubMed URL: [Link]
-
Title: Sensitivity of nested PCR targeting Theileria equi ema-1. A 2% agorose... Source: ResearchGate URL: [Link]
-
Title: Theileria equi in Horses - Equine Research Database | Mad Barn - Part 3 Source: Mad Barn URL: [Link]
-
Title: Enhanced Anti-Babesia Efficacy of Buparvaquone and Imidocarb When Combined with ELQ-316 In Vitro Culture of Babesia bigemina Source: MDPI URL: [Link]
-
Title: IMIDOCARB USE IN ANIMALS Source: DergiPark URL: [Link]
Sources
- 1. fao.org [fao.org]
- 2. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni » Submission » IMIDOCARB USE IN ANIMALS [dergipark.org.tr]
- 3. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. researchgate.net [researchgate.net]
- 7. Imidocarb - Wikipedia [en.wikipedia.org]
- 8. Theileria equi isolates vary in susceptibility to imidocarb dipropionate but demonstrate uniform in vitro susceptibility to a bumped kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Imidocarb hydrochloride solubility issues in aqueous media
Technical Support Center: Imidocarb Hydrochloride Solubility
Welcome to the technical support center for Imidocarb hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous media. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Imidocarb hydrochloride's solubility.
Q1: What is the expected aqueous solubility of Imidocarb hydrochloride and why is it classified as having limited solubility?
A1: The aqueous solubility of Imidocarb hydrochloride is reported to be 0.169 mg/mL in pure water.[1] This classifies it as a compound with limited water solubility. The chemical structure, which includes aromatic rings and imidazole moieties, contributes to its relatively hydrophobic nature, despite being formulated as a hydrochloride salt to improve solubility.[1] The salt form helps, but the inherent properties of the parent molecule present the primary hurdle.
However, its solubility is highly dependent on the solvent system. For instance, in phosphate-buffered saline (PBS) at a pH of 7.2, the solubility can increase significantly to approximately 10 mg/mL.[1][2] This highlights the critical role of pH and buffer systems in modulating its solubility.
Q2: My Imidocarb hydrochloride is not dissolving in water. What are the immediate troubleshooting steps?
A2: If you are facing immediate dissolution issues, consider these primary factors:
-
pH of the Medium: Imidocarb is a weak base with a predicted high pKa, meaning it is more soluble in its protonated (salt) form, which is favored in acidic to neutral conditions.[1] Ensure your water is not alkaline. Using a buffered solution (like PBS or a citrate buffer) in the pH range of 4.5 to 7.2 is strongly recommended for improved solubility.[1][2][3]
-
Temperature: Gentle warming can increase the rate of dissolution and the amount of solute that can be dissolved. However, proceed with caution as excessive heat can lead to degradation. This is a temporary solution, as the compound may precipitate upon cooling.
-
Agitation: Ensure you are providing sufficient agitation (stirring, vortexing) to facilitate the dissolution process. The physical process of breaking down solute aggregates and dispersing them into the solvent is crucial.
Q3: What role does pH play, and what is the optimal pH range for dissolving Imidocarb hydrochloride?
A3: pH is arguably the most critical factor. The base form of Imidocarb is practically insoluble in water.[3] As a weakly basic compound, its solubility increases dramatically in acidic conditions where it becomes fully protonated (ionized).[4] A typical commercial formulation is an injectable solution buffered to a pH of 4.5.[3] For laboratory preparations, maintaining a pH between 4.5 and 7.2 is generally effective.[1][2] Working in unbuffered water can lead to inconsistent results due to variations in the water's intrinsic pH or CO2 absorption from the atmosphere, which can alter pH.
Q4: Can I heat the solution to improve solubility? Are there any risks?
A4: Yes, gentle heating can be used as a physical method to increase solubility.[4] Many compounds, particularly those with an endothermic dissolution process, show increased solubility at higher temperatures. However, this approach has two primary risks:
-
Precipitation upon Cooling: The solution may become supersaturated. As it cools to room temperature, the solubility limit will decrease, and the compound may precipitate out, often in an uncontrolled manner.
-
Chemical Degradation: Although Imidocarb is generally stable under normal conditions, prolonged exposure to high temperatures can risk chemical degradation.[5] Always use the lowest effective temperature for the shortest possible duration.
Section 2: Advanced Troubleshooting Guide & Protocols
This section provides in-depth solutions to more complex solubility challenges.
Problem 1: My compound dissolves with heat but precipitates upon returning to room temperature.
Causality: This is a classic case of creating a supersaturated solution. The higher kinetic energy at elevated temperatures allows the solvent to accommodate more solute than it can at equilibrium at a lower temperature. Upon cooling, the system tries to return to equilibrium, forcing the excess solute out of the solution as a precipitate.
Solution Workflow:
Caption: Decision workflow for handling precipitation.
Protocol: Preparing a pH-Adjusted Stable Solution
-
Objective: To prepare a stable aqueous solution of Imidocarb hydrochloride by controlling the pH.
-
Materials: Imidocarb hydrochloride powder, 0.1 M Citrate Buffer (pH 4.5), 1x Phosphate-Buffered Saline (PBS, pH 7.2), sterile water, magnetic stirrer, pH meter.
-
Procedure:
-
Weigh the desired amount of Imidocarb hydrochloride.
-
Instead of water, add a small volume of the chosen buffer (e.g., Citrate Buffer pH 4.5).
-
Begin stirring. The compound should dissolve more readily than in unbuffered water.
-
Once dissolved, slowly add more buffer to reach the final desired concentration.
-
Verify the final pH of the solution. Adjust if necessary with dilute acid or base, though this should be minimal if a buffer is used.
-
Observe the solution at room temperature for at least one hour to ensure no precipitation occurs.
-
Problem 2: I need to prepare a high-concentration stock solution (>10 mg/mL) that remains stable.
Causality: At high concentrations, you are likely exceeding the intrinsic aqueous solubility of Imidocarb hydrochloride, even with pH optimization. To overcome this, the properties of the solvent itself must be modified.
Solution 1: Co-Solvent System
The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6] For Imidocarb, Dimethyl sulfoxide (DMSO) is a suitable choice.[2]
Protocol: High-Concentration Stock in DMSO
-
Objective: To prepare a concentrated stock solution (e.g., 40 mg/mL) for serial dilution into aqueous experimental media.
-
Materials: Imidocarb hydrochloride powder, anhydrous DMSO.
-
Procedure:
-
Weigh the Imidocarb hydrochloride powder in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration. The dipropionate form shows good solubility in DMSO (approx. 39 mg/mL), and the hydrochloride salt is expected to behave similarly.[1]
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Crucial Step: When diluting into your final aqueous buffer for experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[2]
-
Solution 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, while their hydrophilic exterior maintains aqueous solubility. This is a common and effective technique for solubility enhancement.[7][8]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of Imidocarb by a cyclodextrin.
Section 3: Data Summary & Stability Considerations
Table 1: Solubility of Imidocarb Salts in Various Solvents
| Salt Form | Solvent | pH | Approximate Solubility | Reference |
| Hydrochloride | Pure Water | Neutral | 0.169 mg/mL | [1] |
| Hydrochloride | PBS | 7.2 | ~10 mg/mL | [1] |
| Dipropionate | PBS | 7.2 | ~10 mg/mL | [2] |
| Dipropionate | Water | 4.5 (buffered) | Highly Soluble (up to 12% m/V) | [3][9] |
| Dipropionate | Ethanol | N/A | ~1 mg/mL | [2] |
| Dipropionate | DMSO | N/A | ~39 mg/mL | [1] |
Stability of Aqueous Solutions
While properly prepared buffered solutions are stable, it is best practice to prepare fresh solutions for experiments. One source does not recommend storing aqueous solutions of the propionate salt for more than one day.[2] Long-term stability studies show the solid powder is very stable.[10] For stock solutions in DMSO, storage at -20°C or -80°C is recommended to ensure stability for up to 1-6 months, respectively.[11] Always use sealed containers to prevent moisture absorption, especially for DMSO stocks.[11]
References
-
Food and Agriculture Organization of the United Nations. (n.d.). IMIDOCARB DIPROPIONATE. Retrieved from [Link]
-
Covetrus. (2005). MATERIAL SAFETY DATA SHEET Imidocarb Dipropionate Injectable Sol. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). A Review on Solubility Enhancement Techniques. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Journal of Comprehensive Pharmacy. (2015). A review on solubility enhancement techniques. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (2020). imidocarb dipropionate long term stability test. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Foods, 11(2), 223. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Sources
- 1. Buy Imidocarb hydrochloride | 5318-76-3 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fao.org [fao.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. merck.com [merck.com]
- 6. propulsiontechjournal.com [propulsiontechjournal.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. imidocarb dipropionate long term stability test - Expert Advices Group Co., Ltd - Fengchen [fengchengroup.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Side Effects of Imidocarb Hydrochloride in Research Animals
Document Version: 1.0 Last Updated: January 15, 2026
Introduction
Imidocarb, typically administered as imidocarb dipropionate, is a potent antiprotozoal agent essential for the treatment and prophylaxis of infections such as babesiosis and anaplasmosis in various research animal models.[1][2] While effective, its use is associated with a predictable spectrum of side effects stemming from its mechanism of action. The therapeutic index of the drug is narrow, demanding careful attention to the dosage regimen.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for anticipating, identifying, and managing these adverse effects to ensure animal welfare and maintain the integrity of research data.
Core Mechanism of Action & Toxicity
Imidocarb dipropionate's primary therapeutic effect is achieved by interfering with the parasite's production of polyamines and blocking the uptake of inositol into the erythrocyte, which is crucial for parasite survival.[3] However, its principal side effects are not related to this antiprotozoal action. Instead, they arise from the drug's anticholinesterase activity.[3][4][5] By inhibiting the enzyme acetylcholinesterase, imidocarb leads to an accumulation of acetylcholine (ACh) at neuromuscular junctions and autonomic synapses. This overstimulation of muscarinic and nicotinic receptors produces a state known as a "cholinergic crisis," which manifests as the most common and acute adverse effects.[4]
Troubleshooting Guide: Symptom-Specific Management
This section addresses the most frequently encountered side effects. Each entry details the underlying cause, signs to monitor, and a step-by-step protocol for management.
Issue 1: Acute Cholinergic Signs (Hypersalivation, Lacrimation, Vomiting, Diarrhea)
-
Causality: The most common adverse effects are direct consequences of imidocarb's anticholinesterase activity.[6][7] The resulting excess acetylcholine overstimulates the parasympathetic nervous system, leading to classic cholinergic signs often summarized by the acronym SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).
-
Clinical Signs: Profuse salivation (drooling), nasal drip, excessive tearing, vomiting, diarrhea, and abdominal cramping (colic).[1][6][8] In more severe cases, muscle tremors, restlessness, and difficulty breathing may occur.[1][8] These signs typically appear within 5-10 minutes of intramuscular injection and can last for up to two hours.[4]
-
Troubleshooting & Mitigation Protocol:
-
Pre-medication (Recommended for sensitive animals or high-dose studies): For protocols where cholinergic effects are anticipated and could compromise the experiment, prophylactic administration of an anticholinergic agent is advised.
-
Post-Administration Intervention: If severe cholinergic signs appear unexpectedly, immediate intervention is required.
-
Action: Administer atropine sulfate at a dose of 0.01 - 0.02 mg/kg.[4][9] The intravenous route provides the most rapid response.
-
Monitoring: Continuously monitor the animal's heart rate, respiratory rate, and resolution of clinical signs. Atropine's effects should be apparent within minutes. Be aware that atropine can cause a significant reduction in intestinal motility, which may lead to signs of colic in some species, like horses.[10][11]
-
-
Supportive Care: Provide supportive care as needed, such as cleaning the animal to prevent skin irritation from saliva or diarrhea and ensuring easy access to fresh water.
-
Issue 2: Injection Site Reactions (Pain, Swelling, Ulceration)
-
Causality: Imidocarb solution can be irritating to tissues, leading to localized inflammatory reactions. Pain on injection is a very common and expected effect.[1][6] Swelling and, in rare cases, sterile abscesses or ulceration can occur.[1][6]
-
Clinical Signs: Vocalization or flinching during injection, localized swelling or firmness appearing hours to days post-injection, and rarely, open sores or wounds at the injection site.[1][6]
-
Troubleshooting & Mitigation Protocol:
-
Proper Administration Technique:
-
Route: Administer via subcutaneous (SC) or intramuscular (IM) routes only. INTRAVENOUS ADMINISTRATION IS STRICTLY PROHIBITED as it can lead to severe, life-threatening reactions.[3][7]
-
Site Rotation: If multiple injections are required over the course of a study, rotate injection sites to minimize local tissue damage.
-
Volume: For larger volumes, consider splitting the dose across two separate injection sites.
-
-
Monitoring: Palpate the injection site daily for the first week post-administration to monitor for excessive swelling, heat, or pain.
-
Management:
-
Mild Swelling: Most mild swelling is self-limiting and resolves within a few days.[6]
-
Severe Inflammation/Ulceration: If significant swelling persists or ulceration occurs, consult with the attending veterinarian. Treatment may involve warm compresses to improve circulation and local wound care. These lesions typically heal without complication.[6]
-
-
Issue 3: Systemic Toxicity (Nephrotoxicity & Hepatotoxicity)
-
Causality: While less common at standard therapeutic doses, high doses or repeated administration of imidocarb can lead to organ toxicity. The kidneys and liver are the primary organs affected.[12][13] Studies in calves at high dosages (20 mg/kg) showed elevations in blood urea nitrogen (BUN) and serum glutamic oxalacetic transaminase (SGOT/AST), indicating kidney and liver damage.[12] In dogs, high intravenous doses have been associated with acute renal tubular necrosis and hepatocellular necrosis.[12][13][14]
-
Clinical Signs: Often subclinical in early stages. May include lethargy, anorexia, changes in urine output, or jaundice in severe cases.
-
Troubleshooting & Mitigation Protocol:
-
Pre-Screening: Before initiating a study involving imidocarb, especially in long-term or high-dose protocols, it is crucial to assess baseline kidney and liver function via a blood chemistry panel (e.g., BUN, creatinine, ALT, AST).[6]
-
Risk Assessment: Use imidocarb with caution in animals with pre-existing renal, hepatic, or pulmonary impairment.[1][15][16]
-
Dose Adherence: Strictly adhere to established, species-specific dosing protocols. Do not exceed the recommended dose unless it is a specific aim of the study, in which case intensive monitoring is required.
-
Hydration: Ensure animals are well-hydrated, as adequate renal perfusion can help mitigate the risk of nephrotoxicity.
-
Monitoring: For chronic or high-dose studies, perform periodic blood chemistry analysis to monitor for elevations in liver and kidney enzymes.
-
Data & Dosing Reference Tables
Table 1: Summary of Common Imidocarb Side Effects & Management
| Side Effect Category | Clinical Signs | Onset | Recommended Action |
| Cholinergic | Salivation, lacrimation, vomiting, diarrhea, muscle tremors, dyspnea.[1][8] | Acute (2-15 mins post-injection).[4] | Administer Atropine Sulfate (0.01-0.02 mg/kg).[4][9] |
| Injection Site | Pain, localized swelling, inflammation.[6] Rarely, ulceration.[1][6] | Immediate (pain) to 24-48 hrs (swelling). | Use proper injection technique, rotate sites. Monitor. Most reactions are self-limiting. |
| Systemic Toxicity | (Often subclinical) Lethargy, anorexia. Elevated BUN, Creatinine, ALT, AST.[12] | Dose-dependent; may be delayed. | Pre-screen organ function. Adhere to safe dosing. Ensure hydration.[1][6] |
| Anaphylactoid | (Rare) Sudden collapse, dyspnea, tachycardia, death.[7][13] | Acute (minutes post-injection). | Immediate veterinary emergency. Requires epinephrine and supportive care. |
Table 2: Recommended Therapeutic Dosages by Species (for Babesiosis)
| Species | Dosage | Route | Notes |
| Dog | 6.6 mg/kg[6][17] | IM or SC | A second dose is typically administered 14 days later.[6][7] |
| Cattle | 1.0 - 2.5 ml per 100 kg body weight (1.2 - 3.0 mg/kg)[7][18] | SC | Dose varies for treatment vs. prophylaxis. |
| Horse | 2.0 ml per 100 kg body weight (~2.4 mg/kg)[7] | IM | May require multiple doses depending on the specific Babesia species.[7] |
| Sheep | 1.0 ml per 100 kg body weight (~1.2 mg/kg)[7] | IM |
Note: Dosages are based on a 120 mg/mL formulation. Always confirm dosage calculations based on the specific concentration of your product.
Visual Workflow & Pathway Diagrams
Diagram 1: Mechanism of Imidocarb Toxicity & Atropine Intervention
Caption: Imidocarb inhibits AChE, leading to ACh buildup and overstimulation. Atropine blocks the receptor, preventing this effect.
Diagram 2: Troubleshooting Workflow for Adverse Events
Caption: A decision tree for managing acute side effects following Imidocarb administration in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the absolute contraindications for using Imidocarb hydrochloride? A: Imidocarb is contraindicated for intravenous (IV) administration.[7] It should not be used in animals with known hypersensitivity to the drug.[3] Crucially, do not use this product simultaneously with, or within a few weeks of, exposure to other cholinesterase-inhibiting drugs, pesticides, or chemicals, as this can potentiate toxicity.[6][15] Use with extreme caution in animals with pre-existing lung, liver, or kidney disease.[1][15]
Q2: Has the safety of Imidocarb been established in pregnant or breeding animals? A: No, the safety and effectiveness of imidocarb have not been determined in breeding, lactating, or pregnant animals.[3][6][15] Imidocarb can cross the placenta, and a risk-versus-benefit analysis must be conducted before its use in these populations.[1][16]
Q3: How long do the side effects of Imidocarb typically last? A: Imidocarb is considered a short-acting medication. Acute cholinergic side effects should resolve within a few hours and the drug should stop working within 24 hours.[1][8] However, this duration can be prolonged in animals with liver or kidney disease, which are involved in the drug's metabolism and excretion.[1][16]
Q4: Can an animal be pre-treated to prevent side effects? A: Yes. Pre-treatment with atropine sulfate (0.01-0.02 mg/kg, IV) about 15 minutes before imidocarb injection has been shown to be effective in blocking or reducing the severity of cholinergic side effects in dogs and horses.[4][9][10] This is a valuable strategy in sensitive animals or when side effects could confound experimental results.
Q5: What should I do in case of an accidental overdose? A: An overdose will present as a severe cholinergic crisis, potentially including tremors, convulsions, and respiratory distress.[3] This is a medical emergency. The primary antidote is atropine sulfate. Immediately contact the institutional veterinarian and be prepared to provide the animal's weight, the exact amount of imidocarb administered, and a detailed description of the clinical signs.[1] Intensive supportive care will be required.
References
-
Imidocarb dipropionate | VCA Animal Hospitals. VCA Animal Hospitals. [Link]
-
EFFECTS OF IMIDOCARB ON CHOLINESTERASE ACTIVITY AND GROSSLY. CABI Digital Library. [Link]
-
Imizol® (IMIDOCARB DIPROPIONATE) - DailyMed. U.S. National Library of Medicine. [Link]
-
Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects. MedEx. [Link]
-
A study of the toxicity of imidocarb dipropionate in cattle. PubMed. [Link]
-
Imidocarb - Wikipedia. Wikipedia. [Link]
-
Imochem-120 - Imidocarb 12% injection. Interchemie. [Link]
-
Adverse effects of imidocarb dipropionate (Imizol) in a dog. PubMed. [Link]
-
Adverse effects of imidocarb dipropionate (Imizol®) in a dog. Scite.ai. [Link]
-
Evaluation of the use of atropine sulfate, a combination of butylscopolammonium bromide and metamizole sodium, and flunixin meglumine to ameliorate clinical adverse effects of imidocarb dipropionate in horses. PubMed. [Link]
-
Using Atropine Sulphate, N-butylscopolammonium Bromide and Flunixin Meglumine to Ameliorate the Clinical Side Effects of Imidocarb Dipropionate in Horses. IVIS.org. [Link]
-
Evaluation of the use of atropine sulfate, a combination of butylscopolammonium bromide and metamizole sodium, and flunixin meglumine to ameliorate clinical adverse effects of imidocarb dipropionate in horses. AVMA Journals. [Link]
-
Evaluation of the use of atropine sulfate, a combination of butylscopolammonium bromide and metamizole sodium, and flunixin meglumine to ameliorate clinical adverse effects of imidocarb dipropionate in horses | Request PDF. ResearchGate. [Link]
-
Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. National Institutes of Health (NIH). [Link]
-
Imidocarb Dipropionate - BrampVet Care. BrampVet Care. [Link]
-
IMIDOCARB DIPROPIONATE. Food and Agriculture Organization of the United Nations. [Link]
-
Imidocarb | C19H20N6O | CID 21389 - PubChem. National Institutes of Health (NIH). [Link]
-
FOI Summary for Original Approval of NADA 141-071. Animal Drugs @ FDA. [Link]
-
(PDF) Imidocarb Use In Animals. ResearchGate. [Link]
-
Adverse effects of imidocarb dipropionate (Imizol®) in a dog. Semantic Scholar. [Link]
Sources
- 1. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Imidocarb - Wikipedia [en.wikipedia.org]
- 6. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 7. interchemie.com [interchemie.com]
- 8. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 9. Evaluation of the use of atropine sulfate, a combination of butylscopolammonium bromide and metamizole sodium, and flunixin meglumine to ameliorate clinical adverse effects of imidocarb dipropionate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. A study of the toxicity of imidocarb dipropionate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse effects of imidocarb dipropionate (Imizol) in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 16. bramptonveterinarian.com [bramptonveterinarian.com]
- 17. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 18. fao.org [fao.org]
Technical Support Center: Enhancing the Stability of Imidocarb Hydrochloride in Solution
Welcome to the technical support center for Imidocarb hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with Imidocarb hydrochloride and seeking to improve its stability in solution for experimental and developmental purposes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and practical, step-by-step guidance to address the stability challenges you may encounter. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly tackle specific issues.
Introduction to Imidocarb Stability
Imidocarb is a carbanilide derivative widely used as an antiprotozoal agent in veterinary medicine.[1][2][3] It is often supplied as a dipropionate or hydrochloride salt.[4][5] While effective, Imidocarb's chemical structure, which includes a central urea linkage and two imidazole moieties, can be susceptible to degradation in solution, impacting the accuracy and reproducibility of experimental results.[3][6] Understanding the factors that influence its stability is paramount for reliable research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Imidocarb hydrochloride solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?
Degradation of Imidocarb hydrochloride in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The urea and imidazole components of the Imidocarb molecule can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[7][8][9] This can lead to the cleavage of the molecule and a subsequent loss of activity.
-
Oxidation: The imidazole rings in the Imidocarb structure can be prone to oxidation.[7][8][9] This can be exacerbated by the presence of oxidizing agents, dissolved oxygen in the solvent, or exposure to light.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that degrade the Imidocarb molecule.[6] This is a common issue for compounds with aromatic and heterocyclic rings.
A stability-indicating HPLC method is the most reliable way to confirm and quantify degradation.[7][8][9][10]
Q2: What is the optimal pH for storing an aqueous solution of Imidocarb hydrochloride?
Based on available data for the closely related Imidocarb dipropionate, a slightly acidic pH is recommended to enhance stability. A commercial veterinary formulation of Imidocarb dipropionate is buffered to pH 4.5 using propionic acid.[11] Forced degradation studies on Imidocarb dipropionate have shown it degrades under both acidic and alkaline stress, suggesting that a moderately acidic environment is optimal.[7][8][9]
For Imidocarb hydrochloride solutions, a starting recommendation is to maintain the pH between 4.0 and 5.5. It is crucial to verify the optimal pH for your specific concentration and application through a pH-stability profile study.
Q3: What type of buffer should I use to maintain the optimal pH?
The choice of buffer is critical and should be inert with respect to the Imidocarb molecule. Acetate and citrate buffers are generally good choices for the pH range of 4.0-5.5.
Recommended Buffer Systems for Imidocarb Hydrochloride Solutions:
| Buffer System | pKa | Buffering Range | Comments |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Commonly used and generally compatible with many compounds. |
| Citrate Buffer | 3.13, 4.76, 6.40 | 2.1 - 7.4 | Provides a wider buffering range if needed for specific formulations. |
Q4: I need to prepare a stock solution of Imidocarb hydrochloride. What is the best solvent to use for long-term storage?
While Imidocarb hydrochloride has some aqueous solubility, for long-term storage of a concentrated stock solution, using an organic solvent is often preferable. Dimethyl sulfoxide (DMSO) is a suitable choice as Imidocarb dipropionate shows good solubility in it (approximately 39 mg/mL).[1]
Solvent Recommendations for Imidocarb Stock Solutions:
| Solvent | Solubility of Imidocarb salt | Storage Recommendation |
| Dimethyl Sulfoxide (DMSO) | Good (approx. 39 mg/mL for dipropionate)[1] | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Methanol | Slightly soluble, especially with heat[1] | Can be used, but may be less suitable for long-term storage due to potential reactivity. |
| Water (buffered) | Limited (0.169 mg/mL for hydrochloride in pure water)[1] | For short-term use. If used for stock, must be buffered and stored at 2-8°C. |
Note: When diluting a DMSO stock solution into an aqueous buffer for experiments, ensure the final concentration of DMSO is low enough to not affect your biological system.
Q5: How can I protect my Imidocarb hydrochloride solution from photodegradation?
Protecting your solution from light is a simple yet crucial step to prevent photodegradation.
-
Use Amber Vials: Store your solutions in amber glass vials or containers that block UV and visible light.
-
Wrap in Foil: If amber vials are not available, wrap clear vials in aluminum foil.
-
Work in Low Light: When handling the solution, minimize its exposure to direct and bright light.
-
Follow ICH Guidelines: For formal photostability studies, refer to the ICH Q1B guidelines for standardized testing conditions.[12][13]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Imidocarb Hydrochloride
This protocol describes the preparation of a 1 mg/mL aqueous solution of Imidocarb hydrochloride buffered to pH 4.5.
Materials:
-
Imidocarb hydrochloride powder
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.22 µm sterile filter
-
Amber glass vials
Procedure:
-
Prepare a 0.1 M Acetate Buffer (pH 4.5):
-
Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of high-purity water.
-
Adjust the pH to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1000 mL with high-purity water.
-
-
Prepare the Imidocarb Hydrochloride Solution:
-
Accurately weigh 10 mg of Imidocarb hydrochloride powder.
-
Dissolve the powder in 10 mL of the 0.1 M acetate buffer (pH 4.5).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Sterile Filtration and Storage:
-
Sterile filter the solution through a 0.22 µm filter into a sterile amber glass vial.
-
Store the solution at 2-8°C.
-
For long-term storage, consider storing at -20°C in single-use aliquots.
-
Protocol 2: Conducting a Basic pH-Stability Profile Study
This protocol outlines a simple experiment to determine the optimal pH for your Imidocarb hydrochloride solution.
Materials:
-
Imidocarb hydrochloride stock solution (e.g., 10 mg/mL in DMSO)
-
A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Incubator or water bath
Procedure:
-
Prepare Samples:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).
-
Dilute the Imidocarb hydrochloride stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot of each pH sample into the HPLC system to determine the initial concentration of Imidocarb hydrochloride.
-
-
Incubation:
-
Incubate the remaining samples at a controlled temperature (e.g., 40°C or 60°C to accelerate degradation).
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of Imidocarb hydrochloride remaining at each time point for each pH.
-
Plot the percentage remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the optimal pH for stability.
-
Visualizing Degradation and Stability Concepts
Caption: Troubleshooting workflow for Imidocarb solution instability.
Caption: Interacting factors affecting Imidocarb stability.
References
-
Sedik, G. A., Naguib, D. M., Morsy, F. A., & Zaazaa, H. E. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Journal of AOAC International, 103(4), 980–988. Available from: [Link]
-
ResearchGate. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Retrieved from [Link]
-
Patil, S., et al. (2022). RP-HPLC method for imidocarb dipropionate in injection form. World Journal of Pharmaceutical Research, 11(5), 1478-1493. Available from: [Link]
-
Semantic Scholar. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Retrieved from [Link]
-
Semantic Scholar. (2002). Validation of analytical methods for the determination of imidocarb in tissues and milk of cattle, sheep and goats. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1998). Imidocarb Dipropionate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003). Imidocarb Dipropionate (addendum). Retrieved from [Link]
-
MDPI. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (2020). Stability test of Imidocarb dipropionate. Retrieved from [Link]
-
Veeprho. (n.d.). Imidocarb Impurities and Related Compound. Retrieved from [Link]
-
PubMed. (2002). Imidocarb Depletion From Cattle Liver and Mechanism of Retention in Isolated Bovine Hepatocytes. Retrieved from [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Retrieved from [Link]
-
DailyMed. (2021). IMIZOL (IMIDOCARB DIPROPIONATE). Retrieved from [Link]
-
PubMed. (2020). Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (2020). imidocarb dipropionate long term stability test. Retrieved from [Link]
- Google Patents. (2013). CN102924380A - Preparation method of imidocarb.
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). STABILITY INDICATING RP-HPLC METHOD FOR THE QUANTITATIVE ESTIMATION OF IMIDOCARB DIPROPIONATE. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidocarb. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Retrieved from [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
PubMed. (2002). Depletion and bioavailability of imidocarb residues in sheep and goat tissues. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). IMIDOCARB. Retrieved from [Link]
-
DailyMed. (n.d.). Label: IMIZOL- imidocarb dipropionate injection, solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidocarb Hydrochloride. PubChem. Retrieved from [Link]
-
YMC America. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2018). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. Retrieved from [Link]
Sources
- 1. Buy Imidocarb hydrochloride | 5318-76-3 [smolecule.com]
- 2. veeprho.com [veeprho.com]
- 3. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. Validated Stability Indicating Chromatographic Methods for Quantification of Imidocarb Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC method for imidocarb dipropionate in injection form [wisdomlib.org]
- 11. fao.org [fao.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Troubleshooting inconsistent results in Imidocarb hydrochloride experiments
Welcome to the technical support center for Imidocarb hydrochloride and dipropionate-based experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent antiprotozoal agent. Inconsistent results can arise from a multitude of factors, from subtle variations in protocol to the inherent biological complexities of the systems under study. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Imidocarb's properties that are crucial for experimental design.
Q1: What is the definitive mechanism of action for Imidocarb?
Imidocarb, a carbanilide derivative, exerts its antiprotozoal effects primarily through two proposed mechanisms.[1] First, it is believed to interfere with the parasite's production or use of polyamines, which are essential for cell growth and replication.[1][2] Second, it may block the transport of inositol into the parasite-infected erythrocyte.[1] Inositol is a critical precursor for various signaling molecules within the parasite. Additionally, Imidocarb exhibits anticholinergic properties by inhibiting acetylcholinesterase, which accounts for some of its common side effects.[3]
Mechanism of Action Overview
Caption: Imidocarb's dual inhibitory action on parasite metabolism.
Q2: How stable are Imidocarb solutions, and what are the proper storage conditions?
Imidocarb solutions are generally stable under normal conditions, but their stability can be compromised by improper storage.[4] The commercial formulation is typically an aqueous solution buffered to an acidic pH (around 4.5).[5]
-
Storage: Store solutions in a cool, dry, and dark place.[1] Refrigerated storage is recommended for standard solutions.[6]
-
Light Sensitivity: Protect from direct light.[1]
-
Chemical Compatibility: Imidocarb can react with strong oxidizing agents.[4]
-
Shelf-Life: Studies on other drugs have shown that improper storage, such as in multi-day medication organizers or as halved tablets, can dramatically increase the degradation rate and shorten the effective shelf-life from over 500 days to as few as 12.[7] While this study was not on Imidocarb, the principle of increased exposure to air and humidity accelerating degradation is broadly applicable. For experimental purposes, it is always best practice to use freshly prepared solutions or those stored under validated conditions for a defined period.
Q3: Are Imidocarb hydrochloride and Imidocarb dipropionate interchangeable in experiments?
While both are salts of the same active moiety, Imidocarb, they are not directly interchangeable without dose adjustment.[8] Imidocarb dipropionate is the most common form used in commercial veterinary formulations.[9][10][11][12] The difference in salt form results in a different molecular weight, which must be accounted for when calculating dosages based on the active Imidocarb base. Always verify the specific salt form you are using and calculate your dose based on the active drug concentration.
Troubleshooting Guide: Inconsistent Experimental Outcomes
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
Problem Area 1: Variable or Lower-Than-Expected Efficacy
Q: My experiment shows inconsistent parasite clearance between subjects or deviates significantly from published data. What are the likely causes?
This is a common and multifaceted issue. A logical troubleshooting workflow is essential to pinpoint the cause.
Troubleshooting Workflow for Poor Efficacy
Caption: A step-by-step diagnostic workflow for troubleshooting efficacy issues.
Detailed Causality Analysis:
-
Drug Integrity and Dosing:
-
Formulation: Was the solution prepared fresh from a reputable source? Degradation can lead to a lower concentration of the active compound.[13] Ensure proper handling and storage to prevent contamination or degradation.[4]
-
Dosage Calculation: Double-check all calculations. Doses are species-specific and based on body weight. Minor errors can lead to significant under-dosing.
-
Administration Route: Imidocarb should be given subcutaneously (SC) or intramuscularly (IM).[14] Intravenous (IV) administration is strictly prohibited and can be fatal. [1][15] Inconsistent administration (e.g., some SC, some IM) can alter absorption kinetics and lead to variability.[12]
-
-
Parasite-Specific Factors:
-
Drug Resistance: Has the parasite strain developed tolerance or resistance? This can be induced by repeated exposure to sub-therapeutic doses.[16] Some parasite species or strains are inherently less susceptible.[17][18] For example, Imidocarb is often less effective against smaller Babesia species and clinical relapses are frequent.[19]
-
Co-infections: The presence of a second, non-target parasite can interfere with treatment efficacy. For instance, co-infection of horses with T. haneyi and T. equi may interfere with Imidocarb's ability to clear T. equi.[20]
-
-
Host Animal Factors:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and elimination of Imidocarb can vary significantly between species (e.g., cattle, deer, pigs) and even breeds.[12][15][21] Animals with impaired liver or kidney function may process the drug differently, affecting both efficacy and toxicity.[10][14]
-
Immune Status: The host's immune system plays a role in clearing parasites. Treatment in an immunocompromised animal may be less effective. Conversely, effective treatment that sterilizes an infection can make an animal more susceptible to reinfection because it inhibits the maintenance of protective antibodies.[22]
-
Drug Interactions: Do not use Imidocarb concurrently with other cholinesterase-inhibiting drugs or pesticides, as this can potentiate toxicity.[14][23]
-
Problem Area 2: Unexpected Toxicity or Adverse Events
Q: I'm observing excessive salivation, muscle tremors, colic, or other adverse reactions in my test subjects. What is causing this and how can it be managed?
These signs are characteristic of cholinergic overstimulation, a known side effect of Imidocarb's anticholinesterase activity.[3][14]
Potential Causes:
-
Overdose: This is the most common cause. Carefully re-check your dose calculations and the concentration of your stock solution.
-
Accidental IV Administration: Rapid introduction of the drug into the bloodstream can cause acute toxicity.[1][15]
-
Individual Sensitivity: Some animals may be more sensitive to the drug's effects. Use with caution in young, debilitated, or pregnant/lactating animals, as well as those with pre-existing lung, liver, or kidney impairment.[10][23]
-
Contraindicated Co-medications: As mentioned, concurrent use of any other product with anticholinesterase activity will amplify toxic effects.[14]
Mitigation and Management:
-
Pre-medication: In species like horses where colic is a significant concern, pre-medication with an anticholinergic agent like glycopyrrolate or atropine can ameliorate the gastrointestinal side effects.[24]
-
Antidote: For managing acute cholinergic side effects, atropine sulfate can be administered.[14]
-
Monitoring: Closely monitor animals after administration. Side effects like salivation, nasal drip, and restlessness are the most common and are often transient.[10][14]
Problem Area 3: Inconsistent Analytical Quantification
Q: My HPLC or LC-MS/MS results for Imidocarb concentrations in plasma or tissue are not reproducible. What analytical variables should I investigate?
Quantifying Imidocarb accurately requires a robust and validated analytical method. Inconsistencies often stem from pre-analytical and analytical variables.
Key Areas to Validate:
-
Sample Handling and Storage:
-
Stability: Imidocarb in biological matrices (e.g., tissue homogenates) has demonstrated stability for up to 15 days at -20°C and through repeated freeze-thaw cycles.[25] However, long-term storage may lead to some degradation, especially in liver samples.[5] Validate the stability for your specific storage conditions.
-
Collection: Ensure a consistent sampling schedule relative to the time of drug administration, as peak plasma concentrations can be reached in as little as 30 minutes to a few hours.[5][15][21]
-
-
Extraction Procedure:
-
Matrix Effects: Different biological matrices (e.g., muscle, liver, kidney, milk, fat) require distinct, optimized extraction protocols.[26] A method validated for plasma will likely not be suitable for liver tissue without modification.
-
Recovery: Imidocarb exhibits very high protein binding (72-91%) in the blood.[5] Your extraction method must efficiently disrupt this binding to achieve consistent and high recovery rates. Reported recovery can range from ~64% in liver to over 80% in milk and muscle.[5][25][27]
-
-
Chromatographic Method:
-
Validation: Your analytical method must be fully validated according to standard guidelines, establishing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[6][15][25][27]
-
Separation: A variety of HPLC and LC-MS/MS methods have been published.[27][28] Ensure your method provides adequate separation from matrix components and any potential metabolites. A common approach uses a C18 reversed-phase column with a mobile phase of acidified water and acetonitrile.[27]
-
Data Summaries & Key Protocols
Table 1: Standard Recommended Dosages of Imidocarb Dipropionate
Note: These are general guidelines. Dosages may need to be adjusted based on the specific parasite, severity of infection, and local regulations. Always consult relevant literature for your specific model.
| Species | Indication | Dosage | Administration Route | Reference(s) |
| Cattle | Babesiosis (Treatment) | 1.0 ml / 100 kg BW | SC or IM | [1][14] |
| Anaplasmosis (Treatment) | 2.5 ml / 100 kg BW | SC or IM | [1][14] | |
| Babesiosis (Prophylaxis) | 2.5 ml / 100 kg BW | SC or IM | [1][14] | |
| Horses | Babesia caballi | 2.0 ml / 100 kg BW | IM | [1][14] |
| Theileria equi | 3.5 - 4.0 ml / 100 kg BW | IM (4 doses, 72h apart) | [14][29] | |
| Dogs | Babesiosis (Treatment) | 0.25 - 0.5 ml / 10 kg BW | SC or IM (May repeat in 2 weeks) | [1][14][30] |
| Babesiosis (Prophylaxis) | 0.5 ml / 10 kg BW | SC or IM | [1] | |
| Sheep | Babesiosis / Anaplasmosis | 1.0 ml / 100 kg BW | IM | [14] |
Dosages are based on a typical 12% (120 mg/ml) solution of Imidocarb dipropionate.
Protocol 1: Preparation of Imidocarb Working Solution for Injection
Objective: To prepare a sterile, accurately diluted working solution from a commercial concentrate for experimental use.
Materials:
-
Imidocarb dipropionate commercial solution (e.g., 12% w/v)
-
Sterile Water for Injection (WFI) or sterile saline (0.9% NaCl)
-
Sterile, sealed vials
-
Sterile syringes and needles
-
70% ethanol
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic technique to prevent contamination. Disinfect all surfaces, vial septa, and gloves with 70% ethanol.
-
Calculate Dilution: Determine the final concentration required for your experiment. For example, to prepare 10 mL of a 12 mg/mL solution from a 120 mg/mL (12%) stock:
-
Use the formula C1V1 = C2V2.
-
(120 mg/mL) * V1 = (12 mg/mL) * 10 mL
-
V1 = (12 * 10) / 120 = 1.0 mL
-
You will need 1.0 mL of the stock solution and 9.0 mL of sterile diluent.
-
-
Withdraw Concentrate: Using a sterile syringe, carefully withdraw the calculated volume (1.0 mL in the example) of the Imidocarb concentrate.
-
Dilute: Inject the concentrate into a sterile, sealed vial. Using a new sterile syringe, add the required volume of sterile WFI or saline (9.0 mL in the example) to the vial.
-
Mix: Gently swirl the vial until the solution is homogeneous. Do not shake vigorously to avoid introducing bubbles.
-
Label: Clearly label the vial with the compound name ("Imidocarb dipropionate"), final concentration, date of preparation, and your initials.
-
Storage: Use the solution immediately for best results. If short-term storage is necessary, store protected from light at 2-8°C for a validated period.
Protocol 2: General Workflow for an In Vivo Efficacy Study
Objective: To outline the critical steps for a reproducible in vivo experiment assessing Imidocarb efficacy.
-
Animal Acclimatization & Baseline:
-
Acclimatize animals to the housing facility for a minimum of 7 days.
-
Collect baseline data: body weight, complete blood count (CBC), and confirm negative status for the parasite of interest via PCR or serology.
-
-
Experimental Infection:
-
Infect animals with a standardized inoculum of the parasite (e.g., a specific number of infected erythrocytes).
-
Monitor for the development of parasitemia and clinical signs.
-
-
Group Allocation & Treatment:
-
Once infection is established (e.g., parasitemia reaches a pre-defined threshold), randomly allocate animals to treatment and control groups.
-
Administer Imidocarb or a placebo (e.g., sterile saline) according to the pre-defined dose and route. Accurately record the time and dose for each animal.
-
-
Post-Treatment Monitoring:
-
Collect blood samples at defined time points (e.g., days 3, 7, 14, 21, 28 post-treatment).
-
Analyze samples for parasitemia (e.g., via qPCR or blood smear), hematology (PCV, platelet count), and serology.[30]
-
Monitor animals daily for clinical signs and any adverse events.
-
-
Data Analysis:
-
Compare the reduction in parasitemia between the treated and control groups.
-
Analyze changes in hematological and clinical parameters over time.
-
Use appropriate statistical tests to determine significance.
-
References
-
MedEx. (n.d.). Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info. MedEx. [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Interchemie. [Link]
-
Wikipedia. (2023). Imidocarb. Wikipedia. [Link]
-
Kuttler, K. L., Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. Tropical Animal Health and Production, 6(2), 79–84. [Link]
-
VIN. (2002). Comparative Response of Two Treatments for Canine Babesiosis. WSAVA2002. [Link]
-
FAO. (n.d.). IMIDOCARB DIPROPIONATE. FAO. [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb dipropionate. VCA Animal Hospitals. [Link]
-
Uilenberg, G., & Gorenflot, A. (1988). Imidocarb: a chemoprophylactic experiment with Babesia canis. Veterinary Quarterly, 10(2), 129–131. [Link]
-
CABI Digital Library. (1985). Elimination of the carrier state of bovine anaplasmosis with imidocarb. CABI Digital Library. [Link]
-
El-Kholy, S. E., El-Sayed, H. M., & El-Aziz, M. G. A. (2021). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. Journal of Advanced Veterinary Research, 11(3), 134-139. [Link]
-
Traynor, I. M., Thompson, C. S., Armstrong, L., et al. (2013). Determination of imidocarb residues in bovine and ovine liver and milk by immunobiosensor. Food Additives & Contaminants: Part A, 30(6), 1108–1114. [Link]
-
Zafra, R., Pérez-Ecija, A., Eusebio, S., et al. (2010). Validation of analytical methods for the determination of imidocarb in tissues and milk of cattle, sheep and goats. Journal of Veterinary Pharmacology and Therapeutics, 33(4), 361–367. [Link]
-
Li, J., Wang, S., Wang, R., et al. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Foods, 11(23), 3894. [Link]
-
Li, X., Wang, C., Yang, T., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Frontiers in Veterinary Science, 9, 930811. [Link]
-
Veeprho. (n.d.). Imidocarb Impurities and Related Compound. Veeprho. [Link]
-
Wang, J., Liu, L., Zhao, Y., et al. (2021). Sensitive Lateral Flow Immunoassay for the Residues of Imidocarb in Milk and Beef Samples. ACS Omega, 6(3), 2095–2101. [Link]
-
PubChem. (n.d.). Imidocarb. National Center for Biotechnology Information. [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. Tropical Animal Health and Production, 6(2), 79-84. [Link]
-
Goudah, A., Shin, H. C., & Shim, J. H. (2009). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Veterinary Parasitology, 160(3-4), 318–321. [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. Bulletin of Veterinary Pharmacology and Toxicology Association, 13(2), 120-131. [Link]
-
Grause, J. F., Ueti, M. W., Nelson, J. T., et al. (2021). Imidocarb Dipropionate Lacks Efficacy against Theileria haneyi and Fails to Consistently Clear Theileria equi in Horses Co-Infected with T. haneyi. Pathogens, 10(10), 1332. [Link]
-
FAO. (n.d.). fao fnp 41/15 imidocarb dipropionate. FAO. [Link]
-
Rogers, R. J., & Callow, L. L. (1976). Tolerance to imidocarb induced experimentally in tick-transmitted Babesia argentina. Australian Veterinary Journal, 52(11), 524–526. [Link]
-
L-A, P., Peregrine, A. S., Shirota, K., et al. (2019). Pharmacokinetics of imidocarb dipropionate in white-tailed deer (Odocoileus virginianus) after single intramuscular administration. Journal of Veterinary Pharmacology and Therapeutics, 42(4), 452–458. [Link]
-
Ueti, M. W., Mealey, R. H., Kappmeyer, L. S., et al. (2012). Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential. Antimicrobial Agents and Chemotherapy, 56(7), 3567–3572. [Link]
-
van der Kolk, J. H., de Bont, L. G., & van Schie, M. L. (2007). Equine Piroplasmosis Treatment Protocols: Specific Effect on Orocaecal Transit Time as Measured by the Lactose 13C-ureide Breath Test. Equine Veterinary Journal, 39(6), 520–524. [Link]
-
Li, X., Wang, C., Yang, T., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Frontiers in Veterinary Science, 9, 930811. [Link]
-
Butler, C. M., Sloet van Oldruitenborgh-Oosterbaan, M. M., Stout, T. A., et al. (2007). Repeated high dose imidocarb dipropionate treatment did not eliminate Babesia caballi from naturally infected horses as determined by PCR-reverse line blot hybridization. Veterinary Parasitology, 150(1-2), 148–152. [Link]
-
Camacho, A. T., Pallas, E., Gestal, J. J., et al. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. Parasites & Vectors, 10(1), 145. [Link]
-
Flegel, T., Pantchev, N., & Globokar, M. (2024). Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany. Ticks and Tick-borne Diseases, 15(3), 102315. [Link]
-
Pasa, S., Voyvoda, H., Karagenc, T., et al. (2011). Failure of combination therapy with imidocarb dipropionate and toltrazuril to clear Hepatozoon canis infection in dogs. Parasitology Research, 109(3), 919–926. [Link]
-
Uslu, M., & Canbar, R. (2022). Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni. ResearchGate. [Link]
-
Gjetja, E., & Petrusevska, G. (2013). KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. Acta Poloniae Pharmaceutica, 70(4), 737–742. [Link]
-
Kumar, V., Kumar, R., Gupta, A. K., et al. (2021). Shifting Paradigms: Imidocarb dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals. Experimental Parasitology, 229, 108155. [Link]
-
Brandão, L. P., Hagiwara, M. K., & da Silva, A. S. (2003). Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with imidocarb dipropionate. Veterinary Parasitology, 114(4), 253–265. [Link]
-
Kumar, S., Kumar, R., Gupta, A. K., et al. (2013). In-vivo therapeutic efficacy trial with artemisinin derivative, buparvaquone and imidocarb dipropionate against Babesia equi infection in donkeys. Veterinary Parasitology, 196(1-2), 22–29. [Link]
-
El-Sayed, H. F., & El-Mahdy, M. M. (2014). Effect of Imidocarb dipropionate on the immune response to Foot and Mouth Disease vaccine in healthy and anaplasmosis-infected calves. Veterinary World, 7(3), 156-162. [Link]
Sources
- 1. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. researchgate.net [researchgate.net]
- 3. Imidocarb - Wikipedia [en.wikipedia.org]
- 4. merck.com [merck.com]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 10. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 11. Imidocarb: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. interchemie.com [interchemie.com]
- 15. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolerance to imidocarb induced experimentally in tick-transmitted Babesia argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidocarb Dipropionate Lacks Efficacy against Theileria haneyi and Fails to Consistently Clear Theileria equi in Horses Co-Infected with T. haneyi [mdpi.com]
- 21. Pharmacokinetics of imidocarb dipropionate in white-tailed deer (Odocoileus virginianus) after single intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with imidocarb dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. msd-animal-health.com [msd-animal-health.com]
- 24. Equine piroplasmosis treatment protocols: specific effect on orocaecal transit time as measured by the lactose 13C-ureide breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS [mdpi.com]
- 26. Validation of analytical methods for the determination of imidocarb in tissues and milk of cattle, sheep and goats | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Comparative Response of Two Treatments for Canine Babesiosis - WSAVA2002 - VIN [vin.com]
Technical Support Center: Mitigating Injection Site Reactions with Imidocarb Hydrochloride
Welcome to the technical support resource for researchers and drug development professionals working with Imidocarb hydrochloride (and its common salt, Imidocarb dipropionate). This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the common challenge of injection site reactions (ISRs). Our goal is to equip you with the knowledge to refine your experimental technique, ensure subject welfare, and improve the reliability of your study outcomes.
Section 1: Frequently Asked Questions - The "Why" Behind Imidocarb ISRs
This section addresses the fundamental questions regarding the nature and cause of local adverse effects associated with Imidocarb administration.
Q1: What are the common injection site reactions observed with Imidocarb?
A: The most frequently reported injection site reaction is transient pain during and immediately following injection.[1][2][3] This is often accompanied by swelling, inflammation, or the formation of a small, palpable mass at the injection site.[4][5] While less common, more severe reactions such as restlessness, panting, and in rare cases, ulceration or wound formation have been documented.[1][2][6] It is critical to differentiate these local reactions from systemic cholinergic side effects (e.g., salivation, nasal drip, vomiting), which are also known to occur with Imidocarb.[5][6]
Q2: What is the primary cause of pain and inflammation upon injection of Imidocarb solutions?
A: The primary driver of local tissue irritation is the physicochemical nature of the formulation itself. Commercial Imidocarb dipropionate solutions are typically aqueous-based and buffered to a pH of approximately 4.5 using propionic acid.[7][8] This acidic pH is substantially lower than the physiological pH of mammalian tissue (approx. 7.4). The introduction of this acidic solution can lead to immediate chemical irritation, triggering pain receptors and initiating an inflammatory cascade, resulting in swelling and discomfort.
Q3: Are certain administration routes or concentrations more prone to causing reactions?
A: Yes. While Imidocarb can be administered subcutaneously (SC) or intramuscularly (IM), the choice of route can influence the reaction.[9] The SC route is often preferred in cattle.[7] Deep IM injections may confine the irritant to a smaller area within the muscle, potentially leading to more intense, localized pain. The volume of the injection is also a critical factor; for cattle, it is recommended not to exceed 10 ml per injection site to minimize tissue distension and local drug concentration.[10] Intravenous (IV) administration is strictly contraindicated due to the risk of severe systemic toxicity.[5][10]
Section 2: Troubleshooting Guide - Proactive Mitigation Strategies
This section provides actionable protocols for minimizing the risk and severity of injection site reactions before and during administration.
Troubleshooting Protocol 1: Injection Technique Optimization
The goal of this protocol is to minimize mechanical and chemical trauma to the tissue during injection.
Step-by-Step Methodology:
-
Subject Restraint: Ensure the animal is properly and calmly restrained. Muscular tension can increase the pain of an injection.[11]
-
Site Selection & Preparation:
-
Select an appropriate injection site based on the species and recommended administration route (SC or IM).
-
Rotate injection sites for subsequent doses to prevent cumulative irritation and allow previous sites to heal fully.[11]
-
Cleanse the site with an appropriate antiseptic (e.g., 70% isopropyl alcohol) and allow it to dry completely. Injecting through wet alcohol can increase stinging.
-
-
Needle Selection:
-
Use a new, sterile needle for every injection.
-
Select the smallest gauge needle appropriate for the viscosity of the solution and the size of the animal. A smaller needle creates a smaller puncture wound.
-
-
Drug Preparation:
-
If the Imidocarb solution is refrigerated, allow the vial to sit at room temperature for approximately 20-30 minutes before injection. Injecting cold liquids can cause discomfort.[11] Do not heat the product.
-
-
Injection Administration:
-
For SC injections, lift a fold of skin to create a "tent." Insert the needle into the base of the tent, parallel to the body.
-
For IM injections, insert the needle at a 90-degree angle deep into the muscle mass, avoiding nerves and blood vessels.[12]
-
Inject the solution slowly and steadily. A rapid injection can cause excessive tissue distension and increase pain.
-
-
Post-Injection Care:
-
Withdraw the needle swiftly and apply gentle pressure to the site with a sterile gauze pad for a few seconds.
-
A very gentle massage of the area may help disperse the medication, but this should be done with caution as vigorous rubbing can exacerbate inflammation.[11]
-
Diagram: Injection Protocol Workflow
This diagram illustrates the key decision points for an optimized injection procedure.
Caption: Workflow for minimizing injection site irritation.
Section 3: Post-Injection Management & Advanced Considerations
This section covers monitoring and management of reactions and provides a framework for researchers developing improved formulations.
Q4: How should injection sites be monitored, and what are the appropriate interventions for a reaction?
A: Sites should be visually inspected and gently palpated at 1, 6, 24, and 48 hours post-injection. For mild to moderate swelling or signs of pain, the application of a cold compress to the site for 10-15 minutes within the first 24 hours can help reduce inflammation and discomfort.[12] If itching is a component, a veterinarian may recommend an antihistamine.[12]
Q5: When does an injection site reaction warrant escalation?
A: You should consult a senior scientist or veterinarian if you observe any of the following:
-
Swelling that is severe, rapidly progressing, or persists for more than 72 hours.
-
The site is hot to the touch or has purulent discharge, indicating a possible abscess or infection.
-
The subject shows signs of systemic illness (fever, lethargy, inappetence).
-
The skin over the injection site breaks down, leading to ulceration.[6]
Experimental Protocol: Paired-Site Study for Formulation Assessment
For drug development professionals aiming to create a less irritating formulation (e.g., by adjusting pH, using a different vehicle), a paired-site study is a robust evaluation method.
-
Objective: To compare the local tolerance of a novel Imidocarb formulation ('Test') against the standard formulation ('Control').
-
Design: Within the same animal, inject the 'Control' formulation on one side (e.g., left flank) and the 'Test' formulation on the contralateral side (e.g., right flank). This minimizes inter-animal variability.
-
Procedure:
-
Use the same volume and concentration for both injections.
-
Follow the "Injection Technique Optimization" protocol described above.
-
Randomize the side of the 'Test' and 'Control' injections for each animal to avoid site bias.
-
-
Evaluation: Use a standardized scoring system to evaluate both injection sites at set time points (e.g., 1, 6, 24, 48, 72 hours). Record data in a structured table.
-
Endpoints: Primary endpoints are the scores for pain, swelling, and redness. The secondary endpoint could be the histological analysis of tissue biopsies from the injection sites at the end of the study.
Data Presentation: Injection Site Reaction Scoring
Summarize quantitative data in a clear, structured table for easy comparison.
| Time Point | Site | Pain Score (0-3)¹ | Swelling Score (0-3)² | Redness Score (0-3)³ | Observer Initials |
| 1 Hour | Left | ||||
| Right | |||||
| 6 Hours | Left | ||||
| Right | |||||
| 24 Hours | Left | ||||
| Right | |||||
| 48 Hours | Left | ||||
| Right | |||||
| ¹ Pain Score: 0=No response; 1=Mild flinch; 2=Vocalization/significant flinch; 3=Avoidance/aggression. | |||||
| ² Swelling Score: 0=None; 1=Slightly palpable; 2=Clearly palpable/visible; 3=Extensive swelling. | |||||
| ³ Redness Score: 0=None; 1=Slight pinkness; 2=Definite redness; 3=Beet red/erythema. |
Diagram: Low-Irritancy Formulation Development Workflow
This diagram outlines the logical steps for developing and validating a new Imidocarb formulation with improved local tolerance.
Caption: A logical workflow for novel formulation development.
References
-
VCA Animal Hospitals. (n.d.). Imidocarb dipropionate. [Link]
-
MedEx. (n.d.). Imidocarb (Veterinary). [Link]
-
Abdullah, A. S., et al. (1984). Adverse effects of imidocarb dipropionate (Imizol) in a dog. Veterinary Research Communications, 8(1), 55-9. [Link]
-
Scite.ai. (n.d.). Adverse effects of imidocarb dipropionate (Imizol®) in a dog. [Link]
-
BrampVet Care. (2024). Imidocarb Dipropionate. [Link]
-
Intracin. (n.d.). Imidocarb Dipropionate Aqueous Injection Solution. [Link]
-
MacNeil, J.D. (n.d.). IMIDOCARB DIPROPIONATE. [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. [Link]
-
NOAH Compendium. (n.d.). Imizol® 85 mg/ml Solution for Injection. [Link]
-
DailyMed. (n.d.). Imizol® (IMIDOCARB DIPROPIONATE). [Link]
-
Scribd. (n.d.). 41 11 Imidocarb Dipropionate. [Link]
-
Arthritis Foundation. (2023). 5 Ways To Take the Sting out of Self-Injections. [Link]
- Google P
- Google Patents. (n.d.).
-
Dr.Oracle. (2025). What are the management options for pain at the injection site?. [Link]
-
Pharmacy Times. (2019). Injection-Site Reactions and How to Manage Them. [Link]
-
Greytalk. (2007). Imidocarb Injection - Health and Medical discussion. [Link]
-
PubChem - NIH. (n.d.). Imidocarb Hydrochloride. [Link]
-
NIH. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. [Link]
-
PubChem - NIH. (n.d.). Imidocarb. [Link]
-
MSD Animal Health Egypt. (n.d.). Imizol®. [Link]
Sources
- 1. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 2. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 3. bramptonveterinarian.com [bramptonveterinarian.com]
- 4. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. interchemie.com [interchemie.com]
- 6. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. scribd.com [scribd.com]
- 9. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 10. noahcompendium.co.uk [noahcompendium.co.uk]
- 11. arthritis.org [arthritis.org]
- 12. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Enhancing the Bioavailability of Imidocarb Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidocarb hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the challenges associated with the bioavailability of this potent antiprotozoal agent. Our goal is to equip you with the scientific rationale and experimental tools necessary to optimize your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and challenges of working with Imidocarb hydrochloride.
Q1: What is Imidocarb hydrochloride and why is its bioavailability a concern?
A1: Imidocarb hydrochloride is a carbanilide derivative used as an antiprotozoal agent, particularly in veterinary medicine for treating infections like babesiosis.[1] Its hydrochloride salt form has limited aqueous solubility, which is a primary factor contributing to its poor and variable absorption from the gastrointestinal tract after oral administration. Evidence from studies in rats has demonstrated poor absorption of Imidocarb from the gut, highlighting the challenge of achieving therapeutic systemic concentrations through oral delivery.[2] This necessitates the development of advanced formulation strategies to enhance its oral bioavailability.
Q2: What are the key physicochemical properties of Imidocarb hydrochloride that influence its bioavailability?
A2: The key properties are:
-
Low Aqueous Solubility: Imidocarb hydrochloride has limited solubility in water, which is a rate-limiting step for its dissolution in gastrointestinal fluids and subsequent absorption.
-
Molecular Structure: As a carbanilide derivative, its structure contributes to its low solubility.
-
BCS Classification (Predicted): Based on its low solubility and likely low to moderate permeability, Imidocarb hydrochloride would be predicted to fall under the Biopharmaceutics Classification System (BCS) Class II or IV, indicating that dissolution and/or permeability are the primary barriers to oral absorption.[3]
Q3: Are there alternative salt forms of Imidocarb with better solubility?
A3: Yes, the dipropionate salt of Imidocarb is often used in commercial formulations and is reported to have better water solubility than the hydrochloride salt. While this can improve dissolution, for oral administration, further enhancement strategies are typically still required to achieve optimal bioavailability.[4]
Q4: What are the primary mechanisms that can be targeted to enhance the bioavailability of Imidocarb hydrochloride?
A4: The main strategies focus on overcoming its poor solubility and potentially low permeability. These include:
-
Increasing the dissolution rate and extent: This can be achieved by increasing the surface area of the drug particles or by using formulations that present the drug in a solubilized or amorphous state.[5][6]
-
Enhancing permeability across the intestinal epithelium: This involves overcoming the lipid bilayer of the intestinal cells, which can be a barrier for certain molecules.[7]
-
Bypassing first-pass metabolism: While the extent of first-pass metabolism for Imidocarb is not extensively documented, for many drugs, this is a significant barrier to oral bioavailability.[3]
Troubleshooting Guide: Low Oral Bioavailability of Imidocarb Hydrochloride in Preclinical Studies
This guide provides a systematic approach to diagnosing and resolving issues of low and variable bioavailability encountered during in vivo experiments.
Problem: Inconsistent and Low Plasma Concentrations of Imidocarb Following Oral Administration in Animal Models
Initial Assessment: Before modifying the formulation, it is crucial to rule out experimental artifacts.
-
Dosing and Sampling Technique:
-
Verification: Ensure accurate and consistent oral gavage technique to avoid accidental tracheal administration or incomplete dosing.
-
Troubleshooting: If variability is high, consider using colored dyes in a mock formulation to visually confirm proper stomach delivery in a separate cohort of animals. Review and standardize the blood sampling protocol, including sampling times, volumes, and the use of appropriate anticoagulants.
-
-
Analytical Method Validation:
-
Verification: Confirm that the bioanalytical method (e.g., LC-MS/MS) is validated for sensitivity, specificity, accuracy, and precision in the matrix being used (e.g., rat plasma).
-
Troubleshooting: Run quality control samples at low, medium, and high concentrations with each batch of study samples to ensure the reliability of the analytical data.
-
Investigating Formulation-Related Issues:
If experimental techniques are sound, the focus should shift to the formulation.
-
Solubility and Dissolution Limitations:
-
Causality: The crystalline nature and low aqueous solubility of Imidocarb hydrochloride are the most likely culprits for poor dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of the neat Imidocarb hydrochloride powder. Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess the release profile of the current formulation.[8] Slow or incomplete dissolution is a strong indicator of a solubility-limited absorption problem.
-
-
Potential Solutions:
-
Particle Size Reduction: Micronization or nanonization can significantly increase the surface area and dissolution rate.[5][9]
-
Amorphous Solid Dispersions: Formulating Imidocarb as a solid dispersion with a hydrophilic polymer can present it in a higher-energy amorphous state, improving both solubility and dissolution.[10][11]
-
Lipid-Based Formulations: Encapsulating Imidocarb in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass the dissolution step by presenting the drug in a solubilized form.[6][12]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of Imidocarb.[7][13][14]
-
-
-
Permeability Limitations:
-
Causality: Even if dissolved, Imidocarb may have inherently low permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Potential Solutions:
-
Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: Certain lipidic excipients can also enhance permeability by interacting with the cell membrane.
-
-
Logical Flow for Troubleshooting Bioavailability Issues
Caption: Troubleshooting workflow for poor Imidocarb hydrochloride bioavailability.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate and enhance the bioavailability of Imidocarb hydrochloride.
Preparation of Imidocarb Hydrochloride Formulations
a) Micronized Suspension
-
Objective: To increase the surface area for improved dissolution.
-
Methodology:
-
Place a known quantity of Imidocarb hydrochloride in a jet mill.
-
Mill the powder using appropriate pressure and feed rate to achieve a particle size distribution in the range of 1-10 µm.
-
Characterize the particle size of the milled powder using laser diffraction.
-
Formulate a suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water) at the desired concentration for dosing. Ensure homogeneity by continuous stirring.
-
b) Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Objective: To present the drug in a high-energy amorphous state.
-
Methodology:
-
Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS).
-
Dissolve Imidocarb hydrochloride and the polymer in a common solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder.
-
Characterize the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
c) Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To present the drug in a pre-dissolved form that spontaneously forms a microemulsion in the GI tract.
-
Methodology:
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol P) for their ability to solubilize Imidocarb hydrochloride.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by mixing the selected components and dissolving Imidocarb hydrochloride in the mixture with gentle heating and stirring.
-
Characterize the formulation for self-emulsification time, globule size, and zeta potential upon dilution in aqueous media.
-
d) Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To enhance aqueous solubility by forming an inclusion complex.
-
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Mix Imidocarb hydrochloride and HP-β-CD in a 1:1 molar ratio in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1) to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Confirm complex formation using techniques like FTIR, DSC, and PXRD.[10][18]
-
In Vitro Evaluation of Formulations
a) In Vitro Dissolution Testing
-
Objective: To compare the dissolution profiles of different formulations.
-
Protocol: (Adapted for veterinary drugs)[5][8]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.
-
Acetate buffer (pH 4.5).
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
-
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a weighed amount of the formulation (equivalent to a specific dose of Imidocarb) in each dissolution vessel.
-
Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of Imidocarb using a validated HPLC method.
-
-
b) Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of Imidocarb and identify potential efflux.
-
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add Imidocarb solution (in transport buffer, e.g., HBSS) to the apical side and fresh buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add the drug solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of Imidocarb in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the oral bioavailability of different Imidocarb formulations.
-
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Acclimatize animals for at least one week before the study.
-
Dosing:
-
Divide rats into groups (n=5-6 per group), one for each formulation to be tested, plus an intravenous (IV) group for bioavailability calculation.
-
Fast animals overnight before dosing.
-
Administer the oral formulations by gavage at a specific dose (e.g., 10 mg/kg).
-
Administer the IV dose (e.g., 2 mg/kg of Imidocarb in saline) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the plasma concentrations of Imidocarb using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
-
Workflow for Formulation Development and Evaluation
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion and bioavailability of imidocarb residues in sheep and goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrar.org [ijrar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publishing.emanresearch.org [publishing.emanresearch.org]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Imidocarb Resistance In Vitro: A Technical Support Guide for Researchers
A Senior Application Scientist's Guide to Proactively Managing and Troubleshooting Imidocarb Resistance in Laboratory Settings.
Welcome to the technical support center for managing Imidocarb resistance. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Imidocarb in their in vitro studies of protozoan parasites like Babesia and Theileria. As Senior Application Scientists, we understand that maintaining the integrity of your drug-sensitive parasite lines and understanding the dynamics of resistance are paramount to the success of your research. This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding Imidocarb and the development of resistance.
Q1: What is Imidocarb, and what is its mechanism of action?
Imidocarb is a carbanilide derivative antiprotozoal agent used primarily in veterinary medicine to treat infections caused by parasites such as Babesia and Theileria.[1][2][3] Its efficacy is rooted in its ability to disrupt vital metabolic pathways within the parasite. The primary mechanisms of action are believed to be:
-
Interference with polyamine synthesis and/or utilization: Polyamines are essential for cell growth and proliferation. By disrupting their metabolism, Imidocarb hinders the parasite's ability to multiply.[4][5]
-
Prevention of inositol uptake: Imidocarb is thought to block the parasite from taking up inositol from the host erythrocyte. Inositol is a crucial component for cell signaling and membrane synthesis.[5][6]
-
Anticholinesterase Activity: Imidocarb also exhibits anticholinergic properties by inhibiting acetylcholinesterase, though the direct contribution of this to its antiprotozoal effect is less clear.[1][7]
Q2: Why is it critical to prevent Imidocarb resistance in our in vitro cultures?
Preventing the emergence of resistance in your laboratory cultures is crucial for several reasons:
-
Experimental Reproducibility: The development of resistance in a supposedly sensitive parasite line can lead to inconsistent and unreliable experimental results, jeopardizing the validity of your findings.
-
Model Integrity: In vitro models are often used to screen new drug candidates or to study the biology of the parasite. Uncontrolled resistance development can render these models unsuitable for their intended purpose.
-
Translational Relevance: In vitro studies often inform in vivo and clinical strategies. Understanding the mechanisms and rate of resistance development in a controlled environment provides valuable insights into potential clinical challenges. The emergence of resistance is an increasing concern in veterinary medicine.[8][9]
-
Resource Management: Losing a well-characterized, drug-sensitive parasite line to resistance can result in significant loss of time and resources.
Q3: What are the potential mechanisms behind Imidocarb resistance?
While the exact mechanisms of Imidocarb resistance are not fully elucidated, they are presumed to follow patterns seen with other antiprotozoal drugs.[10] Potential mechanisms include:
-
Reduced Drug Uptake or Enhanced Efflux: The parasite may develop mechanisms to either prevent Imidocarb from entering the cell or to actively pump it out, preventing it from reaching its target. This is a common resistance strategy against various drugs in different organisms.[10]
-
Target Site Modification: The parasite could acquire mutations in the genes encoding the molecular targets of Imidocarb, reducing the drug's binding affinity and efficacy.
-
Metabolic Bypass: The parasite might develop alternative metabolic pathways that circumvent the processes inhibited by Imidocarb, such as finding alternative sources for or reducing its dependence on polyamines or inositol.
Q4: What are the initial indicators that my parasite culture may be developing resistance to Imidocarb?
Early detection is key to managing resistance. Be vigilant for the following signs:
-
Increased IC50 Value: A gradual or sudden increase in the half-maximal inhibitory concentration (IC50) is the most direct indicator of reduced susceptibility. Regular IC50 monitoring is essential.
-
Slower Parasite Clearance: At a standard treatment concentration of Imidocarb, you may observe that it takes longer to reduce the parasitemia to a baseline level compared to previous experiments.
-
Survival at Higher Drug Concentrations: You may notice a subset of the parasite population surviving and replicating at Imidocarb concentrations that were previously lethal.
-
Altered Parasite Morphology or Growth Rate: While not a direct indicator of resistance, any unexplained changes in the parasite's characteristics under drug pressure should be investigated.
Troubleshooting Guide: Addressing Specific In Vitro Challenges
This section provides detailed guidance on specific problems you may encounter during your experiments.
Q5: My culture shows reduced susceptibility to Imidocarb. How do I definitively confirm that this is resistance and not a technical artifact?
This is a critical first step. It is essential to differentiate true biological resistance from experimental variability.
Answer: A systematic approach is required to validate suspected resistance. You must establish a self-validating system with appropriate controls.
Protocol for Confirming Imidocarb Resistance:
-
Standardized IC50 Determination:
-
Objective: To quantitatively measure the drug susceptibility of your parasite line compared to a reference standard.
-
Procedure:
-
Thaw a fresh, early-passage vial of your parental (supposedly sensitive) parasite line. This is your control.
-
Prepare a 96-well plate with a serial dilution of Imidocarb dipropionate. Ensure the concentration range brackets the expected IC50 values for both the parental and suspected resistant lines.
-
Seed the wells with a standardized number of parasites from both the parental and suspected resistant cultures. Include drug-free wells as a positive control for growth and wells with uninfected erythrocytes as a negative control.
-
Incubate under standard culture conditions (e.g., for Babesia, typically a microaerophilous stationary phase (MASP) culture with a gas mixture of 90% N₂, 5% O₂, and 5% CO₂).[11][12]
-
After the appropriate incubation period (e.g., 72-96 hours), quantify parasite growth using a suitable method (e.g., SYBR Green I-based fluorescence assay or Giemsa-stained smear counting).
-
Calculate the IC50 values for both lines using a non-linear regression analysis.
-
-
Confirmation: A statistically significant increase (typically 3-fold or higher, but this can vary) in the IC50 value of the suspected resistant line compared to the parental line confirms reduced susceptibility.
-
-
Stability Test:
-
Objective: To determine if the resistance phenotype is stable in the absence of drug pressure.
-
Procedure:
-
Culture the confirmed resistant line in a drug-free medium for an extended period (e.g., 10-15 passages).
-
Re-determine the IC50 of this "drug-free" line and compare it to the IC50 of the resistant line continuously maintained under drug pressure and the parental line.
-
-
Interpretation:
-
Stable Resistance: If the IC50 remains elevated after the drug-free period, the resistance is likely due to a stable genetic change (e.g., mutation).
-
Unstable Resistance: If the IC50 reverts towards the parental line's value, the resistance may be due to transient adaptations (e.g., changes in gene expression) that require continuous drug pressure to be maintained.
-
-
Data Presentation Example:
| Parasite Line | Passage Number | Imidocarb Pressure | IC50 (nM) ± SD | Resistance Factor (Fold Change) |
| Parental (Sensitive) | P5 | None | 15.2 ± 2.1 | 1.0 |
| Suspected Resistant | P20 | Continuous (20 nM) | 98.5 ± 8.7 | 6.5 |
| Resistant (Drug-Free) | P20 + 10 passages | None | 92.1 ± 7.5 | 6.1 |
Q6: I need to maintain a drug-sensitive parasite line for long-term experiments. What are the best practices to prevent accidental selection of resistance?
Answer: Proactive and meticulous cell culture practice is the cornerstone of preventing unwanted resistance development.
Best Practices for Maintaining Sensitive Lines:
-
Master and Working Cell Banks:
-
Rationale: This minimizes the number of passages any given culture undergoes, reducing the opportunity for spontaneous mutations to arise and be selected.
-
Procedure: Upon receiving or establishing a sensitive line, expand it for a minimal number of passages and cryopreserve a large number of vials to create a master cell bank. Thaw a vial from the master bank to create a working cell bank, from which you will take vials for your experiments. Never passage a culture indefinitely.
-
-
Strict Aseptic Technique:
-
Rationale: Contamination with other microorganisms can stress the parasites and potentially induce adaptive responses. Some contaminants may also degrade the drug, inadvertently lowering its effective concentration.
-
Procedure: Always work in a certified biosafety cabinet. Regularly test your cultures for mycoplasma and other common contaminants.[12]
-
-
Avoid Sub-lethal Drug Concentrations:
-
Rationale: Exposing a sensitive line to low, non-lethal concentrations of Imidocarb is a classic method for inducing resistance.[13][14] It creates a selective pressure that favors the survival of parasites with slightly reduced susceptibility.
-
Procedure: If Imidocarb is part of an experimental protocol with a sensitive line, use it at a concentration that is known to be effective and for the shortest duration necessary. Do not add it to your routine culture medium for "prophylactic" purposes.
-
-
Regular Phenotypic Verification:
-
Rationale: Trust, but verify. Periodically confirm that your working stock remains sensitive.
-
Procedure: Every 10-15 passages (or on a time-based schedule, e.g., every 2-3 months), perform an IC50 determination on your working culture and compare it to the value from your master bank. If you observe a significant upward drift, discard the working culture and thaw a new vial from the working bank.
-
Workflow for Maintaining Sensitive Parasite Lines
Caption: Workflow for maintaining drug-sensitive parasite lines.
Q7: I am intentionally trying to select for an Imidocarb-resistant line for my research. What is the most effective and reliable protocol?
Answer: Developing a drug-resistant line requires a patient and systematic approach. The goal is to gradually acclimate the parasites to increasing drug concentrations without causing a culture crash.
Protocol for In Vitro Selection of Imidocarb Resistance:
-
Establish a Baseline:
-
Start with a well-characterized, clonal (if possible) drug-sensitive parental line.
-
Determine the baseline IC50, IC90, and the minimum lethal concentration (MLC) for this line. This data is crucial for designing your selection strategy.
-
-
Choose a Selection Strategy:
-
Continuous Increasing Pressure (Most Common):
-
Method: Start by culturing the parasites in a medium containing Imidocarb at a sub-lethal concentration (e.g., the IC20-IC50).[14] Once the culture has recovered and is growing robustly, increase the drug concentration by a small factor (e.g., 1.2 to 1.5-fold). Repeat this process incrementally.[14]
-
Advantage: This method is less likely to cause a culture crash and allows for the selection of multiple, potentially subtle resistance mechanisms.
-
-
Pulse Selection:
-
Method: Expose the culture to a high, near-lethal concentration of Imidocarb for a short period (e.g., 24-48 hours). Then, wash the parasites and culture them in a drug-free medium until the population recovers. Repeat this cycle.[13][14]
-
Advantage: This can mimic clinical dosing regimens and may select for more robust resistance mechanisms.[14]
-
-
-
Execution and Monitoring:
-
Maintain parallel cultures at each step: one that is advanced to the next drug concentration and a backup at the current concentration.
-
Monitor parasitemia and cell viability closely. Be prepared for periods of slow growth or partial die-offs after increasing the drug concentration.
-
Cryopreserve cells at regular intervals (e.g., every time a new, stable concentration is achieved). This provides a valuable timeline of the resistance development process for later molecular analysis.
-
Periodically perform IC50 assays to quantify the level of resistance you have achieved.
-
Sources
- 1. Imidocarb - Wikipedia [en.wikipedia.org]
- 2. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 3. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 4. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidocarb - Wikiwand [wikiwand.com]
- 8. researchgate.net [researchgate.net]
- 9. Refubium - Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany [refubium.fu-berlin.de]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. mdpi.com [mdpi.com]
- 12. Cultivation of Babesia and Babesia-Like Blood Parasites: Agents of an Emerging Zoonotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel UHPLC-UV Method for Imidocarb Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative determination of Imidocarb hydrochloride. It is designed to offer an in-depth, objective comparison with existing analytical techniques, supported by detailed experimental protocols and data. As Senior Application Scientists, our goal is to present not just a method, but a robust analytical solution, contextualized with the scientific rationale behind each validation step.
Introduction: The Analytical Imperative for Imidocarb Hydrochloride
Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary medicine to treat and prevent babesiosis and anaplasmosis in livestock.[1][2] Its hydrochloride salt is the common pharmaceutical form. Ensuring the correct dosage and monitoring for potential residues in animal products is critical for both therapeutic efficacy and food safety. Consequently, robust and reliable analytical methods for the quantification of Imidocarb hydrochloride in pharmaceutical formulations and biological matrices are paramount.
This guide introduces a novel, rapid, and efficient UHPLC-UV method for the determination of Imidocarb hydrochloride. We will meticulously validate this method according to the stringent guidelines of the International Council for Harmonisation (ICH)[1][3][4], and compare its performance against established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Physicochemical Properties of Imidocarb Hydrochloride
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Structure | N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride | [5] |
| Molecular Formula | C19H20N6O · 2HCl | [3] |
| Molecular Weight | 421.32 g/mol | [3][5] |
| UV Absorbance Maxima (λmax) | 220 nm, 260 nm | [6] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [6][7] |
The Novel UHPLC-UV Method: A Leap in Efficiency
The proposed method leverages the power of UHPLC technology to provide a significant improvement in speed and resolution over conventional HPLC methods.
Instrumentation and Chromatographic Conditions
-
System: UHPLC system equipped with a photodiode array (PDA) or tunable UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (70:30 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
Run Time: 3 minutes.
The choice of a C18 stationary phase provides excellent retention and peak shape for the moderately polar Imidocarb molecule. The acidic mobile phase ensures the analyte is in its protonated form, leading to consistent retention. A detection wavelength of 260 nm was selected based on the UV absorbance spectrum of Imidocarb, providing good sensitivity.[6]
Method Validation: A Rigorous Assessment of Performance
The validation of this novel UHPLC-UV method was conducted in accordance with ICH Q2(R2) guidelines to establish its suitability for its intended purpose.[1][3][4]
Validation Workflow
Caption: Workflow for the validation of the new UHPLC-UV method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
A solution of Imidocarb hydrochloride standard was analyzed.
-
A placebo solution (containing all formulation excipients except the active ingredient) was prepared and injected.
-
A spiked placebo solution (placebo with a known amount of Imidocarb hydrochloride) was analyzed.
-
Forced degradation studies were performed by subjecting an Imidocarb hydrochloride solution to acidic (0.1 M HCl, 60 °C, 24h), basic (0.1 M NaOH, 60 °C, 24h), oxidative (3% H₂O₂, 60 °C, 24h), and photolytic (UV light, 24h) stress conditions. The stressed samples were then analyzed.
-
-
Results: The chromatogram of the standard solution showed a single, well-defined peak for Imidocarb. The placebo solution showed no interfering peaks at the retention time of Imidocarb. In the forced degradation studies, the degradation products did not interfere with the peak of the intact drug, demonstrating the method's stability-indicating nature.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Experimental Protocol:
-
A stock solution of Imidocarb hydrochloride was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Each calibration standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Linear regression analysis was performed to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Results:
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
The high correlation coefficient indicates excellent linearity over the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Accuracy was determined by the recovery of spiked placebo samples.
-
Placebo solutions were spiked with Imidocarb hydrochloride at three concentration levels (80%, 100%, and 120% of the target assay concentration, e.g., 16 µg/mL, 20 µg/mL, and 24 µg/mL).
-
Each concentration level was prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
-
-
Results:
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 16 | 99.8 | 0.7 |
| 20 | 100.5 | 0.5 |
| 24 | 101.2 | 0.6 |
The excellent recovery values demonstrate the high accuracy of the method.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration (20 µg/mL) were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day, with a different analyst, and on a different instrument (if available).
-
-
Results:
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
The low relative standard deviation (%RSD) values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Results:
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
These low values demonstrate the high sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
The following method parameters were intentionally varied:
-
Flow rate (± 0.04 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
-
-
The effect of these variations on the retention time, peak area, and peak shape of Imidocarb was evaluated.
-
-
Results: The method was found to be robust, with no significant changes in the chromatographic performance upon minor variations of the experimental parameters.
Comparative Analysis: New UHPLC-UV vs. Existing Methods
This new UHPLC-UV method offers distinct advantages over existing analytical techniques for Imidocarb hydrochloride.
| Parameter | New UHPLC-UV Method | Conventional HPLC-UV | LC-MS/MS |
| Analysis Time | ~3 minutes | 10-15 minutes | 5-10 minutes |
| Resolution | Excellent | Good | Excellent |
| Sensitivity (LOQ) | ~0.3 µg/mL | ~1 µg/mL | < 0.1 µg/mL |
| Specificity | High (stability-indicating) | Moderate to High | Very High |
| Cost (Instrument/Operation) | Moderate | Low | High |
| Complexity | Low to Moderate | Low | High |
| Best Application | Routine QC, formulation analysis | Routine QC, formulation analysis | Residue analysis, bioanalysis |
Key Insights:
-
Speed and Efficiency: The new UHPLC-UV method significantly reduces the analysis time compared to conventional HPLC, leading to higher sample throughput and reduced solvent consumption.
-
Performance: While LC-MS/MS offers superior sensitivity and specificity, the new UHPLC-UV method provides more than adequate performance for the routine quality control of pharmaceutical formulations, with the added benefits of lower cost and complexity.
-
Improvement over HPLC: The use of sub-2 µm particles in the UHPLC column results in sharper peaks and better resolution, enhancing the overall quality of the chromatographic data compared to traditional HPLC.
Conclusion: A Validated and Superior Method for Quality Control
The novel UHPLC-UV method for the quantitative determination of Imidocarb hydrochloride has been successfully developed and rigorously validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, sensitive, and robust.
Compared to existing HPLC methods, this new UHPLC method offers a significant improvement in terms of speed, efficiency, and resolution, making it an ideal choice for high-throughput quality control environments. While LC-MS/MS remains the gold standard for ultra-trace level analysis, the validated UHPLC-UV method presented here provides a cost-effective, reliable, and efficient alternative for the routine analysis of Imidocarb hydrochloride in pharmaceutical dosage forms. Its adoption can lead to substantial gains in laboratory productivity without compromising data quality.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link][1][3][4]
-
PubChem. Imidocarb hydrochloride. National Center for Biotechnology Information. [Link][5]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][2][8][9]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link][1][10][11]
- Park, S. C., et al. (2013). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. Pakistan Veterinary Journal, 33(4), 483-487.
-
Ishii, A., et al. (2011). Analysis of imidocarb in livestock and seafood products using LC-MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 52(1), 34-39.[7]
- Patil, S., et al. (2022). Stability indicating RP-HPLC method for the quantitative estimation of imidocarb dipropionate. World Journal of Pharmaceutical Research, 11(5), 1478-1491.
- Tobin, T., et al. (2011). Evaluation of mass spectrometric methods for detection of the anti-protozoal drug imidocarb. Journal of analytical toxicology, 35(4), 200-209.
Sources
- 1. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Imidocarb - Wikipedia [en.wikipedia.org]
- 5. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Imidocarb Dipropionate | 55750-06-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imidocarb dipropionate | antiprotozoal agent | CAS# 55750-06-6 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Imidocarb Dipropionate and Diminazene Aceturate in Hemoprotozoan Infections
This guide provides an in-depth, objective comparison of Imidocarb dipropionate and Diminazene aceturate, two cornerstone drugs in the management of protozoan parasitic diseases in veterinary medicine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison to explore the mechanistic underpinnings, comparative efficacy supported by experimental data, and the practical methodologies for their evaluation. Our analysis is grounded in the principles of scientific integrity, offering field-proven insights and explaining the causality behind experimental choices to ensure a trustworthy and authoritative resource.
Introduction: The Chemical and Therapeutic Landscape
Imidocarb and Diminazene are synthetic chemotherapeutic agents primarily used to treat infections caused by hemoprotozoa such as Babesia and Trypanosoma.
-
Imidocarb Dipropionate : A carbanilide derivative, Imidocarb is recognized for its broad-spectrum activity against various species of Babesia and Anaplasma.[1] It is often utilized for both therapeutic and prophylactic control of babesiosis.[1]
-
Diminazene Aceturate : An aromatic diamidine, Diminazene has been a mainstay for treating trypanosomiasis and babesiosis in livestock for decades.[2][3] Its long history of use has, however, led to challenges with drug resistance in certain regions and pathogens.[2][4][5]
Mechanisms of Action: A Tale of Two Strategies
The efficacy of these compounds stems from their distinct interactions with parasitic cellular machinery. Understanding these mechanisms is critical for rational drug selection and the development of novel therapeutic strategies.
Imidocarb Dipropionate: A Dual-Pronged Attack
Imidocarb's primary mechanism is not fully elucidated but is believed to involve a two-pronged assault on the parasite. Firstly, it interferes with the parasite's ability to synthesize or utilize polyamines, which are essential for cell growth and replication. Secondly, it is thought to block the transport of inositol into erythrocytes, effectively starving the intraerythrocytic parasite of this crucial nutrient.[1][6] An additional reported mechanism is the inhibition of acetylcholinesterase, consistent with its observed cholinergic side effects.[7]
Caption: Proposed dual mechanism of action for Imidocarb Dipropionate.
Diminazene Aceturate: DNA Binding and Immunomodulation
Diminazene's classic trypanocidal action involves binding to the kinetoplast DNA (kDNA) of trypanosomes. It specifically interacts with adenine-thymine (A-T) rich regions, inhibiting DNA replication and leading to parasite death.[8] More recent research has uncovered a secondary, host-mediated mechanism. Diminazene acts as an immunomodulator, reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[3] It achieves this by downregulating key intracellular signaling pathways, including the phosphorylation of MAPKs and the activation of the NFκB transcription factor.[3]
Caption: Dual trypanocidal and immunomodulatory mechanisms of Diminazene.
Comparative Efficacy: A Data-Driven Analysis
The choice between Imidocarb and Diminazene often depends on the target pathogen, host species, and local resistance patterns. The following table summarizes key findings from comparative experimental studies.
| Pathogen | Host | Imidocarb Dipropionate Regimen | Diminazene Aceturate Regimen | Outcome Summary | Reference(s) |
| Babesia gibsoni | Dogs | 6.6 mg/kg, SC, two doses 14 days apart (part of combo therapy) | 5.0 mg/kg, IM, two doses 48h apart (part of combo therapy) | Imidocarb combination showed 100% recovery by day 30; Diminazene combination showed 83.66% recovery. | [6][9] |
| Babesia canis | Dogs | N/A (Group II) | N/A (Group I) | Both drugs were found to be equally effective in clinical management. | [10] |
| Bovine Babesiosis | Cattle | Single drug therapy | Single drug therapy | A combination of both drugs led to faster recovery and no recurrence compared to monotherapy. | [11][12] |
| Trypanosoma brucei | Rats | 24 mg/kg, SC, for 2 consecutive days | 7.0 mg/kg, IM, single dose | Imidocarb had a curative effect with no relapse by day 12. Diminazene is effective but resistance is a known issue. | [2][4] |
| Trypanosoma evansi | Rats | Single dose and 5-day course | Single dose and 5-day course | Diminazene was curative after a 5-day course. Imidocarb treatment resulted in relapse after 30 days. | [13] |
| Trypanosoma vivax | Cattle | 4.8 mg/kg, SC | 7.0 mg/kg, IM | Diminazene showed 100% efficacy. Imidocarb treatment resulted in relapse. | [14] |
Key Insights from Data:
-
For Canine Babesiosis: Imidocarb appears to have a higher therapeutic efficacy against B. gibsoni compared to Diminazene when used in similar combination protocols.[6][9]
-
For Trypanosomiasis: Diminazene generally shows superior efficacy, particularly for T. vivax in cattle and T. evansi in rats.[13][14] However, Imidocarb shows potential as an alternative for T. brucei, especially where Diminazene resistance is suspected.[2][4]
-
Combination Therapy: For bovine babesiosis, a combination of both drugs provides a synergistic effect, improving recovery rates and preventing relapse, which may also help mitigate resistance development.[11][15]
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following sections detail self-validating workflows for in vivo and in vitro assessment.
In Vivo Efficacy Testing Workflow
This protocol is a generalized model based on rodent and bovine experimental infection studies. The key to a self-validating system is the inclusion of both negative (untreated) and positive (standard-of-care) control groups, allowing for a clear interpretation of the test article's effect relative to the disease's natural progression and the current best treatment.
Step-by-Step Methodology:
-
Animal Acclimatization & Baseline: House animals (e.g., BALB/c mice or calves) under standard conditions for at least 7 days. Collect pre-infection blood samples to establish baseline hematological and biochemical parameters.
-
Experimental Infection: Inoculate animals (e.g., intraperitoneally or intravenously) with a standardized dose of the parasite (e.g., 1x10⁶ T. vivax trypomastigotes).[14]
-
Group Allocation: Randomly assign animals to treatment groups (e.g., n=5-10 per group):
-
Group A: Infected, Untreated (Negative Control)
-
Group B: Infected, Treated with Test Article 1 (e.g., Imidocarb)
-
Group C: Infected, Treated with Test Article 2 (e.g., Diminazene)
-
Group D: Uninfected, Untreated (Healthy Control)
-
-
Monitoring Parasitemia: Begin daily monitoring of peripheral blood smears (e.g., Giemsa-stained) to detect the onset of parasitemia.[13]
-
Treatment Administration: Initiate treatment once a pre-determined level of parasitemia is achieved. Administer drugs according to the planned dose and route (e.g., Diminazene 7 mg/kg IM, Imidocarb 4.8 mg/kg SC).[14]
-
Post-Treatment Evaluation:
-
Parasitological: Continue daily blood smear examinations to assess parasite clearance and monitor for relapse for a defined period (e.g., 30-180 days).[13][14]
-
Clinical: Record clinical signs (fever, anorexia, weight loss) daily.
-
Hematological: Perform complete blood counts (CBC) at regular intervals (e.g., days 0, 7, 14, 30) to assess anemia and other hematological changes.[15]
-
Molecular: Use PCR on terminal blood samples to confirm the absence of parasite DNA, providing a more sensitive measure of curative efficacy.[11]
-
Caption: Workflow for in vitro drug susceptibility testing of hemoparasites.
Conclusion and Future Directions
Both Imidocarb dipropionate and Diminazene aceturate remain vital tools in the control of hemoprotozoan diseases. This guide demonstrates that their efficacy is highly dependent on the specific pathogen and host.
-
Imidocarb Dipropionate shows superior or equivalent efficacy for many forms of babesiosis and presents a viable alternative for certain trypanosome infections, particularly where Diminazene resistance is a concern.
-
Diminazene Aceturate remains the drug of choice for many trypanosome species, bolstered by its immunomodulatory effects that may aid in clinical recovery. However, the growing threat of resistance necessitates careful stewardship and monitoring.
The future of effective parasite control will likely rely on combination therapies, as suggested by studies on bovine babesiosis, to enhance efficacy and slow the development of resistance. [11][15]Continued research using standardized in vivo and in vitro protocols is paramount to discovering novel compounds and optimizing the use of these existing, invaluable drugs.
References
-
Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx. MedEx. [Link]
-
Comparative Therapeutic Efficacy of Imidocarb Di-Propionate and Diminazene Aceturate in Rats Experimentally Infected with Trypanosoma brucei. Science Alert. [Link]
-
Comparative Therapeutic Efficacy of Imidocarb Di-Propionate and Diminazene Aceturate in Rats Experimentally Infected with Trypanosoma brucei. ResearchGate. [Link]
-
Comparative therapeutic efficacy of imidocarb and diminazene aceturate against Babesia gibsoni in dogs. Journal of Entomology and Zoology Studies. [Link]
-
Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle. PubMed. [Link]
-
Diminazene aceturate (Berenil), a new use for an old compound? PubMed. [Link]
-
Diminazene aceturate-An antiparasitic drug of antiquity: Advances in pharmacology & therapeutics. ResearchGate. [Link]
-
Comparative efficacy of diminazene aceturate and imidocarb dipropionate in the clinical management of Babesia Canis infection in dogs | Request PDF. ResearchGate. [Link]
-
Diminazene. Wikipedia. [Link]
-
Therapeutic Assessment of Diminazene Aceturate and Imidocarb Dipropionate against Bovine Babesiosis. Indian Agricultural Research Journals. [Link]
-
Therapeutic Assessment of Diminazene Aceturate and Imidocarb Dipropionate against Bovine Babesiosis: RESEARCH PAPER | Annals of Arid Zone. Annals of Arid Zone. [Link]
-
A review on therapeutic activities of diminazene aceturate. SciSpace. [Link]
-
Imidocarb Dipropionate for Horses - Equine Research Database | Mad Barn. Mad Barn. [Link]
-
Imidocarb. Wikipedia. [Link]
-
In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates. PMC - NIH. [Link]
-
Aceturato de diminazeno e dipropionato de imidocarb no controle de infecção por Trypanosoma evansi em Rattus norvegicus infect. SciELO. [Link]
-
Comparative therapeutic efficacy of imidocarb and diminazene aceturate against Babesia gibsoni in dogs. Journal of Entomology and Zoology Studies. [Link]
-
Imidocarb dipropionate. VCA Animal Hospitals. [Link]
-
Assay Methods for in Vitro and in Vivo Anti-Babesia Drug Efficacy Testing: Current Progress, Outlook, and Challenges | Request PDF. ResearchGate. [Link]
-
Comparative assessment of the effect of Diminazene aceturate and Imidocarb dipropionate on haematology and serum biochemical parameters of apparently healthy Nigerian dogs. ResearchGate. [Link]
-
Comparative therapeutic efficacy of imidocarb and diminazene aceturate against Babesia gibsoni in dogs. ResearchGate. [Link]
-
Imidocarb Dipropionate. BrampVet Care. [Link]
-
Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies. Journal of Biological Chemistry. [Link]
-
Diminazene aceturate and imidocarb dipropionate-based combination therapy for babesiosis - A new paradigm. PubMed. [Link]
-
Therapeutic Assessment of Diminazene Aceturate and Imidocarb Dipropionate against Bovine Babesiosis: RESEARCH PAPER. ResearchGate. [Link]
-
Guidelines for the Detection of Babesia and Theileria Parasites. ORBi. [Link]
-
Technologies for Detection of Babesia microti: Advances and Challenges. PMC - NIH. [Link]
Sources
- 1. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. scialert.net [scialert.net]
- 3. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diminazene - Wikipedia [en.wikipedia.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Imidocarb - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. View of Therapeutic Assessment of Diminazene Aceturate and Imidocarb Dipropionate against Bovine Babesiosis [epubs.icar.org.in]
- 12. Therapeutic Assessment of Diminazene Aceturate and Imidocarb Dipropionate against Bovine Babesiosis: RESEARCH PAPER | Annals of Arid Zone [epubs.icar.org.in]
- 13. scielo.br [scielo.br]
- 14. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diminazene aceturate and imidocarb dipropionate-based combination therapy for babesiosis - A new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Antiprotozoal Resistance: A Comparative Guide to Imidocarb Hydrochloride Cross-Resistance
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant protozoan strains presents a formidable challenge in veterinary and human medicine, threatening the efficacy of our limited arsenal of antiprotozoal agents. Imidocarb hydrochloride, a carbanilide derivative, is a cornerstone in the treatment of protozoal diseases, particularly babesiosis and anaplasmosis in livestock and companion animals. However, the specter of resistance necessitates a deeper understanding of its potential for cross-resistance with other antiprotozoals. This guide provides an in-depth, objective comparison of imidocarb's cross-resistance profile, supported by experimental data, to aid in the development of sustainable treatment strategies and novel therapeutics.
The Molecular Battleground: Imidocarb's Mechanism and the Genesis of Resistance
Imidocarb dipropionate, the active form, is believed to exert its antiprotozoal effect by interfering with the parasite's nucleic acid metabolism.[1] One proposed mechanism involves the inhibition of inositol uptake by erythrocytes infected with Babesia, leading to parasite starvation.[2] Another hypothesis suggests that it binds to the parasite's DNA, causing damage and inhibiting cellular replication and repair.[1]
Resistance to imidocarb, and other antiprotozoals, is a multifaceted phenomenon. Protozoan parasites have evolved sophisticated evasion strategies, including:
-
Reduced Drug Uptake: Alterations in membrane transporters can limit the entry of the drug into the parasite.
-
Enhanced Drug Efflux: Increased expression or activity of efflux pumps actively removes the drug from the parasite.
-
Target Site Modifications: Mutations in the drug's molecular target can reduce its binding affinity and efficacy.[3][4]
Understanding these mechanisms is crucial, as they often form the basis of cross-resistance between chemically related or even unrelated drugs.
Cross-Resistance Profiles: A Data-Driven Comparison
The potential for cross-resistance between imidocarb and other antiprotozoals is a significant clinical concern. Below, we examine the evidence for cross-resistance with key antiprotozoal agents, supported by available experimental data.
Imidocarb and Aromatic Diamidines: A Tale of Two Cousins
Diminazene aceturate, another aromatic diamidine, is widely used for the treatment of babesiosis and trypanosomiasis. Due to their structural similarities, the potential for cross-resistance is high.
| Drug Combination | Parasite | Experimental Model | Key Findings | Reference |
| Imidocarb & Diminazene | Babesia canis | In vivo (dogs) | Combination therapy showed efficacy in sterilizing infections. | [5] |
| Imidocarb & Diminazene | Babesia gibsoni | In vivo (dogs) | B. gibsoni shows resistance to conventional therapy with either drug alone. A trio-combination including clindamycin was effective. | [6] |
| Imidocarb & Diminazene | Bovine Babesiosis | In vivo (cattle) | Combination therapy resulted in quicker recovery and no recurrence compared to monotherapy. | [3] |
| Imidocarb & Diminazene | Babesia bigemina & Babesia bovis | In vitro | Synergistic and additive interactions observed, respectively. | [7] |
The data suggests that while combination therapy can be effective, inherent resistance in some Babesia species to both drugs exists, hinting at shared resistance mechanisms. The synergistic effects observed in some studies may be due to different primary targets or overcoming a single resistance mechanism with a second agent.
Imidocarb and Phenanthridines: A Case of Induced Resistance
Isometamidium chloride, a phenanthridine trypanocide, shares structural motifs with imidocarb. Studies on Trypanosoma congolense have provided direct evidence of cross-resistance.
| Primary Resistant Drug | Parasite | Experimental Model | Fold Increase in Resistance to Other Drugs | Reference |
| Isometamidium | Trypanosoma congolense | In vivo (mice) | Diminazene: 3.4x, Homidium: 33x, Quinapyramine: 4.2x | [8][9] |
This study is a stark demonstration of how resistance developed against one drug can confer resistance to others, even across different chemical classes that may share uptake or efflux pathways.[8][9] The structural relatedness between isometamidium and homidium (ethidium) likely explains the high level of cross-resistance observed.[10]
Imidocarb and Other Antiprotozoals: Exploring Different Battlefronts
Cross-resistance is not limited to structurally similar compounds. If drugs share a common transporter for uptake or efflux, resistance to one can impact the other.
| Drug | Mechanism of Action/Resistance | Potential for Cross-Resistance with Imidocarb |
| Atovaquone | Inhibits the parasite's mitochondrial cytochrome bc1 complex. Resistance is associated with mutations in the cytochrome b gene. | Low. The mechanism of action is distinct from imidocarb. However, parasites with robust efflux pump mechanisms could potentially show reduced susceptibility to both. |
| Buparvaquone | A hydroxynaphthoquinone that also targets the cytochrome bc1 complex. | Low. Similar to atovaquone, the primary mechanism of action differs from imidocarb. In vitro studies have shown buparvaquone to be more potent than imidocarb against Babesia bovis.[11][12] |
| Arsenicals | Interfere with glycolysis. Cross-resistance with diamidines is well-documented in trypanosomes due to shared uptake via the P2 adenosine transporter. | Moderate to High in Trypanosomes. Alterations in the P2 transporter can reduce the uptake of both classes of drugs.[13][14] |
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate cross-resistance, standardized and validated experimental protocols are essential. Here, we outline key methodologies.
In Vitro Susceptibility Assays
These assays are fundamental for determining the 50% inhibitory concentration (IC50) of a drug against a specific parasite strain.
Protocol: SYBR Green I-Based Fluorescence Assay for Babesia spp.
-
Parasite Culture: Maintain Babesia spp. in in vitro culture using appropriate host erythrocytes and culture medium.
-
Drug Preparation: Prepare serial dilutions of imidocarb hydrochloride and other test antiprotozoals in culture medium.
-
Assay Setup: In a 96-well plate, add parasitized erythrocytes to each well. Add the drug dilutions to the respective wells. Include positive (parasitized cells, no drug) and negative (non-parasitized cells) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for 72-96 hours.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration. A significant increase in the IC50 for a drug in a parasite strain known to be resistant to another drug indicates cross-resistance.
Causality Behind Experimental Choices: The SYBR Green I dye intercalates with DNA, and its fluorescence is significantly enhanced upon binding. This allows for a quantitative measure of parasite proliferation, as a higher parasite load results in a stronger fluorescent signal. This method is highly sensitive and adaptable for high-throughput screening.[7]
In Vivo Resistance Studies
In vivo models are crucial for confirming in vitro findings and understanding the clinical implications of resistance.
Protocol: Mouse Model for Trypanosoma spp. Resistance
-
Infection: Infect groups of mice with a well-characterized drug-sensitive strain of Trypanosoma.
-
Induction of Resistance: Treat one group of infected mice with sub-curative doses of imidocarb hydrochloride over an extended period. Monitor for the development of resistance by observing treatment failures.
-
Cross-Resistance Testing: Once a resistant line is established, infect new groups of mice with both the resistant and the original sensitive strain.
-
Treatment: Treat the infected mice with different antiprotozoal drugs (e.g., diminazene aceturate, isometamidium chloride) at various doses.
-
Monitoring: Monitor parasitemia levels in all groups daily.
-
Data Analysis: Compare the efficacy of the different drugs in clearing the infection in mice infected with the sensitive versus the resistant strain. A reduced efficacy against the resistant strain indicates cross-resistance.[8][9]
Causality Behind Experimental Choices: The use of a drug-sensitive parent strain as a control is critical to ensure that the observed treatment failures are due to acquired resistance and not other factors. Sub-curative dosing mimics the field situation where underdosing can lead to the selection of resistant parasites.
Visualizing the Pathways of Resistance
Concluding Remarks and Future Directions
The available evidence strongly suggests a significant risk of cross-resistance between imidocarb and other aromatic diamidines and phenanthridines, particularly in trypanosomes. This is likely driven by shared transport mechanisms. The potential for cross-resistance with drugs that have different mechanisms of action, such as atovaquone, appears to be lower.
For researchers and drug development professionals, these findings underscore the importance of:
-
Rational Combination Therapy: Combining drugs with different mechanisms of action and no known cross-resistance is a promising strategy to enhance efficacy and delay the emergence of resistance.[3][7]
-
Molecular Surveillance: Monitoring for molecular markers of resistance in field isolates is crucial for guiding treatment decisions and tracking the spread of resistant strains.
-
Novel Drug Discovery: The development of new antiprotozoal agents with novel mechanisms of action is a critical priority to overcome existing resistance and cross-resistance challenges.
This guide serves as a foundational resource for understanding the complexities of imidocarb cross-resistance. Continued research and a collaborative approach are essential to ensure the long-term efficacy of our antiprotozoal armamentarium.
References
-
Abbas, H., et al. (2024). Antiprotozoal Resistance. In: Antiparasitic Drug Resistance in Veterinary Practice. CABI. Available from: [Link]
-
Cardillo, N., et al. (2024). Enhanced Anti-Babesia Efficacy of Buparvaquone and Imidocarb When Combined with ELQ-316 In Vitro Culture of Babesia bigemina. Pharmaceuticals. Available from: [Link]
-
Barrett, M. P., & Fairlamb, A. H. (1997). The biochemical basis of arsenical-diamidine crossresistance in African trypanosomes. Parasitology Today. Available from: [Link]
-
Devan, U., et al. (2018). COMBINED DRUG THERAPY FOR SUCCESSFUL MANAGEMENT OF BABESIA GIBSONI INFECTION IN DOGS. Journal of Entomology and Zoology Studies. Available from: [Link]
-
Cardillo, N., et al. (2024). The Combination of Buparvaquone and ELQ316 Exhibit a Stronger Effect than ELQ316 and Imidocarb Against Babesia bovis In Vitro. Pharmaceuticals. Available from: [Link]
-
Gomes, V. C., et al. (2020). Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle. Veterinary Parasitology. Available from: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2006). Aromatic diamidines as antiparasitic agents. Expert Opinion on Investigational Drugs. Available from: [Link]
-
Rizk, M. A., et al. (2023). Enhanced Anti-Babesia Efficacy of Buparvaquone and Imidocarb When Combined with ELQ-316 In Vitro Culture of Babesia bigemina. Pharmaceuticals. Available from: [Link]
-
Penzhorn, B. L., et al. (1995). Sterilisation of Babesia canis infections by imidocarb alone or in combination with diminazene. Journal of the South African Veterinary Association. Available from: [Link]
-
Cardillo, N., et al. (2024). Enhanced Anti-Babesia Efficacy of Buparvaquone and Imidocarb When Combined with ELQ-316 In Vitro Culture of Babesia bigemina. PubMed. Available from: [Link]
-
Butler, C. M., et al. (2011). Repeated high dose imidocarb dipropionate treatment did not eliminate Babesia caballi from naturally infected horses as determined by PCR-reverse line blot hybridization. Veterinary Parasitology. Available from: [Link]
-
Cardillo, N., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology. Available from: [Link]
-
Cardillo, N., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. ResearchGate. Available from: [Link]
-
Rizk, M. A., et al. (2023). Diminazene aceturate and imidocarb dipropionate-based combination therapy for babesiosis - a new paradigm. Ticks and Tick-borne Diseases. Available from: [Link]
-
Takele, T., et al. (2018). Isometamidium chloride and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B. PLOS Neglected Tropical Diseases. Available from: [Link]
-
Eiras, D. F., et al. (2008). Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with imidocarb dipropionate. Veterinary Parasitology. Available from: [Link]
-
Delespaux, V., et al. (2010). Chemosensitization of Trypanosoma congolense Strains Resistant to Isometamidium Chloride by Tetracyclines and Enrofloxacin. PLoS Neglected Tropical Diseases. Available from: [Link]
-
Baneth, G. (2018). Antiprotozoal treatment of canine babesiosis. Veterinary Parasitology. Available from: [Link]
-
Weingart, C., et al. (2024). Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany. Ticks and Tick-borne Diseases. Available from: [Link]
-
Peregrine, A. S., et al. (1997). Cross-resistance associated with development resistance to isometamidium in a clone of Trypanosoma congolense. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Halder, S., & Gupta, A. R. (2021). Comparative Efficacy of Imidocarb Dipropionate and Doxycycline, Clindamycin, Metronidazole Combination for the Treatment of Cytauxzoonosis in Domestic Cats. Journal of Animal Research. Available from: [Link]
-
Capela, R., et al. (2019). An Overview of Drug Resistance in Protozoal Diseases. International Journal of Molecular Sciences. Available from: [Link]
-
Peregrine, A. S., et al. (1997). Cross-resistance associated with development of resistance to isometamidium in a clone of Trypanosoma congolense. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Checa, R., et al. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. Parasites & Vectors. Available from: [Link]
-
de Koning, H. P. (2008). Ever-increasing complexities of diamidine and arsenical crossresistance in African trypanosomes. Trends in Parasitology. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Diminazene aceturate and imidocarb dipropionate-based combination therapy for babesiosis - a new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-resistance associated with development resistance to isometamidium in a clone of Trypanosoma congolense [ilri.org]
- 9. Cross-resistance associated with development of resistance to isometamidium in a clone of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemosensitization of Trypanosoma congolense Strains Resistant to Isometamidium Chloride by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The biochemical basis of arsenical-diamidine crossresistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ever-increasing complexities of diamidine and arsenical crossresistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidocarb and Buparvaquone: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of Imidocarb and Buparvaquone, two pivotal antiprotozoal agents in veterinary medicine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to dissect the nuanced differences in their mechanisms, pharmacokinetics, efficacy, and resistance profiles, supported by experimental data and detailed protocols.
Core Mechanisms of Action: A Tale of Two Targets
The fundamental difference between Buparvaquone and Imidocarb lies in their cellular targets. Buparvaquone is a highly specific inhibitor of the parasite's energy production, while Imidocarb has a broader, though less precisely defined, mode of action.
Buparvaquone: Targeting the Respiratory Chain
Buparvaquone is a hydroxynaphthoquinone that acts as a potent and specific inhibitor of the parasite's mitochondrial electron transport chain.[1] Its primary target is the Cytochrome b protein within Complex III (the bc1 complex).[2][3] By binding to the Q_o quinone-binding site of cytochrome b, Buparvaquone effectively blocks the transfer of electrons, which disrupts the mitochondrial membrane potential and inhibits the synthesis of ATP.[2][4] This targeted action starves the parasite of energy, leading to its death.[5] The specificity of this mechanism for the parasite's mitochondria helps explain the drug's relatively low toxicity to host cells.[5]
Caption: Buparvaquone inhibits the parasite's mitochondrial electron transport chain at Complex III.
Imidocarb: A Multifaceted Approach
Imidocarb, a carbanilide derivative, has a less specific mechanism of action.[6] It is known to be an anticholinergic agent by inhibiting acetylcholinesterase.[7] While this contributes to its toxicity profile, its primary antiprotozoal effect is believed to stem from its ability to bind to the parasite's DNA. This interaction is thought to interfere with DNA replication and repair, ultimately preventing cell division and leading to parasite death.[8] The precise nature of this DNA binding and its downstream consequences are areas of ongoing research.
Caption: Imidocarb's proposed mechanisms include DNA binding and acetylcholinesterase inhibition.
Pharmacokinetic Profiles: Persistence vs. Peak
The pharmacokinetic properties of these drugs dictate their dosing regimens and duration of protective action. Buparvaquone is characterized by its long persistence, whereas Imidocarb achieves a higher peak concentration more rapidly but is also cleared faster.
A comparative study in cattle following intramuscular administration highlights these differences.[9] Buparvaquone's longer half-life is attributed to its tertiary-butyl moiety, which slows its metabolism.[5] This sustained presence is advantageous for treating persistent infections and for prophylaxis.[5][10] In contrast, Imidocarb is absorbed quickly, which can be beneficial for acute infections, but its shorter half-life may necessitate repeated dosing for prophylactic purposes.[11][12]
Table 1: Comparative Pharmacokinetic Parameters in Cattle
| Pharmacokinetic Parameter | Imidocarb Dipropionate | Buparvaquone | Unit | Reference(s) |
|---|---|---|---|---|
| Dosage | 3.0 | 2.5 | mg/kg | [9][11] |
| Max. Plasma Conc. (Cmax) | ~2257 | 0.102 ± 0.030 | ng/mL (µg/mL) | [9][11] |
| Time to Max. Conc. (Tmax) | ~2.14 | 3.17 ± 0.39 | hours | [9][11] |
| Terminal Elimination Half-life (t½) | ~31.77 | 26.44 ± 2.81 | hours |[9][11] |
Note: Imidocarb data is from a subcutaneous study in cattle, which shows rapid absorption similar to intramuscular administration. Direct comparison should be made with caution due to different study designs.
Spectrum of Activity and Clinical Efficacy
While both are potent antiprotozoals, their primary clinical applications differ, reflecting their efficacy against different genera of parasites.
-
Buparvaquone is the drug of choice for the treatment and prophylaxis of theileriosis, caused by Theileria species.[1][2] It is highly effective against both the schizont and piroplasm stages of T. annulata and T. parva.[1][5] Field trials have demonstrated high cure rates, often exceeding 90% with a single dose of 2.5 mg/kg.[5]
-
Imidocarb is primarily used to treat infections caused by Babesia and Anaplasma species.[6][7] It is a first-line treatment for bovine babesiosis worldwide.[13] A single dose is often effective in clearing parasitemia and resolving clinical signs.[14][15]
Recent in vitro research has directly compared the two drugs against Babesia bovis, the causative agent of bovine babesiosis. This study revealed that Buparvaquone has significant, and in some measures superior, activity against B. bovis.
Table 2: Comparative In Vitro Efficacy Against Babesia bovis
| Parameter (at 1% Parasitemia) | Buparvaquone | Imidocarb Dipropionate | Unit | Reference |
|---|---|---|---|---|
| IC50 (50% Inhibitory Conc.) | 50.01 | 117.3 | nM | [16] |
| Concentration for 100% Parasite Clearance | 150 | 300 | nM |[13] |
The data strongly suggests Buparvaquone is more potent against B. bovis in a controlled in vitro environment, achieving 50% inhibition at less than half the concentration of Imidocarb.[16] Furthermore, Buparvaquone demonstrated a superior babesiacidal effect, clearing all parasites at a lower concentration.[13][17] This suggests Buparvaquone could be a viable alternative for treating babesiosis, particularly where Imidocarb resistance is a concern.
Mechanisms of Resistance
Drug resistance is a growing concern in veterinary parasitology. The mechanisms of resistance to Buparvaquone are well-characterized, while those for Imidocarb are less understood.
-
Buparvaquone Resistance: Resistance is primarily associated with single nucleotide polymorphisms in the parasite's mitochondrial cytochrome b (cytb) gene.[3] These mutations, particularly in the Q_o1 and Q_o2 drug-binding domains, alter the binding site and reduce the drug's efficacy.[18][19] Specific mutations like V135A and P253S have been directly linked to treatment failure in the field.[18][20]
-
Imidocarb Resistance: The mechanisms of resistance to Imidocarb are not as clearly defined. Given its interaction with DNA, potential resistance mechanisms could involve altered drug uptake, increased drug efflux, or modifications in DNA repair pathways. However, specific genetic markers for Imidocarb resistance are not yet widely established.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
Validating the efficacy of antiprotozoal compounds requires robust and reproducible experimental designs. The following protocols provide a framework for the comparative evaluation of agents like Imidocarb and Buparvaquone.
Protocol 1: In Vitro Parasite Growth Inhibition Assay
This assay is fundamental for determining a drug's intrinsic potency (e.g., IC50) against intraerythrocytic parasites like Babesia or Theileria.
Objective: To quantify the dose-dependent inhibition of parasite proliferation in an erythrocyte culture system.
Methodology:
-
Parasite Culture: Maintain the target parasite (e.g., Babesia bovis) in an in vitro culture system using appropriate host erythrocytes (e.g., bovine red blood cells) and culture medium at 37°C in a microaerophilic environment.
-
Drug Preparation: Prepare stock solutions of Imidocarb and Buparvaquone in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions to cover a wide concentration range (e.g., 1 nM to 1000 nM).
-
Assay Setup: Seed a 96-well microtiter plate with infected erythrocytes at a starting parasitemia of 0.5-1%.
-
Drug Exposure: Add the prepared drug dilutions to the wells in triplicate. Include untreated control wells (parasites only) and background control wells (uninfected erythrocytes).
-
Incubation: Incubate the plates for 72-96 hours, replacing the culture medium and drug daily.
-
Quantification of Parasitemia:
-
Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of parasitized erythrocytes out of at least 1,000 total erythrocytes under a light microscope.
-
Molecular (qPCR): Alternatively, lyse the cells and extract DNA. Quantify parasite DNA using a validated qPCR assay targeting a parasite-specific gene (e.g., 18S rRNA).
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the untreated control. Use a non-linear regression model (e.g., log[inhibitor] vs. response) to determine the IC50 value for each drug.
Caption: Workflow for a comparative in vitro parasite growth inhibition assay.
Protocol 2: In Vivo Efficacy Study in a Bovine Model
This protocol outlines a controlled study to evaluate therapeutic efficacy in the target animal species.
Objective: To compare the ability of Imidocarb and Buparvaquone to clear infection and resolve clinical disease in experimentally infected cattle.
Methodology:
-
Animal Selection & Acclimatization: Select healthy, parasite-naive calves of similar age and weight. Acclimatize them to the housing conditions for at least 14 days. Confirm they are free of the target pathogen via PCR and serology.
-
Experimental Groups: Randomly assign animals to one of at least three groups:
-
Group 1: Infected, treated with Imidocarb (e.g., 3.0 mg/kg).
-
Group 2: Infected, treated with Buparvaquone (e.g., 2.5 mg/kg).
-
Group 3: Infected, untreated (placebo control).
-
-
Experimental Infection: Inoculate all animals with a standardized dose of a virulent strain of the pathogen (e.g., Babesia bovis stabilate).
-
Monitoring: Monitor animals daily for clinical signs (rectal temperature, heart rate, respiratory rate, lethargy). Collect blood samples daily to measure parasitemia (via microscopy/qPCR) and hematological parameters (Packed Cell Volume - PCV).
-
Treatment: Administer the respective treatments intramuscularly when parasitemia becomes patent or a fever threshold is reached (e.g., >40°C).
-
Post-Treatment Monitoring: Continue daily monitoring for at least 14-21 days post-treatment to assess parasite clearance, clinical recovery, and potential for relapse.
-
Data Analysis: Compare key parameters between groups:
-
Time to parasite clearance.
-
Maximum parasitemia reached.
-
Duration of fever.
-
Rate of PCV recovery.
-
Overall survival and clinical cure rate.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.
-
Conclusion and Future Directions
Imidocarb and Buparvaquone are both highly effective antiprotozoal drugs, but they are not interchangeable. Buparvaquone's specific mechanism of action against the mitochondrial respiratory chain and its long pharmacokinetic persistence make it an exceptional therapeutic for theileriosis. Imidocarb's rapid action makes it a mainstay for treating acute babesiosis and anaplasmosis.
However, the lines are beginning to blur. The compelling in vitro data showing Buparvaquone's superior potency against Babesia bovis presents an exciting avenue for future research.[16] Clinical trials are warranted to determine if this in vitro advantage translates to improved therapeutic outcomes in vivo, potentially offering a new weapon against babesiosis, especially in the face of emerging resistance to current therapies. For drug development professionals, the distinct mechanisms of these two compounds also suggest potential for synergistic combination therapies, which could broaden the spectrum of activity and mitigate the development of resistance.
References
- McHardy, N. (n.d.). Buparvaquone, the new antitheilerial: a review of its efficacy and safety. Coopers Animal Health Limited.
-
Wikipedia. (n.d.). Buparvaquone. Available at: [Link]
-
Gökpinar, S., et al. (2022). In vivo assessment of buparvaquone resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Kinabo, L. D., & Bogan, J. A. (1988). Parvaquone and buparvaquone: HPLC analysis and comparative pharmacokinetics in cattle. Acta Tropica, 45(1), 87-94. Available at: [Link]
-
Meat & Livestock Australia. (2011). Assess the efficacy of Buparvaquone for the treatment of bovine theileriosis. Available at: [Link]
-
Hemphill, A., et al. (2014). Buparvaquone is active against Neospora caninum in vitro and in experimentally infected mice. International Journal for Parasitology: Drugs and Drug Resistance, 4(3), 249-257. Available at: [Link]
-
Gaur, R. S., et al. (2024). Systematic review on buparvaquone resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate. Veterinary Parasitology, 332, 110321. Available at: [Link]
-
Bastos, R. G., et al. (2024). Transient efficacy of buparvaquone against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle. Frontiers in Veterinary Science, 11, 1386007. Available at: [Link]
-
Karagenc, T., et al. (2023). Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone. PLOS ONE, 18(1), e0279870. Available at: [Link]
-
Wikipedia. (n.d.). Imidocarb. Available at: [Link]
-
Elamin, E. A., et al. (2021). Efficacy of Buparvaquone Treatment in Pregnant Cows Infect with Theileria Species in Sudan. Asian Journal of Research in Animal and Veterinary Sciences, 8(2), 1-8. Available at: [Link]
-
Kumar, A., et al. (2025). Identification of genetic variations linked to buparvaquone resistance in Theileria annulata infecting dairy cattle in India. PLOS Neglected Tropical Diseases, 19(7), e0012345. Available at: [Link]
-
ResearchGate. (n.d.). Selection and genetic characterization of buparvaquone-resistant.... Available at: [Link]
-
Selvaraj, P., et al. (2018). Efficacy of buparavaquone in the treatment of bovine benign theileriosis. International Journal of Chemical Studies, 6(3), 342-345. Available at: [Link]
-
Kinabo, L. D. (1993). Pharmacology of the new antitheilerial drugs: parvaquone, buparvaquone and halofuginone. CABI Digital Library. Available at: [Link]
-
Kuttler, K. L., et al. (1975). The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus). Research in Veterinary Science, 18(2), 198-200. Available at: [Link]
-
DergiPark. (2023). Evaluation of the Effect of Buparvaquone Used in the Treatment of Neonatal Calves Naturally Infected with Cryptosporidium Spp. Available at: [Link]
-
Hebei Guangxing Chemical Industry Co., Ltd. (2025). Buparvaquone: Effective Theileriosis Treatment for Livestock Health. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics analysis showing the concentration (μg/mL) of buparvaquone (BPQ) in sera of calves treated with 2.5 mg/kg (A) or 6 mg/kg (B). Available at: [Link]
-
ResearchGate. (n.d.). Process of in vitro evaluation for potential antiprotozoal activity. Available at: [Link]
-
Li, J., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PLOS ONE, 17(6), e0269979. Available at: [Link]
-
FAO. (n.d.). IMIDOCARB DIPROPIONATE. Available at: [Link]
-
Arora, S. K., et al. (1991). Use of in vitro method to assess different brands of anti-leishmanial drugs. Medical Microbiology and Immunology, 180(1), 21-27. Available at: [Link]
-
Perez, R., et al. (1999). Pharmacokinetics of Imidocarb Dipropionate in Horses After Intramuscular Administration. Journal of Veterinary Pharmacology and Therapeutics, 22(5), 326-330. Available at: [Link]
-
Klimek-Szczykutowicz, M., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. Molecules, 28(3), 1438. Available at: [Link]
-
Echaide, I., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology, 15, 1407548. Available at: [Link]
-
Li, J., et al. (2015). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Journal of Veterinary Pharmacology and Therapeutics, 38(4), 401-405. Available at: [Link]
-
Akhter, N., et al. (2010). Efficacy of various antiprotozoal drugs on bovine babesiosis, anaplasmosis and theileriosis. Veterinary World, 3(6), 272-274. Available at: [Link]
-
Sevinc, F., et al. (2007). Therapeutic and prophylactic efficacy of imidocarb dipropionate on experimental Babesia ovis infection of lambs. Veterinary Parasitology, 149(1-2), 35-43. Available at: [Link]
-
Echaide, I., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology, 15, 1407548. Available at: [Link]
-
Echaide, I., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology, 15, 1407548. Available at: [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. Veteriner Farmakoloji ve Toksikoloji Dergisi, 13(2), 120-131. Available at: [Link]
-
Baneth, S. (2022). Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections. Journal of Bioanalysis & Biomedicine, 14(10), 494. Available at: [Link]
-
Khan, M. A., et al. (2025). Comparative efficacy of imidocarb dipropionate with additive in naturally infected cattle against bovine babesiosis. Acta Parasitologica, 70(2), 1-7. Available at: [Link]
-
ResearchGate. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Available at: [Link]
-
PubChem. (n.d.). Imidocarb. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Available at: [Link]
-
Alhassan, A., et al. (2021). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. Molecules, 26(11), 3345. Available at: [Link]
Sources
- 1. Buparvaquone: Effective Theileriosis Treatment for Livestock Health [hbgxchemical.com]
- 2. Buparvaquone - Wikipedia [en.wikipedia.org]
- 3. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone | PLOS One [journals.plos.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Buparvaquone, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidocarb - Wikipedia [en.wikipedia.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Parvaquone and buparvaquone: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veterinaryworld.org [veterinaryworld.org]
- 15. Comparative efficacy of imidocarb dipropionate with additive in naturally infected cattle against bovine babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis [frontiersin.org]
- 18. In vivo assessment of buparvaquone resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics | PLOS One [journals.plos.org]
- 19. Systematic review on buparvaquone resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of genetic variations linked to buparvaquone resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to the In Vivo Validation of In Vitro Findings for Imidocarb Hydrochloride
Introduction: Beyond the Petri Dish
Imidocarb, a carbanilide derivative, is a cornerstone in the chemotherapeutic arsenal against protozoal diseases, particularly babesiosis and anaplasmosis in veterinary medicine.[1][2][3] Its efficacy is initially established through in vitro assays, which provide crucial baseline data on its direct activity against parasites like Babesia spp. These studies, typically measuring the 50% inhibitory concentration (IC50), are fundamental for preliminary screening and understanding the drug's intrinsic potency.[4][5]
However, the controlled environment of a cell culture plate is a world away from the complex biological landscape of a living organism. Host metabolism, drug distribution, pharmacokinetics, and the host's immune response are all critical variables that in vitro systems cannot replicate.[5] Therefore, in vivo validation is not merely a confirmatory step but an essential bridge to translate promising laboratory findings into reliable clinical efficacy. This guide provides an in-depth analysis of the methodologies and rationale for validating in vitro data for Imidocarb hydrochloride, offering a comparative perspective against other antiprotozoal agents and the critical data that underpins its therapeutic use.
Part 1: The In Vitro Foundation - Gauging Intrinsic Potency
The journey begins with quantifying Imidocarb's direct effect on the target parasite. Continuous in vitro culture systems for parasites such as Babesia bovis are utilized to determine the drug's potency.[4] The primary metric, the IC50 value, represents the concentration of Imidocarb required to inhibit 50% of parasite growth.
In vitro studies have established that Imidocarb dipropionate (the commonly used salt) is effective against various Babesia species in the nanomolar range. For instance, against a culture-adapted strain of B. bovis, the IC50 was determined to be 117.3 nM at a 1% starting parasitemia.[6][7] The proposed mechanisms for this potent activity include binding to the parasite's DNA, thereby interfering with its replication, and potentially disrupting the uptake or synthesis of essential polyamines.[8][9]
While indispensable, these values represent a best-case scenario. The true test lies in whether this potency can be achieved and maintained at the site of infection within a host animal without causing undue toxicity.
Part 2: The In Vivo Imperative - From Potency to Efficacy
Translating in vitro data requires a meticulously designed in vivo experimental strategy. This process involves selecting an appropriate animal model, determining a rational dosing regimen, and establishing clear endpoints for success. The goal is to create a predictive mathematical model, or an in vitro-in vivo correlation (IVIVC), that links laboratory dissolution and potency data to clinical bioavailability and therapeutic outcomes.[10][11][12]
Experimental Workflow: A Conceptual Overview
The transition from an in vitro finding to a validated in vivo result follows a logical progression. It begins with establishing the drug's baseline potency and moves through animal model testing to a final correlation of all collected data.
Caption: Workflow from in vitro screening to in vivo validation of Imidocarb.
Choosing the Right Animal Model
The choice of animal model is dictated by the target pathogen and the research question.
-
Rodent Models: For human-relevant Babesia species like B. duncani or B. microti, mouse models, particularly immunocompromised strains (e.g., C3H/HeJ), are invaluable.[13][14] These models allow for reproducible, high-parasitemia infections, which are ideal for testing drug efficacy.[15][16]
-
Target Animal Models: For veterinary pathogens, using the target species is the gold standard. Studies on bovine babesiosis often use cattle, the natural host, to assess Imidocarb's effectiveness against B. bovis and B. bigemina.[17][18] Similarly, donkeys have been used for experimental infections with B. equi.[19] In some cases, splenectomized animals are used to induce more severe, acute infections, providing a stringent test of a drug's efficacy.[19]
Pharmacokinetics: The Body's Influence
Understanding how the host animal's body processes Imidocarb is crucial for interpreting in vivo results. Pharmacokinetic (PK) studies reveal the drug's absorption, distribution, metabolism, and excretion profile.
Imidocarb is characterized by rapid absorption after subcutaneous or intramuscular injection, wide distribution throughout the body, and slow elimination.[20] This results in a long half-life, which is advantageous for both treatment and prophylaxis.[1][21] For example, after a single subcutaneous injection in cattle, peak plasma concentrations are reached in about 2 hours, but the drug has a terminal half-life of over 30 hours.[21] This prolonged presence in the body explains why a single or double dose can be sufficient to clear parasites and provide lasting protection, a critical piece of information unattainable through in vitro studies alone.[22]
| Species | Dose & Route | Cmax (Peak Concentration) | Tmax (Time to Peak) | Half-life (t1/2) | Reference |
| Cattle | 3.0 mg/kg SC | 2257.5 ng/mL | 2.14 h | 31.77 h | [21] |
| Pigs | 2.0 mg/kg IM | 2.02 µg/mL | 0.54 h | 13.91 h | [20] |
| Sheep | 4.5 mg/kg IM | 7.9 µg/mL | ~4 h | Slow, detectable at 4 weeks | [1] |
| Goats | 4.0 mg/kg IV | (IV bolus) | N/A | 251 min (~4.2 h) | [23] |
| Dogs | 4.0 mg/kg IV | (IV bolus) | N/A | 207 min (~3.5 h) | [23] |
| SC: Subcutaneous, IM: Intramuscular, IV: Intravenous |
Part 3: Comparative Performance - Imidocarb vs. Alternatives
A key aspect of validation is understanding how a product performs relative to other available options. In vitro and in vivo comparative studies are essential for this evaluation.
In Vitro Potency Comparison
Recent studies have compared Imidocarb with other antiprotozoal agents, such as the hydroxynaphthoquinone buparvaquone (BPQ). In a head-to-head in vitro assay against B. bovis, buparvaquone demonstrated superior potency.
| Drug | Starting Parasitemia | IC50 (nM) | Conclusion | Reference |
| Imidocarb Dipropionate (ID) | 1% | 117.3 | Effective | [6][7] |
| Buparvaquone (BPQ) | 1% | 50.01 | ~2.3x more potent than ID | [6][7] |
This data suggests that while Imidocarb is effective, other compounds may be intrinsically more potent. However, in vitro potency does not always predict in vivo success due to differences in pharmacokinetics and safety profiles.
In Vivo Efficacy & Safety Comparison
In vivo trials provide a more holistic comparison. In a study using splenectomized donkeys infected with B. equi, Imidocarb was compared with an arteether+buparvaquone combination.[19] Both treatments successfully cleared the parasites from circulation. However, the study noted that Imidocarb had a deleterious effect on liver function, whereas the combination therapy was found to be safer in this regard.[19]
In dogs naturally infected with B. gibsoni, a protocol including Imidocarb was compared with others. A combination of diminazene aceturate, Imidocarb, and clindamycin showed the most significant remission in clinical and pathological abnormalities compared to Imidocarb used in simpler protocols.[24] This highlights that while Imidocarb is a potent babesiacidal agent, combination therapies may offer superior clinical outcomes in some cases.
| Drug/Combination | Animal Model | Target Parasite | Key In Vivo Finding | Reference |
| Imidocarb | Donkeys (splenectomized) | Babesia equi | Cleared parasitemia but showed potential liver toxicity. | [19] |
| Arteether + Buparvaquone | Donkeys (splenectomized) | Babesia equi | Cleared parasitemia and appeared safer for the liver. | [19] |
| Imidocarb (alone) | Dogs | Babesia gibsoni | Less effective in clinical recovery than combination therapy. | [24] |
| Diminazene + Imidocarb + Clindamycin | Dogs | Babesia gibsoni | Showed the most significant remission of abnormalities. | [24] |
Part 4: Standardized Protocols for Validation
To ensure reproducibility and trustworthiness, standardized protocols are essential. Below are detailed methodologies for both in vitro susceptibility testing and a murine in vivo efficacy study.
Protocol 1: In Vitro Susceptibility of Babesia spp. to Imidocarb
Objective: To determine the 50% inhibitory concentration (IC50) of Imidocarb hydrochloride against a culture of Babesia spp.
Methodology:
-
Parasite Culture:
-
Maintain a continuous in vitro culture of the target Babesia species (e.g., B. bovis) in bovine erythrocytes using a microaerophilous stationary phase system.[4]
-
Use a suitable culture medium (e.g., M199) supplemented with 40% bovine serum, maintained at 37°C in an atmosphere of 5% CO2, 2% O2, and 93% N2.
-
-
Drug Preparation:
-
Prepare a stock solution of Imidocarb hydrochloride in sterile, nuclease-free water.
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 10 nM to 1000 nM).
-
-
Assay Setup:
-
In a 96-well microtiter plate, seed the parasite culture at a starting parasitemia of 1% and a hematocrit of 5%.
-
Add the prepared drug dilutions to triplicate wells for each concentration. Include untreated control wells (parasites only) and negative control wells (uninfected erythrocytes).
-
-
Incubation:
-
Incubate the plate for 4 consecutive days under the conditions described in step 1.
-
-
Parasitemia Monitoring:
-
Each day, prepare thin blood smears from each well.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized erythrocytes (PPE) by counting at least 2,000 erythrocytes under a light microscope.[6]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control.
-
Use a non-linear regression analysis (e.g., log[inhibitor] vs. response) to calculate the IC50 value.
-
Protocol 2: In Vivo Efficacy of Imidocarb in a Murine Babesiosis Model
Objective: To evaluate the efficacy of Imidocarb hydrochloride in clearing parasitemia in mice experimentally infected with Babesia microti.
Methodology:
-
Animal Model:
-
Use 6- to 8-week-old female BALB/c mice. Acclimatize the animals for at least one week before the experiment.
-
-
Infection:
-
Infect mice via intraperitoneal (i.p.) injection with 1 x 10^6 B. microti-infected red blood cells.[25]
-
-
Group Allocation:
-
Randomly divide the mice into three groups (n=5 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., sterile saline) only.
-
Group 2 (Treatment): Receives Imidocarb hydrochloride at a specified dose (e.g., 5 mg/kg).
-
Group 3 (Positive Control): Receives a known effective drug combination (e.g., atovaquone + azithromycin).
-
-
-
Treatment Administration:
-
Begin treatment three days post-infection when parasitemia is established.
-
Administer the assigned treatment subcutaneously (SC) once daily for 7 consecutive days.
-
-
Monitoring:
-
Starting on day 3 post-infection and every two days thereafter, collect a small drop of blood from the tail vein.
-
Prepare thin blood smears, stain with Giemsa, and determine the percent parasitemia.
-
Monitor the mice daily for clinical signs of illness (e.g., lethargy, ruffled fur, weight loss).[26]
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the clearance of parasites from the peripheral blood.
-
Continue monitoring for at least 30 days post-treatment to check for any recrudescence.
-
Compare the mean parasitemia levels between the treatment, vehicle control, and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in parasitemia in the treatment group compared to the vehicle control indicates efficacy.
-
Conclusion
The validation of in vitro findings through robust in vivo experimentation is fundamental to the responsible development of therapeutic agents like Imidocarb hydrochloride. While in vitro assays confirm Imidocarb's potent, direct antiprotozoal activity, they cannot predict its behavior in a complex biological system. In vivo studies, incorporating pharmacokinetic analysis and using appropriate animal models, demonstrate that Imidocarb's efficacy is greatly enhanced by its favorable absorption and long elimination half-life, which allows it to maintain therapeutic concentrations over an extended period.
Comparative data reveals that while newer compounds like buparvaquone may show higher in vitro potency, Imidocarb remains a clinically effective agent. However, considerations regarding potential side effects and the superior outcomes of combination therapies in certain clinical scenarios are crucial for its optimal use. This integrated approach, bridging the gap between the lab bench and the clinical setting, ensures that the promise shown in a petri dish translates into tangible therapeutic success.
References
-
Rodriguez, R. I., & Trees, A. J. (1996). In vitro responsiveness of Babesia bovis to imidocarb dipropionate and the selection of a drug-adapted line. Veterinary Parasitology, 62(1-2), 35-41. [Link]
-
Guswanto, A., et al. (2020). Assay methods for in vitro and in vivo anti-Babesia drug efficacy testing: Current progress, outlook, and challenges. Veterinary Parasitology, 279, 109013. [Link]
-
Palo, A. U., et al. (2021). Babesia duncani as a model organism to study the development, virulence and drug susceptibility of intraerythrocytic parasites in vitro and in vivo. bioRxiv. [Link]
-
Silva, M. G., et al. (2023). Enhanced Anti-Babesia Efficacy of Buparvaquone and Imidocarb When Combined with ELQ-316 In Vitro Culture of Babesia bigemina. MDPI. [Link]
-
Karan, L. S., & Drobot, V. I. (2020). BIOLOGICAL METHOD FOR BABESIOSIS DETECTION: THE UNIFIED VERSION IN VIVO. Wiadomości Lekarskie, 73(10), 2245-2249. [Link]
-
Lawres, L. A., et al. (2016). Radical cure of experimental babesiosis in immunodeficient mice using a combination of an endochin-like quinolone and atovaquone. JCI Insight, 1(9). [Link]
-
Silva, M. G., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. ResearchGate. [Link]
-
Silva, M. G., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology, 15, 1407548. [Link]
-
Kumar, S., et al. (2003). In-vivo therapeutic efficacy trial with artemisinin derivative, buparvaquone and imidocarb dipropionate against Babesia equi infection in donkeys. The Journal of Veterinary Medical Science, 65(11), 1171-1177. [Link]
-
Palo, A. U., et al. (2022). Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo. The Journal of Infectious Diseases, 226(7), 1267-1275. [Link]
-
Palo, A. U., et al. (2022). Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo. PubMed. [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. ResearchGate. [Link]
-
Silva, M. G., et al. (2024). Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Pharmacology. [Link]
-
EMEA. (1998). Imidocarb Dipropionate - Summary Report. European Medicines Agency. [Link]
-
Zhang, S., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PLoS ONE, 17(6), e0269979. [Link]
-
Aboulaila, M., et al. (2020). Assay Methods for in Vitro and in Vivo Anti-Babesia Drug Efficacy Testing: Current Progress, Outlook, and Challenges. ResearchGate. [Link]
-
Uslu, M., & Canbar, R. (2022). IMIDOCARB USE IN ANIMALS. DergiPark. [Link]
-
Al-Ami, M. Y., & Al-Khafaji, N. J. (1983). Pharmacokinetics of imidocarb in normal dogs and goats. Journal of Veterinary Pharmacology and Therapeutics, 6(3), 195-9. [Link]
-
Gonzalez, F., et al. (2002). Pharmacokinetics of Imidocarb Dipropionate in Horses After Intramuscular Administration. Equine Veterinary Journal, 34(6), 625-9. [Link]
-
N/A. (n.d.). Antiprotozoal drugs:-Anticoccidial drug :- Sulfonamide:-. SlideShare. [Link]
-
Goudah, A., et al. (2012). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Journal of Veterinary Pharmacology and Therapeutics, 35(6), 608-11. [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. ResearchGate. [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use in Animals. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni. [Link]
-
Bibi, S., et al. (2025). Comparative efficacy of imidocarb dipropionate with additive in naturally infected cattle against bovine babesiosis. Veterinary Parasitology, 337, 110495. [Link]
-
Madruga, C. R., et al. (2022). Comparative efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle. Veterinary Parasitology, 301, 109632. [Link]
-
Ghafari, A., et al. (2023). In vitro and in vivo study on antiprotozoal activity of calcium oxide (CaO) and magnesium oxide (MgO) nanoparticles on promastigote and amastigote forms of Leishmania major. Acta Tropica, 238, 106788. [Link]
-
Parikh, T., & Serajuddin, A. T. M. (2015). In Vitro-In Vivo Correlation: Perspectives on Model Development. AAPS PharmSciTech, 16(5), 981-983. [Link]
-
TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). TSI Website. [Link]
-
Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. [Link]
-
Babu, R. J., et al. (2023). In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. MDPI. [Link]
-
Breitschwerdt, E. B., et al. (2002). Prospective Comparative Study of 3 Treatment Protocols Using Doxycycline or Imidocarb Dipropionate in Dogs With Naturally Occurring Ehrlichiosis. Journal of Veterinary Internal Medicine, 16(5), 520-525. [Link]
-
Kumar, A., et al. (2021). Comparative Efficacy of Imidocarb Dipropionate and Doxycycline, Clindamycin, Metronidazole Combination for the Treatment of Cytauxzoonosis in Domestic Cats. Agricultural Research Communication Centre Journals. [Link]
-
Mittal, M., et al. (2022). EVALUATION OF THREE DIFFERENT THERAPEUTIC PROTOCOLS IN DOGS INFECTED WITH BABESIA GIBSONI. Haryana Veterinarian, 61(SI), 44-48. [Link]
-
Coldham, N. G., et al. (1995). Imidocarb residues in edible bovine tissues and in vitro assessment of imidocarb metabolism and cytotoxicity. Drug Metabolism and Disposition, 23(4), 501-505. [Link]
-
N/A. (2025). Antibabesial treatment protocols against canine babesiosis. ResearchGate. [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Interchemie Website. [Link]
Sources
- 1. fao.org [fao.org]
- 2. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni » Submission » IMIDOCARB USE IN ANIMALS [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. In vitro responsiveness of Babesia bovis to imidocarb dipropionate and the selection of a drug-adapted line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis [frontiersin.org]
- 8. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 12. wjarr.com [wjarr.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative efficacy of imidocarb dipropionate with additive in naturally infected cattle against bovine babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vivo therapeutic efficacy trial with artemisinin derivative, buparvaquone and imidocarb dipropionate against Babesia equi infection in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of imidocarb dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of imidocarb in normal dogs and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. med.nyu.edu [med.nyu.edu]
- 26. BIOLOGICAL METHOD FOR BABESIOSIS DETECTION: THE UNIFIED VERSION IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Prophylactic Efficacy of Imidocarb Salts in Veterinary Medicine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Imidocarb in Controlling Hemoparasitic Diseases
Imidocarb is a synthetic carbanilide derivative that stands as a critical chemotherapeutic and chemoprophylactic agent in veterinary medicine.[1][2] It is widely deployed against a spectrum of tick-borne protozoan diseases, most notably babesiosis and anaplasmosis, which pose significant economic and welfare threats to livestock globally.[3][4] The ability of Imidocarb to not only treat active infections but also to provide a sustained period of protection makes it an invaluable tool for veterinarians and animal health professionals, particularly when moving susceptible animals into endemic areas.
This guide provides an in-depth comparison of the prophylactic efficacy of Imidocarb, focusing on its most common salt form used in clinical practice. It is designed to offer a clear, evidence-based narrative, synthesizing pharmacokinetic data, field-proven insights, and detailed experimental methodologies to inform research and drug development.
Imidocarb: Available Salts and Mechanism of Action
Salt Formulations: A Focus on Clinical Application
Imidocarb is typically administered as a salt to enhance its stability and solubility. The two primary forms referenced are:
-
Imidocarb Dipropionate: This is the most common and commercially successful formulation used for both therapeutic and prophylactic purposes in target animal species like cattle, sheep, horses, and dogs.[3][5][6] Its pharmacokinetic profile is well-documented, and it is the subject of virtually all clinical efficacy and prophylaxis studies.
-
Imidocarb Hydrochloride: This salt is often used in experimental and laboratory settings.[5][7] While it represents the active moiety, there is a notable lack of published, direct comparative studies evaluating the prophylactic efficacy of the hydrochloride salt versus the dipropionate salt in live animal models. Therefore, this guide will focus predominantly on Imidocarb Dipropionate, the clinically relevant and extensively studied formulation.
Mechanism of Action
The antiprotozoal action of Imidocarb is multifaceted and not entirely elucidated, but two primary mechanisms are proposed.[8] First, it is believed to interfere with the parasite's ability to synthesize or utilize polyamines, which are essential for cell growth and replication. Second, it may block the transport of inositol into erythrocytes, depriving the intraerythrocytic parasite of this crucial precursor for phospholipid synthesis.[3][8] This dual assault disrupts vital metabolic pathways, leading to the parasite's death.[5]
Concurrently, Imidocarb exhibits anticholinesterase activity, which is unrelated to its parasiticidal effect but is responsible for the common cholinergic side effects observed post-administration.[1]
Caption: Proposed dual mechanism of action for Imidocarb against Babesia parasites.
Prophylactic Efficacy of Imidocarb Dipropionate: A Species-Specific Analysis
The prophylactic efficacy of Imidocarb Dipropionate is not uniform across species; it is influenced by the host, the target parasite, the administered dose, and the severity of the parasite challenge.
Cattle
In cattle, Imidocarb Dipropionate is highly effective for the prophylaxis of babesiosis. A standard prophylactic dose of 3.0 mg/kg, administered subcutaneously, provides protection for approximately four weeks.[4][8] Some studies suggest the plasma half-life can extend this protective period up to six weeks.[9] This duration is critical for managing the movement of naive cattle into tick-infested regions. The drug's persistence allows for a gradual decrease in concentration, which can permit the development of a subclinical infection, thereby stimulating a natural, robust immune response without causing clinical disease.[9] However, it's crucial to note that this prophylactic dose can interfere with live vaccines. One study demonstrated that a 3 mg/kg dose of Imidocarb Dipropionate suppressed the infectivity of a live Babesia bovis vaccine for at least six weeks, highlighting the need for careful management when both strategies are employed.[10]
Sheep
Studies in splenectomized lambs experimentally infected with a virulent field strain of Babesia ovis have provided clear data on prophylactic efficacy. A single dose of 2.4 mg/kg administered 1 to 2 weeks before inoculation was found to protect 83.3% of the lambs.[11] The level of protection decreased when the drug was given 3 to 4 weeks prior to the challenge, indicating a shorter, though still significant, window of protection compared to cattle.[11]
Dogs
The prophylactic use of Imidocarb Dipropionate in dogs is less established and appears less effective than in ruminants. In one experimental study, a dose of 6 mg/kg was administered to dogs two to five weeks before they were challenged with Babesia canis sporozoites.[12] The treatment did not prevent infection or clinical signs, and one treated dog succumbed to the disease.[12] While the drug may reduce the severity of the initial reaction, its primary value in dogs is considered curative rather than prophylactic.[12]
Pharmacokinetic Profile: The Foundation of Sustained Protection
The prolonged prophylactic effect of Imidocarb Dipropionate is a direct result of its pharmacokinetic properties. Following intramuscular or subcutaneous injection, the drug is absorbed relatively quickly.[13]
Studies in cattle show that it binds extensively to plasma proteins and is retained in tissues, particularly the liver and kidneys, for extended periods.[7] This tissue binding creates a depot effect, leading to a long elimination half-life that can extend for several weeks.[7][9] This slow depletion from the body ensures that circulating concentrations of the drug remain above the minimum inhibitory concentration for susceptible parasites for a prolonged duration, which is the cornerstone of its prophylactic action.
| Parameter | Host | Value | Source |
| Time to Peak Concentration (Tmax) | Cattle | ~2.14 hours | [13] |
| Peak Concentration (Cmax) | Cattle (3.0 mg/kg SC) | ~2257 ng/mL | [13] |
| Elimination Half-Life (T½) | Cattle | 31.77 ± 25.75 hours (plasma) | [13] |
| Tissue Depletion Half-Life (β-phase) | Cattle (Liver) | ~48.5 days | [7] |
Experimental Protocol: Evaluating Prophylactic Efficacy in a Bovine Model
To ensure trustworthiness and replicability, a self-validating experimental design is paramount. The following protocol outlines a robust methodology for assessing the prophylactic efficacy of an Imidocarb salt against Babesia bovis in cattle.
Experimental Workflow Diagram
Caption: Workflow for a bovine prophylactic efficacy study.
Detailed Methodology
-
Animal Selection and Housing:
-
Select healthy, age- and weight-matched cattle (e.g., Holstein steers, 9-12 months old).
-
Confirm animals are free from Babesia spp. and other blood parasites via PCR and competitive ELISA, which are more specific and objective than older methods like IFAT.[14][15]
-
House animals in tick-proof facilities to prevent accidental exposure.
-
-
Acclimatization and Grouping:
-
Allow a minimum 14-day acclimatization period.
-
Randomly allocate animals into a treatment group and a placebo control group.
-
-
Drug Administration:
-
Treatment Group: Administer the test article (e.g., Imidocarb Dipropionate) via the intended route (subcutaneous is preferred) at the target prophylactic dose (e.g., 3.0 mg/kg body weight).[4]
-
Control Group: Administer an equivalent volume of sterile saline solution.
-
-
Parasite Challenge:
-
At a predetermined time post-treatment (e.g., 14 or 28 days), challenge all animals.
-
The challenge should consist of a standardized inoculum of virulent, cryopreserved Babesia bovis-infected erythrocytes administered intravenously. The inoculum size should be sufficient to cause clinical babesiosis in over 80% of untreated control animals.
-
-
Post-Challenge Monitoring (Minimum 28 days):
-
Clinical Observations: Record rectal temperature and clinical signs (lethargy, anorexia, pale mucous membranes) daily.
-
Parasitological Assessment: Prepare Giemsa-stained thin blood smears from peripheral blood (e.g., ear tip) daily from day 3 to day 14 post-challenge, then every other day.[15] Calculate parasitemia as the percentage of infected erythrocytes.
-
Hematological Assessment: Measure Packed Cell Volume (PCV) every other day to quantify anemia, a key indicator of clinical babesiosis.[16]
-
Molecular Confirmation: Use a sensitive nested PCR assay to detect parasite DNA in blood samples, especially for confirming low-level infections or carrier status at the end of the study.[14]
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the prevention of clinical disease, defined as the presence of parasitemia concurrent with fever (>40°C) and a significant drop in PCV (>25% from baseline).[16]
-
Analyze differences in PCV nadir, peak parasitemia, and incidence of clinical disease between groups using appropriate statistical tests (e.g., t-test, Fisher's exact test).
-
Efficacy is calculated as: (1 - (Incidence in Treated Group / Incidence in Control Group)) * 100.
-
Safety and Tolerability
The primary safety concern with Imidocarb is its anticholinesterase activity, which can lead to cholinergic side effects.[1] These are generally dose-dependent and transient.
-
Common Side Effects: Salivation, drooling, nasal drip, vomiting, diarrhea, and muscle tremors. Pain or swelling at the injection site can also occur.[6][8]
-
Risk Factors: Animals with pre-existing respiratory, hepatic, or renal impairment should be treated with caution.[6][8] Intravenous administration is contraindicated due to the risk of severe acute toxicity.[13]
Conclusion
The available scientific evidence overwhelmingly supports the use of Imidocarb Dipropionate as the salt of choice for the prophylaxis of protozoan diseases in veterinary medicine. Its long tissue half-life provides a reliable protective window of approximately four weeks in cattle against babesiosis, making it a cornerstone of disease prevention strategies. Efficacy in sheep is also well-documented, though the protective period may be shorter. Conversely, its utility as a prophylactic agent in dogs is questionable, with evidence suggesting it is better reserved for therapeutic use. Direct, head-to-head prophylactic trials comparing the dipropionate and hydrochloride salts are absent from the literature, cementing the dipropionate formulation's status as the current industry and clinical standard. Future research could focus on novel formulations to extend the duration of protection or mitigate the cholinergic side effects associated with this vital veterinary drug.
References
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use In Animals. ResearchGate. [Link]
-
Mad Barn. (n.d.). Imidocarb Dipropionate for Horses. Equine Research Database. [Link]
-
MedEx. (n.d.). Imidocarb (Veterinary). [Link]
-
Pazinato, R., et al. (2020). Chemoprophylaxis for babesiosis and anaplasmosis in cattle: case report. Brazilian Journal of Veterinary Parasitology. [Link]
-
Wikipedia. (n.d.). Imidocarb. [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb dipropionate. [Link]
-
Li, Y., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PLoS ONE. [Link]
-
FAO. (n.d.). IMIDOCARB DIPROPIONATE. [Link]
-
West Indian medical journal. (2001). A preliminary investigation on the use of imidocarb dipropionate in the prophylaxis of anaplasmosis and babesiosis. Virtual Health Library. [Link]
-
Kuttler, K. L., Graham, O. H., & Trevino, J. L. (1975). The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus). Research in Veterinary Science. [Link]
-
Price, J. E., & Dolan, T. T. (1980). A comparison of the efficacy of imidocarb dipropionate and tetracycline hydrochloride in the treatment of canine ehrlichiosis. The Veterinary Record. [Link]
-
Schwint, O. N., et al. (2009). Imidocarb dipropionate clears persistent Babesia caballi infection with elimination of transmission potential. Antimicrobial Agents and Chemotherapy. [Link]
-
McHardy, N., & Simpson, R. M. (1974). Imidocarb dipropionate therapy in Kenyan anaplasmosis and babesiosis. Tropical Animal Health and Production. [Link]
-
Castañeda-Arriaga, J. O., et al. (2018). Babesiosis: Field assessment of protection in cattle immunized with a mixture of Babesia bovis recombinant proteins. Revista Mexicana de Ciencias Pecuarias. [Link]
-
Sevinc, F., et al. (2007). Therapeutic and prophylactic efficacy of imidocarb dipropionate on experimental Babesia ovis infection of lambs. Veterinary Parasitology. [Link]
-
WOAH. (2021). Bovine babesiosis. Terrestrial Manual. [Link]
-
ResearchGate. (2017). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. ResearchGate. [Link]
-
Rogers, R. J., Dimmock, C. K., & de Vos, A. J. (1986). Effect of imidocarb dipropionate prophylaxis on the infectivity and immunogenicity of a Babesia bovis vaccine in cattle. Australian Veterinary Journal. [Link]
-
Mosqueda, J., et al. (2012). Current Advances in Detection and Treatment of Babesiosis. Current Medicinal Chemistry. [Link]
-
Camacho, A. T., et al. (2017). Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. ResearchGate. [Link]
-
Uilenberg, G., Verdiesen, P. A. H. M., & Zwart, D. (1981). Imidocarb: A chemoprophylactic experiment with Babesia canis. Veterinary Quarterly. [Link]
-
Merck Veterinary Manual. (2019). Babesiosis in Animals. [Link]
-
Rahman, W. A., et al. (2016). Clinical management of an outbreak of Babesiosis in a herd of cattle: a Case Report. SciSpace. [Link]
Sources
- 1. Imidocarb - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Babesiosis in Animals - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 5. Buy Imidocarb hydrochloride | 5318-76-3 [smolecule.com]
- 6. vcahospitals.com [vcahospitals.com]
- 7. fao.org [fao.org]
- 8. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 9. scielo.br [scielo.br]
- 10. Effect of imidocarb dipropionate prophylaxis on the infectivity and immunogenicity of a Babesia bovis vaccine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic and prophylactic efficacy of imidocarb dipropionate on experimental Babesia ovis infection of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. Current Advances in Detection and Treatment of Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dgip.unach.mx [dgip.unach.mx]
A Senior Application Scientist's Guide to the Validation of Imidocarb for Treating Concurrent Tick-Borne Infections
Introduction: The Challenge of Concurrent Infections
In veterinary medicine, particularly in regions endemic to ticks, practitioners are frequently confronted not with single-pathogen infections, but with complex clinical pictures arising from concurrent infections. Tick-borne diseases such as babesiosis, anaplasmosis, and ehrlichiosis often present as co-infections, complicating diagnosis and treatment. This guide provides an in-depth validation framework for Imidocarb, a carbanilide derivative antiprotozoal drug, as a therapeutic agent in these challenging scenarios.[1] We will objectively compare its performance against other common treatments, supported by experimental data and field-proven insights.
Imidocarb, typically administered as imidocarb dipropionate, is a cornerstone therapy for protozoal diseases like babesiosis in a range of animals including cattle, horses, sheep, and dogs.[2][3][4] Its utility extends to the treatment of anaplasmosis and ehrlichiosis, making it a candidate for monotherapy in mixed-infection situations.[5][6]
Core Mechanism of Action: A Two-Pronged Attack
The efficacy of Imidocarb stems from its ability to disrupt fundamental cellular processes within the parasite. While the precise mechanisms are multifaceted, two primary pathways have been elucidated.[5] Firstly, Imidocarb interferes with the parasite's production and utilization of polyamines, which are essential for cell growth and replication. Secondly, it is believed to prevent the uptake of inositol into infected erythrocytes, depriving the parasite of a critical component for its membrane development.[5] Additionally, Imidocarb exhibits anticholinesterase activity, which accounts for its characteristic side effects but is not its primary mode of antiparasitic action.[7][8]
Caption: Proposed dual mechanism of action for Imidocarb against intraerythrocytic protozoa.
A Framework for In-Vivo Validation
To rigorously assess Imidocarb's efficacy in concurrent infections, a self-validating experimental design is paramount. This framework ensures that the results are not only accurate but also reproducible, adhering to the principles of the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating parasiticides.[9][10]
Experimental Design: Canine Model of Concurrent Ehrlichia canis and Babesia canis Infection
This protocol outlines a robust methodology for evaluating therapeutic efficacy.
-
Animal Selection & Acclimatization:
-
Source purpose-bred, pathogen-free dogs (e.g., Beagles) of similar age and weight.
-
Acclimatize animals for a minimum of 14 days. Confirm their pathogen-free status via serology and PCR for E. canis and B. canis.
-
Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Experimental Infection:
-
Challenge animals with a standardized inoculum of tick-derived E. canis and B. canis isolates. The causality behind using tick-derived isolates, rather than culture-passaged ones, is to more closely mimic natural infection dynamics.
-
Monitor daily for clinical signs (fever, lethargy, anorexia) and confirm infection via PCR and microscopic examination of blood smears.
-
-
Treatment Groups & Rationale:
-
Group 1 (Imidocarb Monotherapy): Imidocarb dipropionate at 5.0-6.6 mg/kg, administered intramuscularly (IM) or subcutaneously (SC), repeated in 14 days.[6][11] This tests the primary hypothesis.
-
Group 2 (Doxycycline Monotherapy): Doxycycline at 10 mg/kg, administered orally once daily for 28 days.[12] Doxycycline is the standard of care for ehrlichiosis and serves as a critical comparator.[13]
-
Group 3 (Combination Therapy): Imidocarb dipropionate (as in Group 1) and Doxycycline (as in Group 2). This group assesses potential synergistic or additive effects.
-
Group 4 (Infected, Placebo Control): Administer a saline placebo. This group is essential to characterize the disease course without intervention and validate the infection model.
-
-
Endpoint Monitoring & Data Collection:
-
Clinical Efficacy: Daily scoring of clinical signs.
-
Parasitological Efficacy: Quantitative PCR (qPCR) and stained blood smears at defined intervals (e.g., days 0, 7, 14, 28, 42, 56) to assess pathogen clearance.
-
Hematological Response: Complete blood counts (CBC) to monitor for hallmark abnormalities like thrombocytopenia and anemia.
-
Safety Assessment: Serum biochemistry profiles to monitor liver and kidney function, given the known potential for toxicity at higher doses.[14][15]
-
Caption: Experimental workflow for validating therapeutic efficacy against concurrent infections.
Comparative Performance Analysis
The true validation of a compound lies in its performance relative to existing therapeutic options.
Table 1: Comparative Efficacy in Concurrent Infections
| Therapeutic Agent(s) | Target Species | Concurrent Pathogens | Key Efficacy Findings | Citation(s) |
| Imidocarb Dipropionate | Cattle | Anaplasma marginale & Babesia spp. | A single dose of 2.0-2.5 mg/kg rapidly inhibited parasitemia for both pathogens. Lower doses (1.0 mg/kg) were effective against Babesia but had minimal effect on Anaplasma. | [16][17][18] |
| Imidocarb Dipropionate | Dogs | Ehrlichia canis & Babesia spp. | More effective at eliminating E. canis infection (81% clearance) compared to tetracycline (25% clearance). Had the advantage of controlling concurrent babesiosis. | [19] |
| Tetracyclines (Doxycycline) | Dogs | E. canis, A. platys, B. vogeli | Monotherapy (10 mg/kg/day for 28 days) was effective in eliminating all three pathogens and promoting clinical recovery in naturally co-infected dogs. | [12] |
| Oxytetracyclines | Cattle | Anaplasma marginale | Efficacy can be higher than Imidocarb for anaplasmosis in some studies, though results vary. Often requires longer treatment regimens. | [2] |
Table 2: Standard Dosing Regimens for Key Species
| Species | Condition | Imidocarb Dipropionate Dosage | Alternative Treatment & Dosage | Citation(s) |
| Cattle | Babesiosis | 1.0 - 1.2 mg/kg (IM/SC), single dose | Diminazene aceturate: 3.5 mg/kg | [2][5][20] |
| Anaplasmosis | 2.5 mg/kg (IM/SC), single dose | Oxytetracycline (long-acting): 20 mg/kg | [2][5][20] | |
| Mixed Infection | 2.5 ml/100 kg body weight (IM/SC) | Combination therapy may be required. | [5][6] | |
| Dogs | Babesiosis | 6.6 mg/kg (IM/SC), 2 doses 14 days apart | Atovaquone + Azithromycin | [11][20] |
| Ehrlichiosis | 5.0 - 7.0 mg/kg (IM/SC), 2 doses 14 days apart | Doxycycline: 10 mg/kg/day for 28 days | [19][21] | |
| Mixed Infection | 0.5 ml/10 kg body weight, 2 doses 14 days apart | Doxycycline: 10 mg/kg/day for 28 days | [6][12] | |
| Horses | Babesiosis (B. caballi, T. equi) | 2.0 - 4.0 mg/kg (IM), may require multiple doses | N/A | [5][20] |
Table 3: Comparative Safety & Tolerability Profile
| Feature | Imidocarb Dipropionate | Tetracyclines (Doxycycline) |
| Common Side Effects | Pain at injection site, mild and transient cholinergic signs (salivation, nasal drip, vomiting).[5][11][22] | Gastrointestinal upset (vomiting, diarrhea).[19] |
| Serious Adverse Events | Signs of acute toxicity are consistent with anticholinesterase activity (lethargy, tremors, convulsions).[5][7] At high doses (20 mg/kg in cattle), can cause severe renal tubular necrosis and hepatocellular necrosis.[14] | Esophageal strictures (if "dry-pilled"), potential for dental staining in young animals. |
| Contraindications | Intravenous administration is prohibited.[5][20] Use with caution in animals with impaired lung, liver, or kidney function.[5][20] Do not use with other cholinesterase inhibitors.[11] | Known hypersensitivity. |
| Therapeutic Index | Narrow; careful dosing is critical.[1] | Generally wide. |
| Management of Toxicity | Cholinergic signs can be alleviated with atropine.[7][20] | Discontinuation of the drug; supportive care. |
Table 4: Comparative Pharmacokinetic (PK) Parameters
| Species | Agent | Route | Tmax (Time to Peak) | Cmax (Peak Conc.) | Elimination Half-Life (t½) | Citation(s) |
| Cattle | Imidocarb | SC | ~2.14 hours | ~2257 ng/mL | ~31.8 hours | [23] |
| Swine | Imidocarb | IM | ~0.54 hours | ~2.02 µg/mL | ~13.9 hours | [24] |
| White-Tailed Deer | Imidocarb | IM | ~38.6 minutes | ~880 ng/mL | ~7.7 hours | [25] |
| General | Imidocarb | IM/SC | Rapidly absorbed, widely distributed, and slowly eliminated.[24] Significant protein binding observed.[26] | Depletion from tissues can be slow, with half-lives of over 30 days in the liver.[27] |
Discussion: Synthesizing the Evidence
The validation data clearly positions Imidocarb dipropionate as a potent and valuable therapeutic for concurrent protozoal infections. Its primary advantage lies in its broad-spectrum activity, offering a single-drug solution for complex cases involving both Babesia and other pathogens like Ehrlichia.[19] Studies in cattle demonstrate its ability to rapidly clear parasitemia from mixed Babesia and Anaplasma infections, although higher doses are required for reliable efficacy against Anaplasma.[18]
However, the choice of Imidocarb is not without critical considerations. Its narrow therapeutic index necessitates precise dosing to avoid significant toxicity.[1][14] The characteristic cholinergic side effects, while typically manageable with atropine, require practitioner vigilance.[7][20]
In comparison, tetracyclines like doxycycline remain the undisputed first-line treatment for rickettsial diseases (Ehrlichia, Anaplasma).[13] Recent evidence shows doxycycline monotherapy can be effective even in triple infections including Babesia vogeli.[12] The decision between Imidocarb and doxycycline (or a combination) must be driven by a definitive diagnosis. In a confirmed concurrent infection with a high Babesia load, Imidocarb, either alone or with doxycycline, presents a compelling therapeutic strategy. For cases where ehrlichiosis or anaplasmosis is the primary concern, doxycycline is the more logical and safer initial choice.
Conclusion
Imidocarb hydrochloride (as the dipropionate salt) is a validated and effective treatment for concurrent veterinary infections, particularly those involving protozoal agents like Babesia. Its broad spectrum of activity and relatively simple dosing schedule provide a distinct advantage over alternatives in specific clinical scenarios. However, its use demands a thorough understanding of its pharmacology, a respect for its narrow safety margin, and a precise diagnosis of the pathogens involved. This guide provides the foundational framework for researchers and drug development professionals to design robust validation studies and for clinicians to make informed, evidence-based decisions in the complex field of tick-borne disease management.
References
-
MedEx. (n.d.). Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info. Retrieved from [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. Tropical Animal Health and Production, 6(2), 79–84. Retrieved from [Link]
-
Adams, L. G., & Todorovic, R. A. (1974). The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. I. The effects of a single treatment. Tropical Animal Health and Production, 6(2), 71–78. Retrieved from [Link]
-
INCHEM. (n.d.). Imidocarb (WHO Food Additives Series 41). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments. Retrieved from [Link]
-
Intracin. (n.d.). Imidocarb Dipropionate Aqueous Injection Solution. Retrieved from [Link]
-
Price, J. E., & Dolan, T. T. (1980). A comparison of the efficacy of imidocarb dipropionate and tetracycline hydrochloride in the treatment of canine ehrlichiosis. The Veterinary Record, 107(12), 275–277. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidocarb. Retrieved from [Link]
-
Uslu, M., & Canbar, R. (2022). Imidocarb Use in Animals. Veteriner Farmakoloji ve Toksikoloji Derneği Bülteni, 13(2), 120-131. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb Dipropionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21389, Imidocarb. Retrieved from [Link]
-
DailyMed. (n.d.). Imizol® (IMIDOCARB DIPROPIONATE). Retrieved from [Link]
-
ResearchGate. (n.d.). Prospective Comparative Study of 3 Treatment Protocols Using Doxycycline or Imidocarb Dipropionate in Dogs with Naturally Occurring Ehrlichiosis. Retrieved from [Link]
-
Zaman, A., et al. (2025). Comparative efficacy of imidocarb dipropionate with additive in naturally infected cattle against bovine babesiosis. Veterinary Parasitology. Retrieved from [Link]
-
BrampVet Care. (2024). Imidocarb Dipropionate. Retrieved from [Link]
-
European Medicines Agency. (n.d.). IMIDOCARB DIPROPIONATE (Report). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidocarb Use In Animals. Retrieved from [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Retrieved from [Link]
-
Wang, Y., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Frontiers in Veterinary Science. Retrieved from [Link]
-
Coldham, N. G., et al. (1996). Imidocarb residues in edible bovine tissues and in vitro assessment of imidocarb metabolism and cytotoxicity. Drug Metabolism and Disposition, 24(5), 527-532. Retrieved from [Link]
-
Githaka, N., et al. (2024). Treatment of tick-borne diseases: current status, challenges, and global perspectives. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Yuan, Z., et al. (2009). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. Journal of Veterinary Pharmacology and Therapeutics, 32(5), 492-496. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of the toxicity of imidocarb dipropionate in cattle. Retrieved from [Link]
-
ResearchGate. (n.d.). General principles of conducting preclinical toxicology studies of antiparasitic drugs for veterinary use. Retrieved from [Link]
-
Nemeth, N. M., et al. (2019). Pharmacokinetics of imidocarb dipropionate in white-tailed deer (Odocoileus virginianus) after single intramuscular administration. Journal of Veterinary Pharmacology and Therapeutics, 42(4), 454-460. Retrieved from [Link]
-
Ueti, M. W., et al. (2012). Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential. Antimicrobial Agents and Chemotherapy, 56(7), 3575–3582. Retrieved from [Link]
-
World Association for the Advancement of Veterinary Parasitology. (n.d.). Published Guidelines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Retrieved from [Link]
-
Lin, C-Y., et al. (2023). Improvements in Blood Profiles of Canines Naturally Infected with Triple Blood Pathogens (Babesia vogeli, Ehrlichia canis, and Anaplasma platys) Subsequent to Doxycycline Monotherapy. Veterinary Sciences, 10(11), 639. Retrieved from [Link]
-
Roura, X., et al. (2015). Guideline for veterinary practitioners on canine ehrlichiosis and anaplasmosis in Europe. Parasites & Vectors, 8, 317. Retrieved from [Link]
-
De Waal, D. T. (1992). In vitro responsiveness of Babesia bovis to imidocarb dipropionate and the selection of a drug-adapted line. The Onderstepoort Journal of Veterinary Research, 59(2), 127-130. Retrieved from [Link]
-
Al-Mathal, E. M. (2009). effect of imidocarb dipropionate on foetal development in rats. Journal of Biological Sciences, 9(3), 258-262. Retrieved from [Link]
-
Geary, T. G., et al. (2012). World Association for the Advancement of Veterinary Parasitology (WAAVP) Guideline: Anthelmintic combination products targeting nematode infections of ruminants and horses. Veterinary Parasitology, 190(1-2), 306-316. Retrieved from [Link]
-
DergiPark. (2022). IMIDOCARB USE IN ANIMALS. Retrieved from [Link]
-
Wang, J., et al. (2022). Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design. Foods, 11(23), 3848. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 4. bramptonveterinarian.com [bramptonveterinarian.com]
- 5. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. intracin.com [intracin.com]
- 7. 922. Imidocarb (WHO Food Additives Series 41) [inchem.org]
- 8. Imidocarb - Wikipedia [en.wikipedia.org]
- 9. Published Guidelines [waavp.org]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Guideline for veterinary practitioners on canine ehrlichiosis and anaplasmosis in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merck.com [merck.com]
- 16. The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. II. The effects of multiple treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The chemotherapeutic efficacy of imidocarb dihydrochloride on concurrent bovine anaplasmosis and babesiosis. I. The effects of a single treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A comparison of the efficacy of imidocarb dipropionate and tetracycline hydrochloride in the treatment of canine ehrlichiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. interchemie.com [interchemie.com]
- 21. researchgate.net [researchgate.net]
- 22. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 23. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of imidocarb dipropionate in white-tailed deer (Odocoileus virginianus) after single intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fao.org [fao.org]
- 27. Imidocarb residues in edible bovine tissues and in vitro assessment of imidocarb metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Imidocarb in Veterinary Species
This guide provides a comprehensive analysis of the pharmacokinetic profiles of Imidocarb, a vital antiprotozoal agent in veterinary medicine, across various animal species. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of Imidocarb, offering a comparative perspective supported by experimental data. Our objective is to furnish a scientifically robust resource that informs clinical application and future research endeavors.
Introduction to Imidocarb
Imidocarb, a carbanilide derivative, is a cornerstone in the treatment and prophylaxis of protozoal diseases such as babesiosis and anaplasmosis in a range of domestic animals.[1][2] Its dipropionate salt is the commonly administered form.[3] The primary mechanism of action of Imidocarb involves interfering with the production and/or utilization of polyamines by the parasite.[4] It is also suggested that it prevents the entry of inositol into erythrocytes hosting the parasite.[4] Understanding its pharmacokinetic behavior is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of adverse effects and tissue residues.
Comparative Pharmacokinetic Parameters
The disposition of Imidocarb exhibits significant variability among different species. These differences underscore the importance of species-specific dosage and withdrawal period considerations. The following tables summarize key pharmacokinetic parameters of Imidocarb after parenteral administration in cattle, sheep, goats, horses, and dogs.
Table 1: Key Pharmacokinetic Parameters of Imidocarb in Various Species
| Parameter | Cattle (3.0 mg/kg SC)[5][6] | Sheep (3.0 mg/kg IM)[7] | Goats (3.0 mg/kg IM)[7] | Horses (2.4 mg/kg IM)[8] | Dogs (4.0 mg/kg IV)[9] |
| Cmax (ng/mL) | 2257.5 ± 273.62 | - | - | ~200 | - |
| Tmax (h) | 2.14 ± 0.67 | - | - | Maintained for ~2 hours | - |
| T½ (h) | 31.77 ± 25.75 | - | - | 7.73 ± 1.73 | 3.45 ± 0.75 |
| AUC (ng·h/mL) | 15077.88 ± 1952.19 | 12210 ± 760 | 9490 ± 540 | - | - |
| Vd (L/kg) | 6.53 ± 5.34 | 4.18 ± 0.44 | 7.68 ± 0.57 | 9.20 ± 2.70 | - |
| Cl (mL/h/kg) | 140 ± 20 | 7.5 ± 2.0 | 25.0 ± 4.0 | 958.2 ± 76.8 | 88.2 ± 22.8 |
Note: The administration routes and doses vary across studies, which influences direct comparison. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life; AUC: Area under the concentration-time curve; Vd: Apparent volume of distribution; Cl: Clearance.
Cattle: Following subcutaneous administration, Imidocarb is absorbed relatively quickly, reaching peak plasma concentrations in about 2 hours.[6] It exhibits a very slow elimination from the blood, with a long half-life and a large apparent volume of distribution.[6] This suggests extensive tissue distribution. Residue studies indicate that the liver and kidney are the primary tissues for Imidocarb accumulation, with a withdrawal time of 224 days recommended at a dosage of 3.0 mg/kg.[10][11]
Sheep and Goats: Significant pharmacokinetic differences are observed between sheep and goats.[7] Goats exhibit a faster elimination rate and a larger volume of distribution compared to sheep, suggesting more rapid and effective drug storage in tissues.[7] Despite these differences, the same dosage regimen is often considered clinically effective against Babesia spp. infection in both species.[7] Notably, Imidocarb concentrations in the milk of both species are higher than in plasma.[7][12] The highest drug levels are found in the liver and kidney, with goats showing a lower storage capability than sheep.[13]
Horses: In horses, after intramuscular injection, plasma concentrations of Imidocarb are often undetectable within 12 hours.[8][14] This suggests rapid sequestration into tissues, where it may form a reservoir, providing prolonged therapeutic and prophylactic activity despite low plasma levels.[8]
Dogs: Following intravenous administration in dogs, the plasma half-life is approximately 207 minutes, with about 80% of the dose eliminated within 8 hours.[9] The apparent volume of the central compartment is significantly higher in dogs than in goats.[9] Common adverse reactions at therapeutic dosages include salivation, vomiting, and occasionally diarrhea, which are consistent with the drug's anticholinesterase activity.[2][15]
Experimental Protocols: A Guide to Pharmacokinetic Analysis
The determination of Imidocarb's pharmacokinetic profile relies on robust analytical methodologies. The following section outlines a standard experimental workflow for quantifying Imidocarb in plasma samples.
Caption: Experimental workflow for pharmacokinetic analysis of Imidocarb.
-
Sample Collection and Processing:
-
Blood samples are collected from the subject animal at predetermined time intervals post-Imidocarb administration into tubes containing an anticoagulant (e.g., heparin).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
The separated plasma is transferred to clean tubes and stored at -20°C or -80°C until analysis.[6]
-
-
Sample Preparation (Extraction):
-
Rationale: The primary goal is to isolate Imidocarb from the complex plasma matrix and remove interfering substances like proteins.
-
Protein Precipitation: A deproteinizing agent, such as methanol, is added to the plasma sample to precipitate proteins.[16]
-
Solid-Phase Extraction (SPE): A weak cation-exchange SPE cartridge is often employed for cleanup.[7] The stationary phase retains the positively charged Imidocarb, while neutral and anionic interferents are washed away. Imidocarb is then eluted with a suitable solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the analytical system.
-
-
Analytical Quantification (UPLC-MS/MS):
-
Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the quantification of Imidocarb.[6][17]
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate Imidocarb from any remaining matrix components.[18] The mobile phase often consists of an aqueous component with a modifier like formic or trifluoroacetic acid and an organic solvent like acetonitrile.[16][19]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer, often with electrospray ionization (ESI) in the positive ion mode.[17] Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition for Imidocarb.
-
-
Data Analysis:
-
A calibration curve is constructed by analyzing standards of known Imidocarb concentrations.
-
The concentration of Imidocarb in the unknown samples is determined from this curve.
-
Pharmacokinetic parameters are then calculated from the plasma concentration-time data using appropriate software.
-
Logical Relationships in Pharmacokinetics
The interplay of various pharmacokinetic parameters determines the overall disposition of a drug in the body. Understanding these relationships is crucial for interpreting experimental data.
Caption: Interrelationship of key pharmacokinetic parameters.
Conclusion and Future Perspectives
The pharmacokinetic profile of Imidocarb is characterized by significant inter-species variation. Key factors such as the route of administration, physiological differences, and potential for tissue sequestration contribute to these disparities. The prolonged persistence of Imidocarb in tissues, particularly in ruminants and horses, has important implications for both its therapeutic efficacy and food safety.
Future research should focus on developing more sensitive analytical methods to accurately quantify low concentrations of Imidocarb in tissues and plasma, especially at later time points. Further investigation into the metabolism of Imidocarb, although currently considered minimal[20][21], would provide a more complete understanding of its disposition. Elucidating the mechanisms of its tissue sequestration could lead to the development of strategies to modulate its persistence, potentially reducing withdrawal times without compromising its therapeutic benefits.
References
-
Belloli, C., Crescenzo, G., Lai, O., Carofiglio, V., Marang, P., & Ormas, P. (2002). Pharmacokinetics of Imidocarb Dipropionate in Horses After Intramuscular Administration. Equine Veterinary Journal, 34(6), 625-9. [Link]
-
MedEx. (n.d.). Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh. Retrieved from [Link]
-
Abdullah, A. S., & Baggot, J. D. (1983). Pharmacokinetics of imidocarb in normal dogs and goats. Journal of Veterinary Pharmacology and Therapeutics, 6(3), 195-9. [Link]
-
Goudah, A., Shin, H. C., & Shim, J. H. (2007). Pharmacokinetics and mammary elimination of imidocarb in sheep and goats. Journal of Veterinary Science, 8(4), 367-71. [Link]
-
Wang, J., Li, X., Zhang, Y., Li, J., Li, R., Ding, H., & Liu, Z. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PLoS One, 17(6), e0270130. [Link]
-
Wang, J., Li, X., Zhang, Y., Li, J., Li, R., Ding, H., & Liu, Z. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. Semantic Scholar. [Link]
-
Wang, J., Li, X., Zhang, Y., Li, J., Li, R., Ding, H., & Liu, Z. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. PLoS One, 17(6), e0270130. [Link]
-
Manuel, M. P., Romano, J. D., & Errecalde, J. O. (2002). Depletion and bioavailability of imidocarb residues in sheep and goat tissues. Journal of Veterinary Pharmacology and Therapeutics, 25(3), 183-90. [Link]
-
European Medicines Agency. (2003). CVMP Summary Report Imidocarb (extension to sheep) 3. [Link]
-
Goudah, A., Shin, H. C., & Shim, J. H. (2007). Imidocarb concentration in the plasma () and milk () of sheep (A; n = 7) and goats (B; n = 7) after i.m. administration at the dose of 3.0 mg/kg of BW as dipropionate salt. ResearchGate. [Link]
-
DailyMed. (n.d.). Imizol® (IMIDOCARB DIPROPIONATE). [Link]
-
Wang, J., et al. (2022). Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection. ResearchGate. [Link]
-
FAO. (n.d.). IMIDOCARB DIPROPIONATE. [Link]
-
Yarsan, E., & Tıraş, B. (2022). Imidocarb Use In Animals. ResearchGate. [Link]
-
Li, M., Wang, J., Li, X., Li, J., Li, R., Ding, H., & Liu, Z. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. Molecules, 27(25), 8900. [Link]
-
Belloli, C., et al. (2002). Pharmacokinetics of imidocarb dipropionate in horses after intramuscular injection. ResearchGate. [Link]
-
Manuel, M. P., et al. (2002). Depletion and bioavailability of imidocarb residues in sheep and goat tissues. ResearchGate. [Link]
-
Vetlexicon. (n.d.). Imidocarb in Horses (Equis). [Link]
-
Coldham, N. G., Moore, A. S., Dave, M., & Sauer, M. J. (1995). Imidocarb residues in edible bovine tissues and in vitro assessment of imidocarb metabolism and cytotoxicity. Drug Metabolism and Disposition, 23(4), 501-5. [Link]
-
Aliu, Y. O., Davis, R. H., Camp, B. J., & Kuttler, K. L. (1977). Absorption, distribution, and excretion of imidocarb dipropionate in sheep. American Journal of Veterinary Research, 38(12), 2001-7. [Link]
-
Goudah, A., & Abo-El-Sooud, K. (2015). Pharmacokinetics and bioavailability of imidocarb dipropionate in swine. ResearchGate. [Link]
-
Mad Barn. (n.d.). Imidocarb Dipropionate for Horses - Equine Research Database. [Link]
-
Wikipedia. (n.d.). Imidocarb. [Link]
-
Keresztes, A., et al. (2005). Evaluation of Mass Spectrometric Methods for Detection of the Anti-Protozoal Drug Imidocarb. Journal of Analytical Toxicology, 29(7), 674-681. [Link]
-
Vetlexicon. (n.d.). Imidocarb in Dogs (Canis). [Link]
-
VCA Animal Hospitals. (n.d.). Imidocarb dipropionate. [Link]
-
BrampVet Care. (2024). Imidocarb Dipropionate. [Link]
-
Patil, S., et al. (2022). RP-HPLC method for imidocarb dipropionate in injection form. World Journal of Pharmaceutical Research, 11(5), 1478-1491. [Link]
-
Goudah, A., et al. (2020). Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. ResearchGate. [Link]
-
Patil, S., et al. (2022). stability indicating rp-hplc method for the quantitative estimation of imidocarb dipropionate. World Journal of Pharmaceutical Research, 11(5), 1478-1491. [Link]
-
Kim, H. Y., et al. (2014). Determination of imidocarb in bovine tissues and milk samples by LC-MS/MS. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidocarb - Wikipedia [en.wikipedia.org]
- 3. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 4. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and mammary elimination of imidocarb in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of imidocarb dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of imidocarb in normal dogs and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Depletion and bioavailability of imidocarb residues in sheep and goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. RP-HPLC method for imidocarb dipropionate in injection form [wisdomlib.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Imidocarb residues in edible bovine tissues and in vitro assessment of imidocarb metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Imidocarb Hydrochloride
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle. Imidocarb Hydrochloride, a potent antiprotozoal agent, demands meticulous handling not only during its application but, critically, through its disposal.[1] This guide provides a procedural framework grounded in safety and regulatory compliance to manage Imidocarb Hydrochloride waste, ensuring the protection of our personnel and the environment.
The causality behind these stringent protocols is rooted in the compound's toxicological profile. Imidocarb formulations are recognized as hazardous, with documented risks including reproductive toxicity and organ damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[2][3][4] Therefore, ad-hoc disposal is not an option; a systematic, informed approach is mandatory.
I. Hazard Profile and Essential Safety Precautions
Before addressing disposal, it is crucial to understand the risks inherent in handling Imidocarb Hydrochloride. This knowledge informs every procedural step that follows.
Identified Hazards:
-
Reproductive Toxicity: Suspected of damaging an unborn child.[4]
-
Specific Target Organ Toxicity (Single Exposure): Causes damage to the central nervous system if swallowed.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to the liver and kidneys if swallowed.[2]
-
Acute Oral Toxicity: Harmful if swallowed.[5]
Mandatory Personal Protective Equipment (PPE): Due to these hazards, a robust PPE protocol is the first line of defense. All personnel handling Imidocarb Hydrochloride in any form—pure substance, solution, or waste—must wear the following:
-
Gloves: Impermeable chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or chemical-resistant gown.
-
Eye and Face Protection: Safety goggles and a face shield, especially when splashes are possible.[2][3]
Handling should occur in a well-ventilated area to avoid inhalation of any mists or vapors.[3][4] Do not eat, drink, or smoke in areas where the chemical is used or stored.[5]
II. The Core Principle of Disposal: No Drain, No Trash
The foundational rule for Imidocarb Hydrochloride waste is absolute: it must be disposed of as hazardous chemical waste through an approved and licensed waste disposal contractor.
Under no circumstances should Imidocarb Hydrochloride or its containers be disposed of via sanitary sewers (drains) or regular municipal trash.[4][6] This is explicitly prohibited by regulations such as the EPA's sewer ban on hazardous waste pharmaceuticals.[6] The compound's potential for environmental harm necessitates containment and destruction by professionals. All disposal activities must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) as well as state and local regulations, which govern hazardous waste from "cradle-to-grave."[7][8]
III. Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for managing different waste streams containing Imidocarb Hydrochloride.
Protocol 1: Disposal of Unused or Expired Imidocarb Hydrochloride
-
Segregation: Keep the original product in its container. Do not consolidate with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and the waste contractor.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "Imidocarb Hydrochloride," and the associated hazard pictograms (e.g., Health Hazard).[2][4]
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[9]
-
Arrangement for Pickup: Contact your institution's EHS office or the contracted hazardous waste disposal company to schedule a pickup. Provide them with the chemical name and quantity.
Protocol 2: Disposal of Empty Containers
Even "empty" containers retain chemical residues and must be treated as hazardous waste. The principle is to dispose of the container as you would the unused product.[4][9]
-
Do Not Rinse: Do not rinse the container into the sink. Rinsing simply transfers the hazardous material into the wastewater system, which is prohibited.[10]
-
Secure the Cap: Tightly cap the original vial or container.
-
Deface Original Label (Optional but Recommended): To prevent confusion, you may strike through the original product label and add a "Hazardous Waste - Empty" label.
-
Dispose: Place the capped container into a designated hazardous waste collection drum or bin for solid waste, as directed by your EHS department.
Protocol 3: Disposal of Contaminated Labware and PPE
Items that come into direct contact with Imidocarb Hydrochloride are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Contaminated bench paper or pads
-
Wipes used for cleaning spills
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container. The container must be durable and sealable.
-
Labeling: The container must be marked with "Hazardous Waste" and a general description of the contents (e.g., "Contaminated PPE and Debris with Imidocarb Hydrochloride").
-
Storage and Pickup: Store the sealed container in the hazardous waste accumulation area for collection by your licensed contractor.
IV. Emergency Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Before attempting any cleanup, don the full PPE listed in Section I.
-
Contain the Spill:
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
For solid spills: Carefully sweep the material to collect it, avoiding dust dispersal.[5]
-
-
Collect Waste: Place all contaminated absorbent material and cleaning debris into a sealable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water, collecting the wash water as hazardous waste. Do not flush to the drain.[2]
-
Report: Report the spill to your supervisor and EHS department, as per institutional policy.
V. Data and Workflow Summaries
To facilitate quick reference and decision-making, the following table and diagram summarize the disposal procedures.
Table 1: Imidocarb Hydrochloride Waste Management Summary
| Waste Stream | Container Requirement | Disposal Method | Key Regulatory Guideline |
| Unused/Expired Imidocarb Hydrochloride | Original, sealed, and clearly labeled container | Collection by a licensed hazardous waste disposal company for incineration.[11] | EPA RCRA |
| Empty Vials/Containers | Original capped container placed in a solid waste drum | Dispose of as unused product via a hazardous waste contractor.[4][9] | EPA RCRA |
| Contaminated Labware (Tips, Tubes) & PPE | Labeled, sealed hazardous waste bag or puncture-proof bin | Collection by a licensed hazardous waste disposal company. | OSHA / EPA RCRA |
| Spill Cleanup Debris & Contaminated Wash Water | Labeled, sealed, and non-reactive container | Collection by a licensed hazardous waste disposal company.[2] | EPA RCRA |
Imidocarb Hydrochloride Disposal Workflow This diagram outlines the decision process for managing waste generated from laboratory activities involving Imidocarb Hydrochloride.
Caption: Decision workflow for proper segregation and disposal of Imidocarb waste.
By adhering to these scientifically grounded and regulation-compliant procedures, we uphold our professional responsibility, ensuring that our vital research does not come at the cost of safety or environmental health.
References
-
Merck & Co., Inc. (2025). SAFETY DATA SHEET Imidocarb Formulation. Retrieved from [Link]
-
dvm360. (n.d.). EPA developing new guidelines for drug disposal. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IMIDOCARB DIPROPIONATE IMPURITY 1. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Safe Handling of Hazardous Drugs for Veterinary Healthcare Workers. Retrieved from [Link]
-
Covetrus. (2016). An Overview of Pharmaceutical Waste Disposal. Retrieved from [Link]
-
American Veterinary Medical Association (AVMA). (n.d.). Federal Regulation of Waste Disposal. Retrieved from [Link]
-
Veterinary Compliance Assistance. (n.d.). Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Belloli, C., et al. (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. MDPI. Retrieved from [Link]
-
Interchemie. (n.d.). Imochem-120 - Imidocarb 12% injection. Retrieved from [Link]
-
University of Toronto. (n.d.). Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS. PubMed Central. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (n.d.). IMIDOCARB DIPROPIONATE. Retrieved from [Link]
-
INCHEM. (n.d.). 922. Imidocarb (WHO Food Additives Series 41). Retrieved from [Link]
-
European Medicines Agency (EMA). (2025). PARTICULARS TO APPEAR ON THE OUTER PACKAGE – Cardboard box. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Imidocarb. PubChem. Retrieved from [Link]
Sources
- 1. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Content Retired - Compliance Assistance Centers [caiweb.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. Federal Regulation of Waste Disposal | American Veterinary Medical Association [avma.org]
- 9. aksci.com [aksci.com]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. cleanchemlab.com [cleanchemlab.com]
A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Imidocarb Hydrochloride
As researchers and scientists at the forefront of drug development, our work with potent compounds like Imidocarb Hydrochloride is pivotal. This antiprotozoal agent, crucial in veterinary medicine, demands our utmost respect and caution in the laboratory.[1] Its handling is not a matter of routine; it is a discipline. This guide is designed to be your immediate and essential resource for the safe handling of Imidocarb Hydrochloride, focusing on the rigorous use of Personal Protective Equipment (PPE). Our goal is to build a foundation of deep trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your vital research.
The Core Directive: Understanding the Hazard Profile
Imidocarb Hydrochloride is classified as a hazardous substance. It is harmful if swallowed, is suspected of damaging fertility or the unborn child, and can cause damage to organs—specifically the central nervous system, liver, and kidneys—through both single and prolonged or repeated exposure.[1][2][3] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[4][5] Therefore, a multi-faceted PPE strategy is not merely a suggestion but a mandatory operational standard.
Your Shield: A Detailed Breakdown of Essential PPE
The selection of PPE must be deliberate and informed by the specific risks posed by Imidocarb Hydrochloride. The following table outlines the essential equipment for handling this compound, particularly in its powdered form or when preparing solutions.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloved with powder-free nitrile gloves.[4][6] | Nitrile offers excellent chemical resistance.[7] Double-gloving provides a critical fail-safe against tears or punctures, while the powder-free design prevents aerosolization and absorption of hazardous particles.[4][8] |
| Body Protection | Polyethylene-coated polypropylene gown with long sleeves and tight-fitting cuffs.[6] | A low-permeability, solid-front gown prevents skin contact and contamination of personal clothing.[4][6] Tight-fitting cuffs are crucial to protect the vulnerable wrist area where the gown and gloves meet. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[4][9] | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary, broader barrier for the entire face, which is indispensable when handling powders or preparing solutions where splashing is a risk.[8] |
| Respiratory Protection | NIOSH-approved N-95 or higher-rated respirator.[8] | This is non-negotiable when working with powdered Imidocarb or when aerosols may be generated. It protects the respiratory tract from the inhalation of fine particles, a primary exposure route.[8][9] |
Operational Plan: A Self-Validating Protocol
Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. The following workflow for donning and doffing PPE is designed to be a self-validating system, minimizing the risk of contamination at every stage.
Experimental Protocol: PPE Donning and Doffing Sequence
This sequence is critical to ensure that clean areas remain uncontaminated and that the user is protected until all contaminated items are safely removed.
Sources
- 1. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 8. pppmag.com [pppmag.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
